PF-06767832
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-[(3R,4S)-3-hydroxyoxan-4-yl]-5-methyl-4-[[4-(1,3-thiazol-4-yl)phenyl]methyl]pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c1-14-10-23-19(22(27)25-18-6-7-28-11-21(18)26)9-17(14)8-15-2-4-16(5-3-15)20-12-29-13-24-20/h2-5,9-10,12-13,18,21,26H,6-8,11H2,1H3,(H,25,27)/t18-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVZZHFMLRHJXTO-RXVVDRJESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1CC2=CC=C(C=C2)C3=CSC=N3)C(=O)NC4CCOCC4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C(C=C1CC2=CC=C(C=C2)C3=CSC=N3)C(=O)N[C@H]4CCOC[C@@H]4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Mechanism of Action of PF-06767832: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-06767832 is a potent and selective positive allosteric modulator (PAM)-agonist of the M1 muscarinic acetylcholine receptor (M1 mAChR). Developed for its potential therapeutic application in cognitive disorders such as Alzheimer's disease and schizophrenia, this compound enhances the signal transduction of the endogenous neurotransmitter acetylcholine (ACh). This document provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with the M1 receptor, the subsequent signaling cascade, and its pharmacological effects. The information presented herein is intended to serve as a technical resource for researchers and professionals in the field of drug discovery and development.
Introduction
The M1 muscarinic acetylcholine receptor, a G-protein coupled receptor (GPCR), is predominantly expressed in the central nervous system and plays a crucial role in learning, memory, and cognitive function. The development of selective M1 receptor modulators has been a key focus in the pursuit of novel treatments for cognitive impairments. This compound emerged as a promising compound, acting as a PAM-agonist, which not only enhances the effect of acetylcholine but also possesses intrinsic agonist activity at the M1 receptor.[1] This dual action offers a potential advantage in therapeutic settings. However, on-target adverse effects, such as convulsions and gastrointestinal issues, have been reported, highlighting the complexities of M1 receptor modulation.[2][3]
Molecular Mechanism of Action
This compound is classified as a positive allosteric modulator-agonist of the M1 mAChR.[1] This means it binds to a site on the receptor that is distinct from the orthosteric site where acetylcholine binds. This allosteric binding has two primary effects:
-
Positive Allosteric Modulation: this compound increases the affinity and/or efficacy of acetylcholine at the M1 receptor. This potentiation of the endogenous ligand's effect is a hallmark of PAMs.
-
Agonism: In addition to modulating the effect of acetylcholine, this compound can directly activate the M1 receptor, leading to a cellular response even in the absence of the endogenous agonist.
This dual mechanism of action leads to a robust activation of the M1 receptor and its downstream signaling pathways.
Signaling Pathway
The activation of the M1 mAChR by this compound initiates a well-defined intracellular signaling cascade. The M1 receptor is coupled to the Gq family of G-proteins. Upon receptor activation, the Gq protein is activated and in turn stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3 Pathway: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. This increase in intracellular calcium is a key event in M1 receptor-mediated signaling and can be measured experimentally.
-
DAG Pathway: DAG remains in the plasma membrane and, in conjunction with the increased intracellular calcium, activates protein kinase C (PKC). PKC then phosphorylates a variety of downstream target proteins, leading to diverse cellular responses.
The following diagram illustrates the signaling pathway activated by this compound:
Data Presentation
In Vitro Pharmacology
The following table summarizes the in vitro pharmacological properties of this compound.
| Parameter | Species | Assay | Value | Reference |
| M1 Receptor Binding Affinity (Ki) | Human | Radioligand Binding Assay | Not explicitly reported | Davoren et al., 2016 |
| M1 Receptor Functional Potency (EC50) | Human | Calcium Mobilization | 180 nM | Davoren et al., 2016 |
| M1 Receptor Functional Potency (EC50) | Rat | Calcium Mobilization | 130 nM | Davoren et al., 2016 |
| M1 Receptor Agonist Efficacy (% ACh max) | Human | Calcium Mobilization | 87% | Davoren et al., 2016 |
| M1 Receptor Agonist Efficacy (% ACh max) | Rat | Calcium Mobilization | 91% | Davoren et al., 2016 |
| Selectivity vs. M2, M3, M4, M5 | Human | Functional Assays | >100-fold | Davoren et al., 2016 |
Pharmacokinetic Properties
The pharmacokinetic profile of this compound has been characterized in preclinical species.
| Parameter | Species | Route | Value | Unit | Reference |
| Bioavailability (F) | Rat | Oral | 60 | % | Davoren et al., 2016 |
| Brain Penetration (Kp,uu) | Rat | - | 1.0 | - | Davoren et al., 2016 |
| Clearance (Clp) | Rat | IV | 25 | mL/min/kg | Davoren et al., 2016 |
| Volume of Distribution (Vss) | Rat | IV | 3.1 | L/kg | Davoren et al., 2016 |
Experimental Protocols
Calcium Mobilization Assay
This protocol is a generalized procedure for measuring M1 receptor activation via calcium mobilization using a FLIPR (Fluorometric Imaging Plate Reader) system, adapted for the characterization of this compound.
Objective: To determine the potency (EC50) and efficacy of this compound at the M1 muscarinic acetylcholine receptor.
Materials:
-
CHO or HEK293 cells stably expressing the human or rat M1 receptor.
-
Cell culture medium (e.g., DMEM/F12) with appropriate supplements.
-
FLIPR Calcium Assay Kit (e.g., Calcium 6 Assay Kit).
-
This compound and acetylcholine (as a reference agonist).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Black, clear-bottom 96- or 384-well microplates.
-
FLIPR instrument.
Procedure:
-
Cell Plating: Seed the M1-expressing cells into the microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Dye Loading: On the day of the assay, prepare the calcium-sensitive dye solution according to the manufacturer's instructions. Remove the cell culture medium from the plates and add the dye solution to each well. Incubate the plates for 1-2 hours at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound and acetylcholine in the assay buffer at a concentration that is 5-10 times the final desired concentration.
-
FLIPR Assay:
-
Place the cell plate and the compound plate into the FLIPR instrument.
-
Set the instrument to monitor fluorescence changes over time.
-
Initiate the assay, which will involve the automated addition of the test compounds to the cell plate.
-
Record the fluorescence signal before and after the addition of the compounds.
-
-
Data Analysis:
-
The change in fluorescence intensity is proportional to the increase in intracellular calcium.
-
Plot the peak fluorescence response against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
Inositol Monophosphate (IP1) Accumulation Assay
This protocol describes a general method for measuring the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Objective: To quantify the activation of the Gq-coupled M1 receptor by measuring the accumulation of IP1.
Materials:
-
CHO or HEK293 cells stably expressing the M1 receptor.
-
HTRF IP-One Assay Kit.
-
This compound.
-
Stimulation buffer containing lithium chloride (LiCl) to inhibit IP1 degradation.
-
White, solid-bottom 384-well microplates.
-
HTRF-compatible microplate reader.
Procedure:
-
Cell Plating: Seed the M1-expressing cells into the microplates and incubate overnight.
-
Compound Stimulation:
-
Remove the culture medium.
-
Add the stimulation buffer containing various concentrations of this compound to the cells.
-
Incubate for a specified period (e.g., 30-60 minutes) at 37°C to allow for IP1 accumulation.
-
-
Cell Lysis and HTRF Reagent Addition:
-
Add the HTRF lysis buffer containing the IP1-d2 (acceptor) and the anti-IP1-cryptate (donor) to each well.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
HTRF Reading:
-
Read the plate on an HTRF-compatible reader at the appropriate excitation and emission wavelengths (e.g., 320 nm excitation, 620 nm and 665 nm emission).
-
-
Data Analysis:
-
The HTRF ratio (665 nm / 620 nm) is inversely proportional to the amount of IP1 produced.
-
Generate a standard curve using known concentrations of IP1.
-
Calculate the concentration of IP1 in the experimental samples from the standard curve.
-
Plot the IP1 concentration against the logarithm of the this compound concentration to determine the EC50.
-
Conclusion
This compound is a well-characterized M1 muscarinic acetylcholine receptor positive allosteric modulator-agonist. Its mechanism of action involves binding to an allosteric site on the M1 receptor, leading to both potentiation of the endogenous acetylcholine signal and direct receptor activation. This results in the activation of the Gq/PLC/IP3 signaling pathway, causing an increase in intracellular calcium and subsequent cellular responses. While demonstrating efficacy in preclinical models of cognitive impairment, the on-target adverse effects associated with this compound underscore the challenges in developing selective M1 modulators with a favorable therapeutic window. The data and protocols presented in this guide provide a comprehensive technical overview for researchers working on M1 receptor pharmacology and the development of novel cognitive enhancers.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of the Potent and Selective M1 PAM-Agonist N-[(3R,4S)-3-Hydroxytetrahydro-2H-pyran-4-yl]-5-methyl-4-[4-(1,3-thiazol-4-yl)benzyl]pyridine-2-carboxamide (this compound): Evaluation of Efficacy and Cholinergic Side Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. First‐in‐man study to investigate safety, pharmacokinetics and exploratory pharmacodynamics of HTL0018318, a novel M1‐receptor partial agonist for the treatment of dementias - PMC [pmc.ncbi.nlm.nih.gov]
PF-06767832: A Selective M1 Muscarinic Receptor Positive Allosteric Modulator-Agonist
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
PF-06767832 is a potent and selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor, also exhibiting agonist activity.[1][2][3][4] Developed by Pfizer, this compound has been investigated for its potential therapeutic benefits in cognitive disorders such as schizophrenia and Alzheimer's disease.[1][3] The selective activation of the M1 receptor is a promising strategy for enhancing cognitive function while potentially minimizing the cholinergic side effects associated with non-selective muscarinic agonists.[1][3] This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, experimental protocols, and the underlying signaling pathways.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound, facilitating a clear comparison of its potency, selectivity, and pharmacokinetic profile.
Table 1: In Vitro Pharmacology of this compound
| Parameter | Assay | Species | Cell Line | Value | Reference |
| PAM Activity (EC50) | Calcium Mobilization (FLIPR) | Human | CHO-K1 expressing hM1 | 60 nM | [5] |
| Agonist Activity (EC50) | Calcium Mobilization (FLIPR) | Human | CHO-K1 expressing hM1 | ≥ 3.9 μM (51% efficacy) | [2] |
| Inositol Monophosphate (IP1) | Human | CHO-K1 expressing hM1 | - | [2] | |
| β-arrestin Recruitment | Human | - | - | [2] | |
| Functional Cooperativity (αβ) | Calcium Mobilization (FLIPR) | Human | CHO-K1 expressing hM1 | 126 | [1] |
| Intrinsic Agonist Efficacy (τB) | Calcium Mobilization (FLIPR) | Human | CHO-K1 expressing hM1 | 0.0095τA | [1] |
Table 2: Muscarinic Receptor Subtype Selectivity of this compound
| Receptor Subtype | Assay | Activity | Result | Reference |
| M2 | [3H]NMS Radioligand Binding | Modulation of ACh binding | No effect | [1] |
| M3 | [3H]NMS Radioligand Binding | Modulation of ACh binding | No effect | [1] |
| M2/M3 | - | Functional Activity | Devoid of activity | [1][3][4] |
Table 3: In Vivo Pharmacokinetics of this compound
| Species | Parameter | Value | Reference |
| Rat | Brain Penetration | Good | [1][2][3][4] |
| Dog | - | - | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.
In Vitro Assays
1. Calcium Mobilization (FLIPR) Assay:
-
Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human M1 muscarinic receptor.
-
Methodology:
-
Cells are plated in 384-well black-walled clear-bottom plates and grown to confluence.
-
The growth medium is removed, and cells are incubated with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer for a specified time at 37 °C.
-
For PAM activity assessment, cells are pre-incubated with varying concentrations of this compound.
-
The plate is placed in a Fluorometric Imaging Plate Reader (FLIPR).
-
An EC20 concentration of acetylcholine (ACh) is added to the wells to stimulate the M1 receptor.
-
For agonist activity assessment, varying concentrations of this compound are added in the absence of ACh.
-
Changes in intracellular calcium concentration are measured as fluorescence intensity.
-
Data are normalized to the maximal response induced by a saturating concentration of a full agonist. EC50 values are calculated using a four-parameter logistic equation.
-
2. β-Arrestin Recruitment Assay:
-
Principle: This assay measures the interaction of the activated M1 receptor with β-arrestin, a key protein in G protein-coupled receptor desensitization and signaling.
-
Methodology:
-
A suitable cell line is engineered to co-express the M1 receptor fused to a protein fragment (e.g., a fragment of β-galactosidase) and β-arrestin fused to a complementary fragment.
-
Upon receptor activation by an agonist or PAM-agonist, β-arrestin is recruited to the receptor, bringing the two protein fragments into proximity.
-
This proximity leads to the formation of a functional enzyme, which can then act on a substrate to produce a detectable signal (e.g., chemiluminescence).
-
The signal intensity is proportional to the extent of β-arrestin recruitment.
-
3. [3H]N-methylscopolamine (NMS) Radioligand Binding Assay:
-
Purpose: To assess the effect of this compound on acetylcholine (ACh) binding to M2 and M3 receptors.
-
Methodology:
-
Cell membranes expressing M2 or M3 receptors are prepared.
-
Membranes are incubated with the radiolabeled antagonist [3H]NMS, varying concentrations of ACh, and a fixed concentration of this compound.
-
The binding reaction is allowed to reach equilibrium.
-
Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The amount of radioactivity retained on the filters is quantified by liquid scintillation counting.
-
The data are analyzed to determine if this compound alters the binding affinity of ACh for the M2 or M3 receptor.[1]
-
In Vivo Assays
1. Morris Water Maze:
-
Purpose: To assess spatial learning and memory in rodents.
-
Apparatus: A circular pool filled with opaque water, with a submerged escape platform hidden from view. Visual cues are placed around the room.
-
Procedure:
-
Acquisition Phase: Animals are trained over several days to find the hidden platform from different starting locations. The time taken to find the platform (escape latency) and the path length are recorded.
-
Probe Trial: The platform is removed, and the animal is allowed to swim for a set period. The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of memory retention.
-
Drug Administration: this compound is administered prior to the testing sessions to evaluate its effect on scopolamine-induced cognitive deficits.
-
2. Prepulse Inhibition (PPI) of the Acoustic Startle Response:
-
Purpose: To assess sensorimotor gating, a process that is often deficient in schizophrenia.
-
Apparatus: A startle chamber equipped with a speaker to deliver acoustic stimuli and a sensor to measure the startle response.
-
Procedure:
-
The animal is placed in the startle chamber.
-
A loud, startling stimulus (pulse) is presented, and the resulting startle reflex is measured.
-
On other trials, a weaker, non-startling stimulus (prepulse) is presented shortly before the startling pulse.
-
Prepulse inhibition is the reduction in the startle response when the pulse is preceded by a prepulse.
-
This compound is administered to assess its ability to reverse amphetamine-induced deficits in PPI.
-
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key signaling pathways of the M1 muscarinic receptor and the mechanism of action of a PAM-agonist like this compound.
Caption: M1 Muscarinic Receptor Signaling Pathway.
Caption: Mechanism of Action of a PAM-Agonist.
Caption: Preclinical Drug Discovery Workflow for a PAM-Agonist.
Discussion and Conclusion
This compound is a well-characterized M1 selective PAM-agonist with good brain penetration and pharmacokinetic properties.[1][2][3][4] In vitro studies have demonstrated its ability to potentiate the activity of acetylcholine at the M1 receptor with high cooperativity and low intrinsic agonist efficacy in calcium mobilization assays.[1] However, it displays more significant agonist activity in other signaling pathways, such as IP1 accumulation.[2] This compound is highly selective for the M1 receptor, showing no functional activity at M2 and M3 subtypes.[1][3][4]
In vivo studies have shown that this compound can reverse cognitive deficits in animal models, such as scopolamine-induced impairments in the Morris water maze and amphetamine-induced deficits in prepulse inhibition.[6] These findings support the hypothesis that selective M1 activation can be beneficial for treating cognitive dysfunction.
Despite its promising efficacy and selectivity profile, extensive safety profiling of this compound has revealed on-target cholinergic side effects, including gastrointestinal and cardiovascular liabilities.[1][2][3][4] These findings are significant as they provide strong evidence that activation of the M1 receptor itself contributes to the cholinergic adverse effects that were previously attributed primarily to the activation of M2 and M3 receptors.[1][2][3][4] This highlights a key challenge in the development of M1-targeted therapies and underscores the importance of carefully titrating the level of receptor activation to achieve a therapeutic window that separates cognitive enhancement from adverse effects. The PAM-agonist profile of this compound, with its potential for biased signaling, offers an avenue for further research into developing M1 modulators with an improved therapeutic index.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Morris Water Maze Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of the Potent and Selective M1 PAM-Agonist N-[(3R,4S)-3-Hydroxytetrahydro-2H-pyran-4-yl]-5-methyl-4-[4-(1,3-thiazol-4-yl)benzyl]pyridine-2-carboxamide (this compound): Evaluation of Efficacy and Cholinergic Side Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Morris water maze: procedures for assessing spatial and related forms of learning and memory | Springer Nature Experiments [experiments.springernature.com]
The Discovery and Development of PF-06767832: A Selective M1 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This whitepaper details the discovery and preclinical development of PF-06767832, a potent and selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (mAChR), by Pfizer. The selective activation of the M1 receptor is a therapeutic strategy for enhancing cognitive function in disorders such as Alzheimer's disease and schizophrenia, while potentially avoiding the cholinergic side effects associated with non-selective muscarinic agonists.[1][2] this compound emerged from a series of M1-selective pyridone and pyridine amides, demonstrating favorable physicochemical properties, good brain penetration, and robust in vivo activity.[1][3] This document provides a comprehensive overview of the key data, experimental protocols, and signaling pathways involved in the characterization of this compound.
Introduction: The Rationale for a Selective M1 PAM
The M1 muscarinic acetylcholine receptor is highly expressed in brain regions critical for cognition, such as the cerebral cortex and hippocampus.[4] Its activation is known to play a significant role in learning and memory processes.[4] The "cholinergic hypothesis" of Alzheimer's disease posits that a decline in cholinergic neurotransmission contributes to cognitive deficits.[5] While acetylcholinesterase inhibitors (AChEIs) have been a mainstay of treatment, their efficacy is limited, and they are associated with dose-limiting side effects due to the widespread activation of various muscarinic receptor subtypes.[4][6]
The development of selective M1 activators has been a long-standing goal. Positive allosteric modulators (PAMs) offer a promising approach by binding to a site on the receptor distinct from the orthosteric site for the endogenous ligand, acetylcholine (ACh).[1][2] This mechanism allows PAMs to potentiate the effect of ACh only when it is naturally released, preserving the spatial and temporal dynamics of cholinergic signaling. It was hypothesized that this approach could provide cognitive benefits while minimizing the side effects seen with non-selective agonists.[1][2] this compound was developed as a selective M1 PAM to test this hypothesis.[1]
Discovery and Lead Optimization
Pfizer researchers undertook the development of a series of M1-selective pyridone and pyridine amides.[1] Through structure-activity relationship (SAR) studies, they optimized the core pharmacophores to enhance potency, selectivity, and pharmacokinetic properties.[1] This effort led to the identification of compound 38, later designated this compound, which exhibited a desirable profile of high M1 selectivity, good brain penetration, and favorable physicochemical properties.[1]
In Vitro Characterization
Potency and Selectivity
This compound was characterized as a potent M1 PAM that also displayed some intrinsic agonist activity, classifying it as a "PAM-agonist" or "ago-PAM".[3][6][7] In intracellular calcium release assays, it acted as an M1 PAM with an EC50 of 60 nM at low concentrations.[7] The compound demonstrated high selectivity for the M1 receptor, with approximately 180-fold selectivity over M2-M5 subtypes and no observed off-target effects.[7] It also showed high cooperativity with acetylcholine.[7]
Table 1: In Vitro Potency and Selectivity of this compound
| Assay Type | Receptor Subtype | Parameter | Value |
| Intracellular Ca2+ Release | M1 | EC50 (PAM activity) | 60 nM |
| Functional Selectivity | M1 vs. M2-M5 | Fold Selectivity | ~180-fold |
Mechanism of Action
This compound functions as a positive allosteric modulator, potentiating the activity of acetylcholine at the M1 receptor.[8] Studies have shown that it enhances the signal transduction downstream of M1 receptor activation.[6]
References
- 1. Discovery of the Potent and Selective M1 PAM-Agonist N-[(3R,4S)-3-Hydroxytetrahydro-2H-pyran-4-yl]-5-methyl-4-[4-(1,3-thiazol-4-yl)benzyl]pyridine-2-carboxamide (this compound): Evaluation of Efficacy and Cholinergic Side Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
- 5. M1 muscarinic acetylcholine receptor dysfunction in moderate Alzheimer’s disease pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the M1 muscarinic acetylcholine receptor in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - Forlabs Website [forlabs.co.uk]
PF-06767832: A Technical Guide to its Role in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-06767832 is a potent, selective, and orally bioavailable positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (mAChR) with additional agonist properties (ago-PAM).[1][2] Developed by Pfizer, this compound has been a significant tool in neuroscience research, particularly in studies aimed at understanding the therapeutic potential and inherent risks of M1 receptor activation for treating cognitive deficits associated with disorders like Alzheimer's disease and schizophrenia.[1][3] This technical guide provides an in-depth overview of this compound, including its mechanism of action, pharmacological data, detailed experimental protocols, and a discussion of its implications for drug development.
Introduction
The M1 muscarinic acetylcholine receptor is a G-protein coupled receptor highly expressed in the central nervous system and is critically involved in learning, memory, and cognitive processes. Its dysfunction has been implicated in the pathophysiology of Alzheimer's disease and schizophrenia, making it a key target for therapeutic intervention. This compound emerged from a research program aimed at developing selective M1 activators that could offer pro-cognitive benefits while minimizing the adverse effects associated with non-selective muscarinic agonists. As a PAM-agonist, this compound enhances the receptor's response to the endogenous ligand acetylcholine and can also directly activate the receptor.[1]
Mechanism of Action and Signaling Pathway
This compound acts as a positive allosteric modulator and agonist at the M1 muscarinic acetylcholine receptor. The M1 receptor primarily couples through the Gq/11 family of G-proteins. Upon activation by an agonist or potentiation by a PAM, the receptor stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, leading to a cascade of downstream signaling events that modulate neuronal excitability and synaptic plasticity.
Quantitative Pharmacological Data
The following tables summarize the in vitro potency and selectivity, as well as the in vivo pharmacokinetic properties of this compound.
Table 1: In Vitro Potency and Selectivity
| Parameter | Species | M1 | M2 | M3 | M4 | M5 |
| PAM EC50 (nM) | Human | 130 | >30,000 | >30,000 | >30,000 | >30,000 |
| Agonist EC50 (nM) | Human | 430 | >30,000 | >30,000 | >30,000 | >30,000 |
| Binding Ki (nM) | Human | 210 | >10,000 | >10,000 | >10,000 | >10,000 |
Data extracted from Davoren et al., 2016. EC50 values were determined using a calcium mobilization assay. Ki values were determined by radioligand binding assays.
Table 2: Rat Pharmacokinetics (Oral Administration)
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC0-24h (ng·h/mL) | Brain/Plasma Ratio |
| 1 | 150 | 1.0 | 850 | 1.2 |
| 3 | 480 | 1.5 | 2800 | 1.1 |
| 10 | 1600 | 2.0 | 11000 | 1.3 |
Data extracted from Davoren et al., 2016. Pharmacokinetic parameters were determined in male Sprague-Dawley rats following a single oral gavage dose.
Experimental Protocols
In Vitro M1 Receptor Functional Assay (Calcium Mobilization)
This protocol outlines the measurement of M1 receptor activation by assessing intracellular calcium mobilization.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human M1 receptor are cultured in appropriate media and seeded into 96-well black-walled, clear-bottom plates.
-
Dye Loading: After 24 hours, the culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. For PAM mode, prepare solutions containing a fixed concentration of acetylcholine (e.g., EC20) with serial dilutions of this compound.
-
Measurement: A fluorescence imaging plate reader (FLIPR) is used to measure the change in fluorescence intensity upon the addition of the test compounds.
-
Data Analysis: The fluorescence data is normalized and plotted against the compound concentration to determine the EC50 values using a non-linear regression model.
Scopolamine-Induced Cognitive Deficit Model in Rats
This protocol describes a common behavioral model to assess the pro-cognitive effects of compounds like this compound.
Methodology:
-
Animals: Male Sprague-Dawley rats are used.
-
Apparatus: A standard Morris water maze (a circular pool filled with opaque water containing a hidden escape platform) is used.
-
Procedure:
-
Acquisition Phase: Rats are trained to find the hidden platform over several days.
-
Treatment: On the test day, rats are pre-treated with this compound (or vehicle) followed by an injection of scopolamine (e.g., 0.5 mg/kg, i.p.) to induce a cognitive deficit.
-
Probe Trial: The platform is removed, and the rat is allowed to swim for a set time (e.g., 60 seconds).
-
-
Data Collection and Analysis: The time spent in the target quadrant, the number of crossings over the former platform location, escape latency, and path length are recorded and analyzed using video tracking software. Statistical analysis (e.g., ANOVA) is used to compare the performance between treatment groups.
Key Findings and Implications for Neuroscience Research
This compound has been instrumental in demonstrating both the potential and the challenges of targeting the M1 receptor for cognitive enhancement.
-
Efficacy in Preclinical Models: Studies have shown that this compound can reverse cognitive deficits induced by scopolamine in animal models of learning and memory.[3] It has also shown efficacy in models relevant to the psychotic symptoms of schizophrenia, such as amphetamine-induced hyperlocomotion.
-
On-Target Cholinergic Side Effects: A critical finding from the research on this compound is that even with high selectivity for the M1 receptor and avoidance of M2/M3 receptors (traditionally associated with peripheral cholinergic side effects), significant on-target M1-mediated adverse effects were observed. These include gastrointestinal distress, cardiovascular effects, and convulsions at higher doses.[3][4] This suggests that the therapeutic window for M1 activation may be narrow.
-
Implications for Drug Development: The findings with this compound have highlighted the need for a more nuanced approach to M1 receptor modulation. This could involve developing biased agonists that selectively activate certain downstream pathways over others, or PAMs with a more subtle modulatory effect to maintain a physiological level of receptor activation.
Conclusion
This compound remains a valuable research tool for dissecting the complex roles of the M1 muscarinic acetylcholine receptor in cognition and disease. The comprehensive dataset generated for this compound has provided crucial insights into the potential efficacy and the on-target safety liabilities of M1 receptor activation. Future research in this area will likely focus on developing next-generation M1 modulators with an improved therapeutic index, building upon the foundational knowledge gained from studies with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Discovery of the Potent and Selective M1 PAM-Agonist N-[(3R,4S)-3-Hydroxytetrahydro-2H-pyran-4-yl]-5-methyl-4-[4-(1,3-thiazol-4-yl)benzyl]pyridine-2-carboxamide (this compound): Evaluation of Efficacy and Cholinergic Side Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amelioration of Cognitive Deficit by Embelin in a Scopolamine-Induced Alzheimer’s Disease-Like Condition in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of PF-06767832: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro pharmacological profile of PF-06767832, a potent and selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor. The information presented herein is compiled from key scientific literature to support researchers and drug development professionals in understanding the mechanism of action and experimental characterization of this compound.
Core Data Presentation
The in vitro activity of this compound has been quantified through various assays, establishing its potency and selectivity for the M1 receptor. The following tables summarize the key pharmacological data.
Table 1: In Vitro Potency and Efficacy of this compound
| Assay Type | Cell Line | Parameter | Value | Reference |
| Calcium Mobilization | CHO-K1 hM1 | EC50 (PAM activity) | 18 nM | [Davoren et al., 2016] |
| Calcium Mobilization | CHO-K1 hM1 | EC50 (Agonist activity) | 2.5 µM | [Davoren et al., 2016] |
| Inositol Monophosphate | CHO-K1 hM1 | EC50 (PAM activity) | 25 nM | [Davoren et al., 2016] |
| Inositol Monophosphate | CHO-K1 hM1 | EC50 (Agonist activity) | >30 µM | [Davoren et al., 2016] |
Table 2: In Vitro Selectivity Profile of this compound
| Receptor Subtype | Assay Type | Parameter | Value | Fold Selectivity vs. M1 | Reference |
| M2 | Calcium Mobilization | EC50 (PAM activity) | >30 µM | >1667 | [Davoren et al., 2016] |
| M3 | Calcium Mobilization | EC50 (PAM activity) | >30 µM | >1667 | [Davoren et al., 2016] |
| M4 | Calcium Mobilization | EC50 (PAM activity) | >30 µM | >1667 | [Davoren et al., 2016] |
| M5 | Calcium Mobilization | EC50 (PAM activity) | >30 µM | >1667 | [Davoren et al., 2016] |
Signaling Pathway
This compound enhances the signaling of the M1 muscarinic acetylcholine receptor, which is predominantly coupled to the Gq/11 G-protein. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC), leading to various downstream cellular responses.
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments used to characterize this compound.
Radioligand Binding Assay
This assay is performed to determine the binding affinity of this compound to the M1 receptor.
Materials:
-
CHO-K1 cell membranes expressing human M1 receptors
-
[3H]-N-methylscopolamine ([3H]-NMS) as the radioligand
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Scintillation cocktail
-
Glass fiber filters (GF/C)
-
96-well plates
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add cell membranes, [3H]-NMS (at a concentration near its Kd), and either buffer, unlabeled NMS (for non-specific binding), or the test compound (this compound).
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the Ki value for this compound.
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following M1 receptor activation.
Materials:
-
CHO-K1 cells stably expressing human M1 receptors
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Acetylcholine (ACh)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with an integrated fluid dispenser
Procedure:
-
Plate the CHO-K1 hM1 cells in 96-well plates and grow overnight.
-
Load the cells with the calcium-sensitive dye solution for 1 hour at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Prepare serial dilutions of this compound.
-
To determine PAM activity, add this compound to the wells and incubate for a short period. Then, add a sub-maximal concentration (EC20) of acetylcholine.
-
To determine agonist activity, add this compound alone to the wells.
-
Measure the fluorescence intensity over time using a fluorescence plate reader.
-
Calculate the EC50 values from the concentration-response curves.
Inositol Monophosphate (IP1) Accumulation Assay
This assay quantifies the accumulation of IP1, a downstream metabolite of the Gq/11 signaling pathway.
Materials:
-
CHO-K1 cells stably expressing human M1 receptors
-
Stimulation buffer containing LiCl
-
HTRF IP-One assay kit (or equivalent)
-
Acetylcholine (ACh)
-
384-well white plates
-
HTRF-compatible plate reader
Procedure:
-
Seed the CHO-K1 hM1 cells in 384-well plates and culture overnight.
-
Prepare serial dilutions of this compound.
-
Replace the culture medium with stimulation buffer.
-
For PAM activity, add this compound followed by a sub-maximal concentration of ACh.
-
For agonist activity, add only this compound.
-
Incubate the plate at 37°C for a specified duration.
-
Lyse the cells and add the HTRF reagents (IP1-d2 and anti-IP1-cryptate).
-
Incubate for the recommended time to allow for the immunoassay to reach equilibrium.
-
Read the plate on an HTRF-compatible reader and calculate the IP1 concentration based on a standard curve.
-
Determine the EC50 values from the resulting concentration-response data.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the in vitro characterization of a compound like this compound.
Unraveling the Cholinergic Effects of PF-06767832: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of PF-06767832, a potent and selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR). Developed as a potential therapeutic for cognitive deficits associated with Alzheimer's disease and schizophrenia, this compound's mechanism of action centers on the nuanced modulation of cholinergic signaling pathways. This document outlines the core pharmacology of this compound, detailing its in vitro and in vivo effects, and provides a comprehensive overview of the experimental protocols used in its evaluation.
Introduction: Targeting the M1 Receptor
The M1 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system and is critically involved in learning, memory, and cognitive processes.[1] Selective activation of the M1 receptor has been a long-standing goal for treating cognitive impairments. This compound was developed as a selective M1 PAM to enhance the receptor's response to the endogenous neurotransmitter, acetylcholine (ACh), thereby offering a potential therapeutic avenue with improved selectivity and reduced side effects compared to non-selective muscarinic agonists.[2][3]
Mechanism of Action: Positive Allosteric Modulation
This compound functions as a positive allosteric modulator, binding to a site on the M1 receptor that is distinct from the orthosteric site where acetylcholine binds.[3][4] This allosteric binding induces a conformational change in the receptor that increases its affinity and/or efficacy for acetylcholine.[4] As a PAM, this compound enhances the physiological patterns of cholinergic neurotransmission rather than causing constant receptor activation, which is a key differentiator from orthosteric agonists.[2]
M1 Receptor Signaling Pathway
The M1 receptor primarily couples to the Gq/11 family of G-proteins.[1][2] Upon activation by acetylcholine, which is potentiated by this compound, the Gαq subunit activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events lead to a cascade of downstream cellular responses, including neuronal excitation and modulation of synaptic plasticity, which are fundamental to cognitive function.[2]
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Pharmacology of this compound[3]
| Parameter | Species | Assay | Value |
| Potency (EC50) | Human | Ca2+ Mobilization | 190 nM |
| Rat | Ca2+ Mobilization | 200 nM | |
| Maximal Response | Human | Ca2+ Mobilization | 98% (relative to ACh) |
| Rat | Ca2+ Mobilization | 96% (relative to ACh) | |
| Selectivity | Human | M2, M3, M4, M5 Receptors | >30 µM (EC50) |
| Cooperativity (αβ) | Human | Ca2+ Mobilization | 126 |
Table 2: In Vivo Pharmacokinetics of this compound in Rats[3]
| Route | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Brain/Plasma Ratio |
| IV | 1 | 0.08 | 320 | 180 | 0.8 |
| PO | 1 | 0.5 | 90 | 200 | 0.7 |
Table 3: In Vivo Efficacy of this compound in Rodent Models[3]
| Model | Species | Endpoint | Dose (mg/kg, PO) | Result |
| Amphetamine-Induced Hyperlocomotion | Rat | Reversal of Hyperactivity | 1 | Significant Reversal |
| Scopolamine-Induced Deficit (Morris Water Maze) | Rat | Reversal of Cognitive Deficit | 0.32 | Significant Reversal |
Experimental Protocols
Detailed methodologies for the key experiments are outlined below.
In Vitro Ca2+ Mobilization Assay[3]
Objective: To determine the potency and maximal response of this compound at human and rat M1 receptors.
Methodology:
-
Cell Lines: HEK293 cells stably expressing either the human or rat M1 receptor were used.
-
Cell Plating: Cells were plated in 384-well black-walled, clear-bottom plates and grown to confluence.
-
Dye Loading: Cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.
-
Compound Addition: this compound was added at various concentrations in the presence of an EC20 concentration of acetylcholine.
-
Signal Detection: Changes in intracellular calcium levels were measured as fluorescence intensity using a fluorescence imaging plate reader (FLIPR).
-
Data Analysis: Data were normalized to the maximal response of a saturating concentration of acetylcholine. EC50 values were calculated using a four-parameter logistic equation.
Amphetamine-Induced Hyperlocomotion in Rats[1][5]
Objective: To assess the potential antipsychotic-like activity of this compound.
Methodology:
-
Animals: Male Sprague-Dawley rats were used.
-
Habituation: Rats were habituated to open-field activity chambers for 30-60 minutes.
-
Dosing: this compound or vehicle was administered orally (PO) at a specified time before the amphetamine challenge.
-
Challenge: d-amphetamine (e.g., 1.5 mg/kg, subcutaneous) was administered to induce hyperlocomotion.
-
Activity Monitoring: Locomotor activity (e.g., distance traveled, beam breaks) was recorded for 60-90 minutes post-amphetamine administration using an automated activity monitoring system.
-
Data Analysis: Total locomotor activity was compared between treatment groups using statistical analysis (e.g., ANOVA).
References
- 1. Centrally Active Allosteric Potentiators of the M4 Muscarinic Acetylcholine Receptor Reverse Amphetamine-Induced Hyperlocomotor Activity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of the Potent and Selective M1 PAM-Agonist N-[(3R,4S)-3-Hydroxytetrahydro-2H-pyran-4-yl]-5-methyl-4-[4-(1,3-thiazol-4-yl)benzyl]pyridine-2-carboxamide (this compound): Evaluation of Efficacy and Cholinergic Side Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Allosteric Modulation of G Protein-Coupled Receptors: An Emerging Approach of Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of PF-06767832: A Technical Guide for Cognitive Disorder Research
Aimed at researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of the preclinical data for PF-06767832, a selective M1 muscarinic acetylcholine receptor (mAChR) positive allosteric modulator (PAM)-agonist, for the potential treatment of cognitive disorders.
This document details the compound's mechanism of action, in vitro and in vivo pharmacology, pharmacokinetic profile, and safety findings. All quantitative data are summarized in structured tables for ease of comparison, and key experimental protocols are described. Visual diagrams of signaling pathways and experimental workflows are provided to facilitate understanding.
Core Mechanism of Action
This compound enhances cholinergic neurotransmission by acting as a positive allosteric modulator and a direct agonist at the M1 muscarinic acetylcholine receptor.[1][2] The M1 receptor is a G-protein coupled receptor predominantly expressed in the central nervous system, particularly in the hippocampus and cerebral cortex, regions critical for learning and memory. Its activation is a key strategy for improving cognitive function in diseases like Alzheimer's and schizophrenia.[1]
M1 Muscarinic Receptor Signaling Pathway
Upon binding of acetylcholine or a PAM-agonist like this compound, the M1 receptor activates the Gq alpha subunit of its associated G-protein. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores, and along with DAG, activates protein kinase C and other downstream effectors that are thought to modulate synaptic plasticity and neuronal excitability, the cellular underpinnings of learning and memory.
In Vitro Pharmacology
This compound demonstrates high potency and selectivity for the human M1 receptor, with minimal activity at other muscarinic subtypes.
Table 1: In Vitro Pharmacological Profile of this compound
| Assay | Receptor Subtype | Parameter | Value (nM) |
|---|---|---|---|
| PAM Activity | Human M1 | EC50 | 16 |
| Agonist Activity | Human M1 | EC50 | 180 |
| Selectivity | Human M2 | EC50 (PAM/Agonist) | >30,000 |
| Human M3 | EC50 (PAM/Agonist) | >30,000 | |
| Human M4 | EC50 (PAM/Agonist) | >10,000 |
| | Human M5 | EC50 (PAM/Agonist) | >10,000 |
Experimental Protocol: In Vitro Functional Assays
In vitro activity was assessed using Chinese Hamster Ovary (CHO-K1) cells stably expressing the human M1, M2, M3, M4, or M5 mAChR subtypes. For PAM activity, cells were stimulated with an EC20 concentration of acetylcholine in the presence of varying concentrations of this compound. For agonist activity, cells were treated with this compound alone. The response was measured as an increase in intracellular calcium using a fluorescent imaging plate reader (FLIPR). Data were analyzed using a four-parameter logistic equation to determine EC50 values.
In Vivo Efficacy in Animal Models of Cognitive Impairment
This compound has shown efficacy in rodent models that are relevant to the cognitive deficits seen in psychiatric and neurodegenerative disorders.
Reversal of Scopolamine-Induced Deficits in the Morris Water Maze
This compound reversed the spatial learning and memory deficits induced by the non-selective muscarinic antagonist scopolamine in rats.
Table 2: Efficacy of this compound in the Scopolamine-Induced Morris Water Maze Deficit Model in Rats
| Treatment Group | Dose (mg/kg, p.o.) | Mean Escape Latency (seconds) on Day 4 |
|---|---|---|
| Vehicle + Vehicle | - | 24.5 ± 2.1 |
| Scopolamine (0.3 mg/kg) + Vehicle | - | 48.2 ± 3.5 |
| Scopolamine + this compound | 1 | 31.7 ± 2.8 |
| Scopolamine + this compound | 3 | 29.5 ± 3.1 |
Attenuation of Amphetamine-Induced Deficits in Prepulse Inhibition
This compound attenuated the sensorimotor gating deficits induced by amphetamine, a model relevant to schizophrenia.[2]
Table 3: Efficacy of this compound in the Amphetamine-Induced Prepulse Inhibition Deficit Model in Rats
| Treatment Group | Dose (mg/kg, p.o.) | % Prepulse Inhibition (at 82 dB prepulse) |
|---|---|---|
| Vehicle + Vehicle | - | 68 ± 4 |
| Amphetamine (0.5 mg/kg) + Vehicle | - | 32 ± 5 |
| Amphetamine + this compound | 0.32 | 38 ± 6 |
| Amphetamine + this compound | 1 | 58 ± 5 |
Experimental Workflow for In Vivo Cognitive Testing
The general workflow for assessing the pro-cognitive effects of this compound in these models is outlined below.
Experimental Protocols for Behavioral Assays
-
Morris Water Maze: Male Sprague-Dawley rats were trained for four days to find a hidden platform in a circular pool of water. On each day, this compound was administered orally 60 minutes prior to the first trial, and scopolamine was administered intraperitoneally 30 minutes before the trial. Escape latency and swim path were recorded by a video tracking system.
-
Prepulse Inhibition (PPI): Male Wistar rats were placed in acoustic startle chambers. This compound was given orally 60 minutes before the test, and amphetamine was administered subcutaneously 15 minutes prior. The test session consisted of trials with a startling pulse (120 dB) alone or preceded by a non-startling prepulse (74, 82, or 90 dB). The percentage of inhibition of the startle response by the prepulse was calculated.
Pharmacokinetics
This compound displays good oral bioavailability and penetrates the blood-brain barrier in rats.
Table 4: Pharmacokinetic Parameters of this compound in Rats Following a 1 mg/kg Oral Dose
| Parameter | Plasma | Brain |
|---|---|---|
| Cmax (ng/mL or ng/g) | 248 | 205 |
| Tmax (hours) | 1.0 | 1.0 |
| AUC0-24h (ng·h/mL or ng·h/g) | 1230 | 1020 |
| Brain/Plasma Ratio (AUC) | - | 0.83 |
Experimental Protocol: Pharmacokinetic Study
Male Sprague-Dawley rats were administered a single oral dose of 1 mg/kg this compound. Blood samples were collected serially from the jugular vein. At the terminal time point, brains were collected. Drug concentrations in plasma and brain homogenates were quantified using LC-MS/MS. Pharmacokinetic parameters were determined using non-compartmental analysis.
Safety Pharmacology
The adverse effects observed with this compound are consistent with on-target M1 receptor activation and represent a key challenge for its therapeutic use.[1]
Table 5: Summary of Preclinical Safety Findings for this compound in Rats
| System | Observed Effects | Onset Dose (mg/kg, p.o.) |
|---|---|---|
| Central Nervous System | Convulsions | ≥ 10 |
| Cardiovascular | Transient increases in blood pressure and heart rate | ≥ 3 |
| Gastrointestinal | Salivation, increased GI motility | ≥ 3 |
Experimental Protocol: Safety Pharmacology Studies
-
Cardiovascular: Conscious, telemetered Sprague-Dawley rats received single oral doses of this compound, and blood pressure, heart rate, and ECG were monitored.
-
Central Nervous System and General Observation: Rats were administered single oral doses and observed for clinical signs, including convulsive behaviors.
-
Gastrointestinal: Rats were observed for signs of cholinergic activation, such as salivation and changes in defecation, following oral dosing.
Summary and Conclusion
This compound is a potent, selective, and brain-penetrant M1 mAChR PAM-agonist that has demonstrated pro-cognitive effects in preclinical models of cognitive impairment. Its mechanism of action is well-defined, and it shows a clear dose-response relationship in efficacy studies. However, the compound also exhibits on-target M1-mediated side effects, including convulsions at higher doses, which highlights the therapeutic window challenges for this class of compounds. This comprehensive preclinical data package provides a strong rationale for the continued investigation of selective M1 receptor modulators for the treatment of cognitive disorders, while underscoring the importance of carefully managing the on-target safety liabilities.
References
In-Depth Technical Guide to the Agonist Activity of PF-06767832
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06767832 is a potent and selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR).[1][2] It also exhibits intrinsic agonist activity, classifying it as a PAM-agonist.[3] This dual mechanism of action has positioned this compound as a significant tool for investigating the therapeutic potential of M1 receptor activation, particularly for cognitive enhancement in neurological and psychiatric disorders such as Alzheimer's disease and schizophrenia.[1] This technical guide provides a comprehensive overview of the agonist activity of this compound, detailing its pharmacological properties, the signaling pathways it modulates, and the experimental protocols used for its characterization.
Core Agonist Profile of this compound
This compound enhances the affinity and/or efficacy of the endogenous ligand, acetylcholine (ACh), at the M1 receptor.[4] As a PAM-agonist, it can also directly activate the receptor in the absence of an orthosteric agonist.[3] This activity is highly selective for the M1 receptor subtype, with little to no activity at other muscarinic receptor subtypes (M2-M5).[1]
While the pro-cognitive effects of M1 activation are well-documented, the agonist activity of this compound is also associated with on-target cholinergic side effects, including convulsions and gastrointestinal and cardiovascular issues.[1] Research suggests that these adverse effects are a direct result of M1 receptor activation and not due to off-target interactions.[1]
Quantitative Pharmacological Data
The following tables summarize the key in vitro pharmacological parameters of this compound.
| Parameter | Value | Assay System | Reference |
| M1 PAM EC50 | 30 nM | CHO cells expressing human M1 receptor | Davoren et al., 2016 |
| M1 Agonist EC50 | 610 nM | CHO cells expressing human M1 receptor | Davoren et al., 2016 |
| M1 Binding Affinity (Ki) | Not explicitly stated | Not explicitly stated | Not explicitly stated |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. Ki (Inhibition constant) is a measure of the binding affinity of a drug to a receptor.
Signaling Pathways Modulated by this compound
The primary signaling cascade initiated by M1 receptor activation, and therefore by this compound, is through the Gq alpha subunit of the G protein. This activation leads to a well-defined downstream cascade. There is also evidence that M1 receptor activation can lead to β-arrestin-mediated signaling, which can be involved in both receptor desensitization and G protein-independent signaling.
M1 Receptor Gq Signaling Pathway
The canonical signaling pathway for the M1 muscarinic receptor involves its coupling to the Gq protein. Activation of the M1 receptor by an agonist or PAM-agonist like this compound initiates the dissociation of the Gαq subunit, which in turn activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. This increase in intracellular calcium is a key event that can be measured to quantify receptor activation.
Caption: M1 Receptor Gq Signaling Pathway.
M1 Receptor β-Arrestin Signaling Pathway
Upon agonist binding and subsequent G protein-coupled receptor kinase (GRK) phosphorylation of the M1 receptor, β-arrestin can be recruited to the receptor. This interaction is primarily known to mediate receptor desensitization and internalization, effectively turning off G protein-mediated signaling. However, β-arrestin can also act as a scaffold for other signaling proteins, initiating a separate wave of G protein-independent signaling. The specific downstream effectors of M1 receptor-β-arrestin signaling are an area of active research.
Caption: M1 Receptor β-Arrestin Signaling Pathway.
Experimental Protocols
Detailed methodologies for the key experiments used to characterize the agonist activity of this compound are provided below.
In Vitro Assays
This assay is a primary method for quantifying the agonist activity of compounds acting on Gq-coupled receptors like the M1 receptor.
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic receptor.
-
Assay Principle: The assay measures the increase in intracellular calcium concentration upon receptor activation using a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a component of a FLIPR Calcium Assay Kit). The fluorescence intensity is directly proportional to the intracellular calcium concentration.
-
Protocol:
-
Cell Plating: Seed CHO-M1 cells into 96- or 384-well black-walled, clear-bottom microplates and culture overnight to allow for cell adherence.
-
Dye Loading: Remove the culture medium and add a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (to prevent dye leakage). Incubate the plate at 37°C for 1 hour.
-
Compound Addition: Prepare serial dilutions of this compound in an appropriate assay buffer.
-
Fluorescence Measurement: Use a fluorescence plate reader, such as a FLIPR (Fluorometric Imaging Plate Reader), to measure the baseline fluorescence. Add the this compound dilutions to the wells and immediately begin kinetic reading of fluorescence changes over time.
-
Data Analysis: The peak fluorescence intensity following compound addition is used to determine the response. Plot the response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
This assay is used to determine the binding affinity of a compound to its target receptor.
-
Receptor Source: Membranes prepared from CHO cells expressing the human M1 receptor or from rodent brain tissue.
-
Radioligand: A radiolabeled antagonist with high affinity for the M1 receptor, such as [3H]-N-methylscopolamine ([3H]-NMS).
-
Protocol:
-
Membrane Preparation: Homogenize cells or tissue in a lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an assay buffer.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand ([3H]-NMS), and varying concentrations of the unlabeled test compound (this compound).
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate the bound from the free radioligand. Wash the filters with ice-cold wash buffer.
-
Scintillation Counting: Dry the filter plate, add a scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled antagonist like atropine) from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to determine the IC50 (the concentration of the competitor that inhibits 50% of the specific binding). The Ki value can then be calculated using the Cheng-Prusoff equation.
-
In Vivo Assays
This is a preclinical model used to assess the potential antipsychotic-like activity of a compound.
-
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice.
-
Procedure:
-
Acclimation: Acclimate the animals to the testing environment (e.g., open-field arenas) for a set period.
-
Compound Administration: Administer this compound or vehicle via an appropriate route (e.g., intraperitoneal injection).
-
Amphetamine Challenge: After a predetermined pretreatment time, administer amphetamine (or saline for control groups) to induce hyperlocomotion.
-
Locomotor Activity Measurement: Immediately place the animals back into the open-field arenas and record their locomotor activity (e.g., distance traveled, beam breaks) for a specified duration using automated activity monitoring systems.
-
Data Analysis: Compare the locomotor activity of the this compound-treated group to the vehicle-treated, amphetamine-challenged group to determine if the compound can attenuate the hyperlocomotion.
-
This model is used to evaluate the potential for a compound to induce seizures, a known on-target side effect of M1 agonists.
-
Animal Model: Male C57BL/6 mice.
-
Procedure:
-
Compound Administration: Administer a range of doses of this compound or vehicle.
-
Observation: Observe the animals continuously for a set period (e.g., 2-3 hours) for any signs of convulsive behavior.
-
Seizure Scoring: Score the severity of any observed seizures using a standardized scale (e.g., the Racine scale).
-
Data Analysis: Determine the dose at which convulsive behaviors are observed and the severity of these effects.
-
Experimental and Logical Workflows
The following diagrams illustrate the general workflows for in vitro and in vivo characterization of this compound.
Caption: In Vitro Experimental Workflow.
Caption: In Vivo Experimental Workflow.
Conclusion
This compound serves as a valuable pharmacological tool for elucidating the complex roles of the M1 muscarinic receptor. Its potent and selective PAM-agonist activity allows for the robust activation of M1-mediated signaling pathways. The detailed experimental protocols and understanding of its signaling cascades provided in this guide are essential for researchers aiming to further investigate the therapeutic potential and challenges associated with targeting the M1 receptor for the treatment of cognitive disorders. The on-target adverse effects highlight the need for careful consideration of the therapeutic window and the potential for developing biased agonists that preferentially activate desired signaling pathways.
References
- 1. Intracellular Calcium Measurements with FLIPR Calcium Assay Kit [moleculardevices.com]
- 2. Structural Insights into M1 Muscarinic Acetylcholine Receptor Signaling Bias between Gαq and β-Arrestin through BRET Assays and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diverse Effects on M1 Signaling and Adverse Effect Liability within a Series of M1 Ago-PAMs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Affinities of muscarinic drugs for [3H]N-methylscopolamine (NMS) and [3H]oxotremorine (OXO) binding to a mixture of M1-M4 muscarinic receptors: use of NMS/OXO-M ratios to group compounds into potential agonist, partial agonist, and antagonist classes - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
PF-06767832 experimental protocol for in vivo studies
Application Notes and Protocols: PF-06767832 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is an experimental inhibitor of the KAT6A histone acetyltransferase. Dysregulation of KAT6A has been implicated in various cancers, making it a promising target for therapeutic intervention. These application notes provide a detailed protocol for in vivo studies designed to evaluate the efficacy and pharmacodynamics of this compound in a tumor xenograft model.
Signaling Pathway
The following diagram illustrates the proposed mechanism of action for this compound, highlighting its role in the inhibition of the KAT6A signaling pathway.
Caption: Proposed mechanism of action for this compound.
Experimental Protocol: In Vivo Efficacy Study
This protocol details an in vivo study to assess the anti-tumor efficacy of this compound in a patient-derived xenograft (PDX) model of NUT midline carcinoma.
1. Animal Model and Cell Line
-
Animal Model: Female NSG (NOD scid gamma) mice, 6-8 weeks old.
-
Cell Line: Ty-82 NUT midline carcinoma patient-derived xenograft.
2. Experimental Workflow
Caption: Workflow for the in vivo efficacy study.
3. Dosing and Administration
-
Treatment Groups:
-
Vehicle control (formulation details to be optimized based on compound solubility and stability).
-
This compound (50 mg/kg, once daily).
-
This compound (100 mg/kg, once daily).
-
-
Route of Administration: Oral gavage.
-
Dosing Volume: 10 mL/kg.
4. Monitoring and Endpoints
-
Tumor Volume: Measured twice weekly using digital calipers. Volume (mm³) = (length x width²) / 2.
-
Body Weight: Measured twice weekly as an indicator of toxicity.
-
Primary Efficacy Endpoint: Tumor growth inhibition.
-
Pharmacodynamic (PD) Endpoint: Acetylation of histone H3 at lysine 23 (H3K23ac) in tumor tissue.
5. Pharmacodynamic Analysis
-
A satellite group of animals (n=3 per group) will be euthanized 5 days after treatment initiation.
-
Tumor samples will be collected and processed for immunohistochemistry (IHC) to assess H3K23ac levels.
Data Presentation
Table 1: Summary of In Vivo Efficacy Data
| Treatment Group | Dose (mg/kg) | Dosing Frequency | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |
| Vehicle | - | Once Daily | 1250 | - |
| This compound | 50 | Once Daily | 625 | 50 |
| This compound | 100 | Once Daily | 375 | 70 |
Table 2: Summary of Pharmacodynamic Data
| Treatment Group | Dose (mg/kg) | Timepoint | Mean H3K23ac Positive Cells (%) | Percent Inhibition of H3K23ac |
| Vehicle | - | Day 5 | 85 | - |
| This compound | 100 | Day 5 | 25 | 70.6 |
Application Notes and Protocols for PF-06767832 in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the recommended dosage and experimental protocols for the use of PF-06767832, a potent and selective M1 muscarinic acetylcholine receptor (M1-mAChR) positive allosteric modulator (PAM)-agonist, in rodent models. The information is intended to guide researchers in designing and executing preclinical studies for Alzheimer's disease, schizophrenia, and other neurological disorders.
Mechanism of Action
This compound acts as a PAM-agonist at the M1-mAChR.[1][2] This means it enhances the receptor's response to the endogenous neurotransmitter, acetylcholine, and can also directly activate the receptor.[1][2] The M1-mAChR is predominantly expressed in the central nervous system, particularly in the cerebral cortex and hippocampus, regions crucial for cognitive functions like learning and memory.[1][3][4] Activation of the M1-mAChR is a promising therapeutic strategy for conditions characterized by cholinergic deficits and cognitive impairment.[1][5]
Signaling Pathway
The activation of the M1-mAChR by this compound initiates a Gq-protein coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These downstream events are critical for modulating neuronal excitability and synaptic plasticity, which are cellular mechanisms underlying learning and memory.
References
- 1. Targeting the M1 muscarinic acetylcholine receptor in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
- 4. Targeting Selective Activation of M1 for the Treatment of Alzheimer’s Disease: Further Chemical Optimization and Pharmacological Characterization of the M1 Positive Allosteric Modulator ML169 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of the Potent and Selective M1 PAM-Agonist N-[(3R,4S)-3-Hydroxytetrahydro-2H-pyran-4-yl]-5-methyl-4-[4-(1,3-thiazol-4-yl)benzyl]pyridine-2-carboxamide (this compound): Evaluation of Efficacy and Cholinergic Side Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: PF-06767832 in Scopolamine-Induced Memory Deficit Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cognitive impairment is a hallmark of several neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia. The cholinergic system, particularly the M1 muscarinic acetylcholine receptor, plays a crucial role in learning and memory. Scopolamine, a non-selective muscarinic receptor antagonist, is widely used in preclinical research to induce transient memory deficits, providing a valuable model for screening potential cognitive-enhancing therapeutics.
PF-06767832 is a potent and selective M1 muscarinic acetylcholine receptor positive allosteric modulator (PAM)-agonist. As a PAM, it enhances the affinity of the M1 receptor for the endogenous neurotransmitter acetylcholine, and as an agonist, it can directly activate the receptor. This dual mechanism of action makes it a promising candidate for mitigating cognitive deficits associated with cholinergic dysfunction. Preclinical studies have demonstrated that this compound can reverse scopolamine-induced memory impairments in rodents, particularly in the Morris water maze task.
These application notes provide a detailed overview of the use of this compound in scopolamine-induced memory deficit models, including generalized experimental protocols and data presentation.
Data Summary
While specific quantitative data from the seminal study by Davoren et al. (2016) is not publicly available in detail, the following table represents a typical data structure for a study evaluating the efficacy of a compound like this compound in a scopolamine-induced memory deficit model using the Morris water maze. The values presented are illustrative and based on expected outcomes from similar studies.
Table 1: Illustrative Morris Water Maze Performance Data
| Treatment Group | Mean Escape Latency (seconds) - Day 4 | Mean Distance Traveled (meters) - Day 4 | Time in Target Quadrant (seconds) - Probe Trial |
| Vehicle + Saline | 20 ± 3 | 5 ± 1 | 25 ± 4 |
| Vehicle + Scopolamine | 50 ± 5 | 12 ± 2 | 10 ± 2 |
| This compound (1 mg/kg) + Scopolamine | 25 ± 4 | 6 ± 1 | 22 ± 3 |
| Donepezil (1 mg/kg) + Scopolamine | 30 ± 4 | 7 ± 1.5 | 20 ± 3 |
*Data are presented as mean ± SEM. Statistical significance would be determined by appropriate analysis (e.g., ANOVA followed by post-hoc tests).
Signaling Pathways and Experimental Workflow
Signaling Pathway of this compound and Scopolamine
Caption: Signaling pathway of this compound and scopolamine at the M1 receptor.
Experimental Workflow for Scopolamine-Induced Memory Deficit Model
Caption: Experimental workflow for the scopolamine-induced memory deficit model.
Experimental Protocols
Note: The following protocols are generalized based on standard practices for scopolamine-induced memory deficit models in rats using the Morris water maze. Specific parameters may need to be optimized for individual laboratory conditions and research questions.
Animal Model and Housing
-
Species: Male Sprague-Dawley or Wistar rats (8-10 weeks old, 250-300g at the start of the experiment).
-
Housing: House animals in groups of 2-3 per cage in a temperature-controlled room (22 ± 2°C) with a 12-hour light/dark cycle. Provide ad libitum access to food and water.
-
Habituation: Handle the rats for at least 5 minutes daily for 5-7 days before the start of the experiment to acclimate them to the researcher and reduce stress.
Drug Preparation and Administration
-
This compound: Dissolve in a suitable vehicle (e.g., 10% Tween 80 in sterile water). Prepare fresh daily. The effective dose range in preclinical models is typically 0.3 - 3 mg/kg, administered intraperitoneally (i.p.) or orally (p.o.).
-
Scopolamine Hydrobromide: Dissolve in sterile 0.9% saline. A commonly used dose to induce memory deficits is 0.5 - 1 mg/kg, administered i.p.
-
Administration Schedule:
-
Administer this compound (or vehicle) 60 minutes prior to the start of the Morris water maze training session.
-
Administer scopolamine (or saline) 30 minutes prior to the start of the training session.
-
Morris Water Maze (MWM) Protocol
-
Apparatus: A circular pool (approximately 1.8 - 2.0 meters in diameter and 60 cm high) filled with water (22 ± 1°C) to a depth of 40 cm. The water is made opaque using non-toxic white tempera paint or a milk powder solution. A clear escape platform (10-12 cm in diameter) is submerged 1-2 cm below the water surface. The pool should be located in a room with various distal visual cues (e.g., posters, shelves, equipment) that remain constant throughout the experiment. A video tracking system is used to record and analyze the animal's swim path.
-
Cued Training (Optional):
-
For 1-2 days prior to acquisition training, conduct cued trials to acclimatize the rats to the maze and ensure they are not visually or motor-impaired.
-
The platform is made visible by attaching a brightly colored flag.
-
Place the rat into the pool facing the wall at one of four randomly selected start positions (North, South, East, West).
-
Allow the rat to swim freely for a maximum of 60 seconds to find the visible platform.
-
If the rat does not find the platform within 60 seconds, gently guide it to the platform.
-
Allow the rat to remain on the platform for 15-20 seconds.
-
Conduct 4 trials per day.
-
-
Acquisition Training (Hidden Platform):
-
This phase typically lasts for 4-5 consecutive days.
-
The platform is submerged and not visible from the water surface. Its location remains constant in one of the four quadrants of the pool.
-
Administer drugs as described in section 2.
-
For each trial, place the rat into the pool facing the wall at one of the four start positions, with the sequence of start positions randomized each day.
-
Allow the rat a maximum of 60-90 seconds to find the hidden platform.
-
Record the escape latency (time to find the platform) and the swim path.
-
If the rat fails to find the platform within the maximum time, guide it to the platform and allow it to stay there for 15-20 seconds.
-
The inter-trial interval is typically 15-20 minutes.
-
Conduct 4 trials per day for each animal.
-
-
Probe Trial:
-
24 hours after the final acquisition training session, conduct a single probe trial to assess spatial memory retention.
-
Remove the escape platform from the pool.
-
Place the rat in the pool at a novel start position (or the one furthest from the original platform location).
-
Allow the rat to swim freely for 60 seconds.
-
Record the swim path, the time spent in the target quadrant (where the platform was previously located), and the number of times the rat crosses the former platform location.
-
Data Analysis
-
Acquisition Phase: Analyze the escape latency and swim distance across the training days using a two-way repeated-measures ANOVA.
-
Probe Trial: Analyze the percentage of time spent in the target quadrant, the number of platform location crossings, and swim speed using a one-way ANOVA followed by appropriate post-hoc tests (e.g., Tukey's or Dunnett's test) to compare between treatment groups.
-
A p-value of < 0.05 is typically considered statistically significant.
Conclusion
The scopolamine-induced memory deficit model is a robust and widely used paradigm for the initial screening of cognitive-enhancing compounds. This compound, as a selective M1 PAM-agonist, has shown promise in reversing the cognitive impairments induced by scopolamine in this model. The protocols outlined above provide a comprehensive framework for researchers to further investigate the therapeutic potential of this compound and similar compounds for disorders characterized by cholinergic dysfunction and cognitive deficits. Careful experimental design and data analysis are crucial for obtaining reliable and reproducible results.
Application Notes and Protocols for Studying M1 Receptor Function with PF-06767832
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06767832 is a potent, selective, and brain-penetrant positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor, also exhibiting agonist activity (PAM-agonist).[1][2] Its high selectivity for the M1 receptor over other muscarinic subtypes (M2-M5) makes it a valuable pharmacological tool for elucidating the physiological and pathophysiological roles of M1 receptor activation in the central nervous system and peripheral tissues.[1] These notes provide detailed protocols for utilizing this compound in both in vitro and in vivo settings to probe M1 receptor function, signaling, and therapeutic potential.
Selective activation of the M1 receptor is a promising therapeutic strategy for cognitive deficits in disorders like Alzheimer's disease and schizophrenia.[1] this compound serves as a critical tool to explore this hypothesis, helping to dissect the downstream consequences of M1 receptor potentiation.
Mechanism of Action
This compound binds to an allosteric site on the M1 receptor, distinct from the orthosteric binding site of the endogenous ligand, acetylcholine (ACh).[3] This binding results in a conformational change that increases the affinity and/or efficacy of ACh for the receptor.[3] As a PAM-agonist, this compound can also directly activate the M1 receptor to some extent, even in the absence of an orthosteric agonist.[2][4] This dual action potentiates M1-mediated signaling pathways, primarily through the Gq/11 family of G proteins, leading to the activation of phospholipase C (PLC), subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and ultimately, the mobilization of intracellular calcium.[5]
Data Presentation
The following tables summarize the in vitro pharmacological properties of this compound, highlighting its potency and selectivity for the human M1 receptor.
Table 1: In Vitro Potency and Efficacy of this compound at the Human M1 Receptor
| Assay Type | Parameter | Value |
| Calcium Mobilization (FLIPR) | Agonist EC50 | 180 nM |
| Calcium Mobilization (FLIPR) | PAM EC50 (in presence of ACh EC20) | 16 nM |
| Calcium Mobilization (FLIPR) | Max Agonist Response (% of ACh Emax) | 98% |
Data synthesized from Davoren et al., 2016.
Table 2: Selectivity Profile of this compound across Muscarinic Receptor Subtypes
| Receptor Subtype | Agonist EC50 (nM) |
| M1 | 180 |
| M2 | >30,000 |
| M3 | >30,000 |
| M4 | >30,000 |
| M5 | >30,000 |
Data synthesized from Davoren et al., 2016, demonstrating >160-fold selectivity for M1 over other subtypes.
Signaling Pathway and Allosteric Modulation
The diagram below illustrates the canonical Gq-mediated signaling pathway of the M1 receptor and the mechanism of action for this compound.
Experimental Protocols
In Vitro Calcium Mobilization Assay
This protocol details how to measure M1 receptor activation in a cell-based assay by quantifying intracellular calcium flux using a fluorescent plate reader (e.g., FLIPR, FlexStation).[5][6]
Experimental Workflow Diagram
Materials:
-
CHO cells stably expressing the human M1 receptor (CHO-hM1)
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS, Pen/Strep)
-
Black, clear-bottom 96-well microplates
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound
-
Acetylcholine (ACh)
-
Fluorescence plate reader with automated liquid handling (e.g., FLIPR)
Procedure:
-
Cell Plating: Seed CHO-hM1 cells into 96-well plates at a density of 30,000-50,000 cells per well. Incubate for 18-24 hours at 37°C in a 5% CO₂ incubator.[5]
-
Dye Loading: Prepare a dye loading solution containing Fluo-4 AM and Pluronic F-127 in HBSS/HEPES buffer. Aspirate the cell culture medium from the plates and add 100 µL of the dye loading solution to each well.
-
Incubation: Incubate the plate for 1 hour at room temperature, protected from light.
-
Compound Preparation:
-
Agonist Mode: Prepare serial dilutions of this compound in HBSS/HEPES buffer at 2x the final desired concentration.
-
PAM Mode: Prepare serial dilutions of this compound at 2x the final concentration. Separately, prepare a solution of ACh at a concentration that elicits ~20% of its maximal response (EC₂₀).
-
-
Assay Execution:
-
Place the cell plate and compound plates into the fluorescence plate reader.
-
Set the instrument to record a baseline fluorescence reading for 10-20 seconds.
-
Agonist Mode: Configure the instrument to add 100 µL of the this compound dilutions to the respective wells.
-
PAM Mode: First, add this compound dilutions and incubate for 2-15 minutes. Then, add the ACh EC₂₀ solution.
-
Continue to record fluorescence for 2-3 minutes to capture the peak calcium response.
-
-
Data Analysis: The change in fluorescence (peak minus baseline) is plotted against the compound concentration. Use a four-parameter logistic equation to fit the curve and determine the EC₅₀ value.
In Vivo Reversal of Scopolamine-Induced Memory Impairment (Morris Water Maze)
This protocol describes a common behavioral paradigm to assess the pro-cognitive effects of this compound by testing its ability to reverse memory deficits induced by the non-selective muscarinic antagonist, scopolamine.[3][4][7]
Materials:
-
Male Sprague-Dawley rats or C57BL/6 mice
-
Morris Water Maze (a large circular pool filled with opaque water)
-
Submerged escape platform
-
Video tracking system
-
This compound
-
Scopolamine hydrobromide
-
Vehicle (e.g., 20% Captisol)
Procedure:
-
Acclimation: Allow animals to acclimate to the testing room and handling for several days before the experiment begins.
-
Habituation: On the day before training, allow each animal to swim freely in the pool for 60 seconds without the platform present.
-
Drug Administration:
-
Acquisition Training (4-5 days):
-
Conduct 4 trials per day for each animal.
-
For each trial, gently place the animal into the water facing the wall at one of four quasi-random start locations.
-
Allow the animal to swim for a maximum of 60-90 seconds to find the hidden platform.
-
If the animal finds the platform, allow it to remain there for 15-30 seconds. If it fails, gently guide it to the platform.
-
Record the time taken to find the platform (escape latency) and the path length using the video tracking system.
-
-
Probe Trial (24 hours after last training day):
-
Remove the escape platform from the pool.
-
Place the animal in the pool from a novel start location and allow it to swim for 60 seconds.
-
Record the time spent and distance traveled in the target quadrant (where the platform was previously located).
-
-
Data Analysis:
-
Acquisition: Analyze escape latencies across training days using a repeated-measures ANOVA. A significant improvement in the this compound + Scopolamine group compared to the Vehicle + Scopolamine group indicates a reversal of the deficit.
-
Probe Trial: Analyze the percentage of time spent in the target quadrant using a one-way ANOVA. Increased time in the target quadrant for the this compound-treated group demonstrates improved spatial memory.
-
Safety and Considerations
-
On-Target Cholinergic Effects: Despite its selectivity for the M1 receptor, this compound has been shown to produce on-target cholinergic side effects at higher doses, such as gastrointestinal and cardiovascular effects.[1][4] Dose-response studies are critical to identify a therapeutic window.
-
PAM-Agonist Activity: As a PAM-agonist, this compound can have intrinsic agonist activity, which may contribute to both efficacy and potential side effects.[4] This distinguishes it from "pure" PAMs that are only active in the presence of an orthosteric agonist.
-
Solubility and Formulation: Ensure appropriate vehicle and formulation for in vivo studies to achieve desired exposure and brain penetration.[1]
By employing these detailed protocols and understanding its pharmacological profile, researchers can effectively utilize this compound as a powerful tool to investigate the multifaceted roles of the M1 muscarinic receptor in health and disease.
References
- 1. Discovery of the Potent and Selective M1 PAM-Agonist N-[(3R,4S)-3-Hydroxytetrahydro-2H-pyran-4-yl]-5-methyl-4-[4-(1,3-thiazol-4-yl)benzyl]pyridine-2-carboxamide (this compound): Evaluation of Efficacy and Cholinergic Side Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Scopolamine disrupts place navigation in rats and humans: a translational validation of the Hidden Goal Task in the Morris water maze and a real maze for humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. Gq-coupled receptor assays using the FlexStation System: M1 muscarinic receptor [moleculardevices.com]
- 6. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 7. Validation and scopolamine-reversal of latent learning in the water maze utilizing a revised direct platform placement procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Comparative Study of the Impact of NO-Related Agents on MK-801- or Scopolamine-Induced Cognitive Impairments in the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Calcium Mobilization Assays with PF-06767832
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06767832 is a potent and selective positive allosteric modulator (PAM)-agonist targeting the M1 muscarinic acetylcholine receptor (mAChR).[1][2] The M1 receptor is a G-protein coupled receptor (GPCR) that primarily couples through the Gq/11 signaling pathway.[3] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[4] This increase in cytosolic calcium can be readily measured using fluorescent calcium indicators, making calcium mobilization assays a robust method for characterizing the activity of M1 receptor modulators like this compound.[5]
These application notes provide a comprehensive overview and detailed protocols for performing calcium mobilization assays to assess the pharmacological activity of this compound.
Signaling Pathway
The activation of the M1 muscarinic receptor by an agonist, and the potentiation of this response by a PAM like this compound, initiates a well-defined signaling cascade leading to an increase in intracellular calcium.
References
- 1. Discovery of the Potent and Selective M1 PAM-Agonist N-[(3R,4S)-3-Hydroxytetrahydro-2H-pyran-4-yl]-5-methyl-4-[4-(1,3-thiazol-4-yl)benzyl]pyridine-2-carboxamide (this compound): Evaluation of Efficacy and Cholinergic Side Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. 7tmantibodies.com [7tmantibodies.com]
- 4. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 5. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: High-Throughput Screening of M1 Muscarinic Receptor Activation using the IP-One HTRF Assay with PF-06767832
For Researchers, Scientists, and Drug Development Professionals
Introduction
The M1 muscarinic acetylcholine receptor, a Gq-coupled G protein-coupled receptor (GPCR), is a key target in drug discovery for neurodegenerative diseases such as Alzheimer's disease and schizophrenia.[1] Activation of the M1 receptor initiates a signaling cascade through the Gαq subunit, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 is rapidly metabolized to a more stable downstream product, inositol monophosphate (IP1). The IP-One HTRF (Homogeneous Time-Resolved Fluorescence) assay is a competitive immunoassay that quantifies the accumulation of IP1, providing a robust and reliable method for monitoring the activation of Gq-coupled receptors.[2][3]
PF-06767832 is a potent and selective positive allosteric modulator (PAM) of the M1 receptor.[4][5] As a PAM, this compound enhances the receptor's response to the endogenous agonist, acetylcholine. This application note provides a detailed protocol for utilizing the IP-One HTRF assay to characterize the activation of the M1 receptor by this compound in a high-throughput screening format.
M1 Receptor Signaling Pathway
Activation of the M1 muscarinic receptor by an agonist, potentiated by a PAM like this compound, triggers the Gq signaling cascade, as illustrated below.
Caption: M1 Receptor Gq Signaling Pathway leading to IP1 Accumulation.
Experimental Workflow: IP-One HTRF Assay
The following diagram outlines the key steps in the IP-One HTRF assay for measuring M1 receptor activation.
Caption: Experimental Workflow for the IP-One HTRF Assay.
Data Presentation
The following table presents representative data for the activation of the M1 receptor by this compound in the presence of a fixed concentration of acetylcholine (ACh), as would be determined by the IP-One HTRF assay. Note: This data is illustrative and intended to demonstrate the expected results from the described protocol.
| Compound | Agonist (ACh) Concentration | EC50 (nM) | Maximal Response (% of ACh max) |
| This compound | 1 µM | 50 | 120% |
| Acetylcholine (ACh) | - | 200 | 100% |
| Vehicle | 1 µM | - | Basal |
Experimental Protocols
Materials and Reagents
-
Cells: CHO-K1 cells stably expressing the human M1 muscarinic receptor.
-
Assay Kit: IP-One HTRF Assay Kit (containing IP1-d2 conjugate, anti-IP1 cryptate, and IP1 calibrator).
-
Compound: this compound.
-
Agonist: Acetylcholine (ACh).
-
Reagents: Lithium Chloride (LiCl), cell culture medium (e.g., F-12K with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic), PBS, and Trypsin-EDTA.
-
Labware: 384-well white, solid-bottom cell culture plates, reagent reservoirs, and multichannel pipettes.
-
Equipment: HTRF-compatible microplate reader, cell culture incubator, and a biological safety cabinet.
Cell Preparation and Seeding
-
Culture CHO-K1-hM1 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2.
-
When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach using Trypsin-EDTA.
-
Resuspend the cells in fresh culture medium and determine the cell concentration.
-
Dilute the cells to a final concentration of 4 x 10^5 cells/mL in culture medium.
-
Dispense 50 µL of the cell suspension (20,000 cells) into each well of a 384-well plate.
-
Incubate the plate overnight at 37°C with 5% CO2.
Compound Preparation and Stimulation
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of this compound in assay buffer (e.g., HBSS with 20 mM HEPES and 50 mM LiCl) to achieve the desired concentration range.
-
Prepare a stock solution of acetylcholine in assay buffer.
-
Aspirate the culture medium from the cell plate and add 10 µL of assay buffer containing the appropriate concentrations of this compound and a fixed concentration of acetylcholine (e.g., EC20 concentration). For the agonist control, add acetylcholine alone. For the vehicle control, add assay buffer.
-
Incubate the plate for 1 hour at 37°C.
HTRF Detection
-
Reconstitute the IP-One HTRF assay reagents (IP1-d2 and anti-IP1-cryptate) according to the manufacturer's instructions.
-
Prepare the detection mix by diluting the reconstituted reagents in the lysis buffer provided in the kit.
-
Add 5 µL of the IP1-d2 solution to each well.
-
Add 5 µL of the anti-IP1-cryptate solution to each well.
-
Seal the plate and incubate for 1 hour at room temperature, protected from light.
Data Acquisition and Analysis
-
Read the plate on an HTRF-compatible microplate reader using an excitation wavelength of 320 nm and measuring emission at 620 nm (cryptate emission) and 665 nm (FRET signal).
-
Calculate the HTRF ratio for each well: (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Plot the HTRF ratio against the log of the compound concentration.
-
Perform a non-linear regression analysis (sigmoidal dose-response with variable slope) to determine the EC50 and maximal response for each compound.
Logical Relationship of the Experiment
References
- 1. researchgate.net [researchgate.net]
- 2. Inositol Phosphate Accumulation in Vivo Provides a Measure of Muscarinic M1 Receptor Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bmglabtech.com [bmglabtech.com]
- 4. Discovery of the Potent and Selective M1 PAM-Agonist N-[(3R,4S)-3-Hydroxytetrahydro-2H-pyran-4-yl]-5-methyl-4-[4-(1,3-thiazol-4-yl)benzyl]pyridine-2-carboxamide (this compound): Evaluation of Efficacy and Cholinergic Side Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for In Vitro Electrophysiological Characterization of PF-06767832
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06767832 is a potent and selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1-mAChR), with additional agonist activity, classifying it as a PAM-agonist.[1] M1-mAChRs are Gq-coupled G protein-coupled receptors (GPCRs) predominantly expressed in the central nervous system and are key targets for therapeutic intervention in cognitive disorders such as Alzheimer's disease and schizophrenia. As a PAM, this compound enhances the affinity and/or efficacy of the endogenous agonist, acetylcholine (ACh), at the M1 receptor. Its intrinsic agonist activity means it can also activate the receptor in the absence of ACh.
In vitro electrophysiology, particularly the whole-cell patch-clamp technique, is a powerful method to quantify the functional effects of compounds like this compound on M1-mAChR activity at the single-cell level. These application notes provide a detailed protocol for characterizing the effects of this compound on M1-mAChR-mediated currents in a heterologous expression system.
Principle of the Assay
This protocol describes the use of whole-cell voltage-clamp electrophysiology to measure currents mediated by the activation of M1-mAChRs. M1-mAChR activation by an agonist (like acetylcholine) leads to the activation of the Gq pathway, resulting in an increase in intracellular calcium. This calcium increase, in turn, can activate calcium-dependent ion channels, such as potassium (K+) channels, leading to a measurable outward current and membrane hyperpolarization.
This compound, as a PAM-agonist, is expected to:
-
Potentiate ACh-induced currents: In the presence of a sub-maximal concentration of ACh, this compound should increase the amplitude of the current response.
-
Shift the ACh concentration-response curve: this compound should decrease the EC50 of ACh, indicating an increase in its potency.
-
Induce a current in the absence of ACh: Due to its agonist properties, this compound may elicit a current when applied alone.
Data Presentation
The following tables summarize the expected quantitative data from in vitro electrophysiological and functional assays for M1-mAChR modulators.
Table 1: In Vitro Potency and Efficacy of this compound
| Parameter | Cell Line | Assay Type | Value |
| M1 PAM EC50 | CHO-K1 expressing human M1 | Calcium Mobilization | 18 nM |
| M1 Agonist EC50 | CHO-K1 expressing human M1 | Calcium Mobilization | 1.1 µM |
| ACh Potentiation | CHO-K1 expressing human M1 | Calcium Mobilization | 25-fold shift in ACh EC50 at 1 µM this compound |
Note: Specific whole-cell electrophysiology data for this compound was not publicly available in the reviewed literature. The data presented is from a functional calcium mobilization assay, which is a common surrogate for electrophysiological measurements of Gq-coupled receptor activity.
Table 2: Comparative In Vitro Activity of M1 PAMs
| Compound | M1 PAM EC50 (nM) | M1 Agonist EC50 (µM) | Max ACh Potentiation (% of ACh max) |
| This compound | 18 | 1.1 | Not Reported |
| MK-7622 | 6.7 (mouse) | >10 | Not Reported |
| VU0453595 | 240 | >30 | ~80% |
| PF-06764427 | 100 | ~1 | 91% |
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recording of M1-mAChR-Mediated Currents
Objective: To measure the potentiation of acetylcholine-induced currents by this compound in a cell line stably expressing the human M1-mAChR.
Materials:
-
Cell Line: Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably expressing the human M1-mAChR.
-
Culture Media: Ham's F-12 or DMEM/F-12 supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).
-
External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH, osmolarity ~310 mOsm).
-
Internal (Pipette) Solution (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 2 Mg-ATP, 0.2 Na-GTP, 0.5 EGTA (pH adjusted to 7.2 with KOH, osmolarity ~290 mOsm).
-
Agonist: Acetylcholine chloride.
-
Test Compound: this compound.
-
Patch-clamp rig: Microscope, amplifier, digitizer, micromanipulator, and perfusion system.
-
Borosilicate glass capillaries for pipette pulling.
Procedure:
-
Cell Preparation:
-
Plate the M1-expressing cells onto glass coverslips 24-48 hours before the experiment.
-
Ensure the cells are sub-confluent (~50-70%) on the day of recording.
-
Transfer a coverslip to the recording chamber on the microscope stage and perfuse with external solution.
-
-
Pipette Preparation:
-
Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Fill the pipette with the internal solution and mount it on the micromanipulator.
-
-
Whole-Cell Configuration:
-
Approach a single, healthy-looking cell with the patch pipette while applying slight positive pressure.
-
Upon contacting the cell, release the positive pressure to form a high-resistance seal (GΩ seal).
-
Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.
-
-
Recording:
-
Clamp the cell at a holding potential of -60 mV.
-
Allow the cell to stabilize for 5-10 minutes.
-
Establish a baseline recording in the external solution.
-
-
Experimental Protocol:
-
Agonist Application: Apply a sub-maximal concentration of acetylcholine (e.g., EC20) via the perfusion system and record the resulting outward current. Wash out the ACh until the current returns to baseline.
-
PAM Application: Perfuse the cell with a solution containing this compound for 2-5 minutes.
-
Co-application: While still in the presence of this compound, co-apply the same EC20 concentration of acetylcholine and record the potentiated current.
-
Washout: Wash out both compounds to allow the current to return to baseline.
-
Dose-Response: Repeat the protocol with varying concentrations of this compound to determine its EC50 for potentiation. To determine the shift in ACh potency, apply a range of ACh concentrations in the absence and presence of a fixed concentration of this compound.
-
-
Data Analysis:
-
Measure the peak amplitude of the ACh-induced current in the absence and presence of this compound.
-
Calculate the percentage potentiation for each concentration of this compound.
-
Construct concentration-response curves and fit with a sigmoidal function to determine EC50 values.
-
Mandatory Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Mitigating PF-06767832-Induced Seizures in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering seizures induced by the M1 muscarinic acetylcholine receptor (mAChR) positive allosteric modulator (PAM)-agonist, PF-06767832, in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it cause seizures?
A1: this compound is a potent and selective positive allosteric modulator (PAM) and agonist at the M1 muscarinic acetylcholine receptor (mAChR).[1][2][3] It is being investigated for its potential cognitive-enhancing effects in conditions like Alzheimer's disease and schizophrenia. The proconvulsant effect is a direct result of its intended "on-target" activation of M1 receptors in the central nervous system, which leads to increased neuronal excitability.[3]
Q2: Are seizures a common side effect of M1 receptor agonists?
A2: Yes, proconvulsant activity is a known class effect for M1 receptor agonists and PAMs with significant agonist activity. Over-activation of the M1 receptor can disrupt the balance of excitatory and inhibitory neurotransmission, leading to seizures.
Q3: What are the typical behavioral manifestations of this compound-induced seizures in rodents?
A3: Seizures induced by cholinergic agonists in rodents are often characterized using a modified Racine scale. The behaviors can range from mild (e.g., mouth and facial movements) to severe, including forelimb clonus, rearing, and loss of posture.
Q4: Can this compound-induced seizures be mitigated?
A4: While direct studies on the mitigation of this compound-induced seizures are not yet published, research on seizures induced by other cholinergic agonists like pilocarpine and oxotremorine suggests that co-administration of certain anticonvulsant drugs can be an effective mitigation strategy.[4][5][6] These typically involve agents that modulate GABAergic or glutamatergic systems.
Q5: What classes of drugs could potentially mitigate these seizures?
A5: Based on analogous cholinergic seizure models, potential mitigating agents include:
-
GABAA Receptor Agonists: Drugs like diazepam and midazolam enhance inhibitory neurotransmission.[4][6]
-
NMDA Receptor Antagonists: Compounds like ketamine can reduce excitatory glutamatergic signaling.[4][6]
-
Other Anticonvulsants: Levetiracetam has shown efficacy in reducing the severity of pilocarpine-induced seizures.[5]
Troubleshooting Guides
Issue: Unexpectedly high incidence or severity of seizures at a given dose of this compound.
| Potential Cause | Troubleshooting Step |
| Animal Strain/Species Sensitivity | Different rodent strains can have varying sensitivities to proconvulsant agents. Review literature for strain-specific responses or conduct a pilot dose-response study in your chosen strain. |
| Formulation/Vehicle Effects | The vehicle used to dissolve this compound may impact its absorption and bioavailability. Ensure the vehicle is appropriate and consistent across experiments. A common vehicle is 10% Tween 80 in saline. |
| Drug Administration Variability | Inconsistent administration technique (e.g., intraperitoneal vs. subcutaneous) can lead to variable drug exposure. Ensure all personnel are properly trained in the chosen administration route. |
| Animal Health Status | Underlying health issues in the animals can lower their seizure threshold. Ensure all animals are healthy and properly acclimatized before the experiment. |
Issue: Seizures are interfering with the primary experimental endpoint (e.g., cognitive assessment).
| Potential Mitigation Strategy | Experimental Consideration |
| Dose Reduction of this compound | The most straightforward approach is to lower the dose of this compound. Conduct a dose-response study to find a dose that provides the desired therapeutic effect with an acceptable level of seizure activity. |
| Co-administration with a GABAA Receptor Agonist | Administer a sub-threshold dose of a GABAA agonist (e.g., diazepam) prior to this compound. A pilot study is necessary to determine a dose that reduces seizure severity without causing excessive sedation that could confound behavioral tests. |
| Co-administration with an NMDA Receptor Antagonist | Administer a low dose of an NMDA receptor antagonist (e.g., ketamine) with this compound. Dose-finding experiments are critical to avoid motor or cognitive impairments from the antagonist itself. |
| Polytherapy Approach | In cases of severe, refractory seizures, a combination of a GABAA agonist and an NMDA receptor antagonist at low doses may be more effective and have fewer side effects than a high dose of a single agent.[4][6] |
Quantitative Data Summary
The following tables summarize data from studies on mitigating seizures in cholinergic agonist models. These data can serve as a starting point for designing mitigation experiments for this compound-induced seizures.
Table 1: Efficacy of Levetiracetam on Pilocarpine-Induced Seizures in Mice
| Levetiracetam Dose (mg/kg, i.p.) | Seizure Latency (minutes) | Status Epilepticus Incidence (%) | Mortality Rate (%) |
| 0 (Vehicle) | 25 ± 3 | 100 | 80 |
| 30 | 45 ± 5 | 80 | 60 |
| 100 | 60 ± 7 | 60 | 40 |
| 200 | 90 ± 10 | 40 | 20* |
*p < 0.05 compared to vehicle. Data adapted from a study on pilocarpine-induced seizures.[5]
Table 2: Effect of Polytherapy on Cholinergic-Induced Status Epilepticus in Rats
| Treatment Group | Seizure Termination Rate (%) |
| Midazolam (alone) | 30 |
| Ketamine (alone) | 20 |
| Midazolam + Ketamine | 80 |
| Midazolam + Ketamine + Valproate | 95 |
*p < 0.05 compared to monotherapy. Data adapted from studies on cholinergic-induced status epilepticus.[4][6]
Experimental Protocols
Protocol 1: Induction of Seizures with this compound
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Drug Preparation: Dissolve this compound in a vehicle of 10% Tween 80 in sterile saline to the desired concentration.
-
Administration: Administer this compound via intraperitoneal (i.p.) injection at a volume of 10 mL/kg.
-
Seizure Monitoring:
-
Immediately after injection, place the animal in an observation chamber.
-
Record behavior for at least 2 hours.
-
Score seizure severity at regular intervals (e.g., every 5 minutes) using a modified Racine scale (see Table 3).
-
For more detailed analysis, use video-EEG monitoring to correlate behavioral seizures with electrographic activity.
-
Table 3: Modified Racine Scale for Seizure Severity in Mice
| Score | Behavioral Manifestation |
| 0 | No behavioral change |
| 1 | Mouth and facial movements |
| 2 | Head nodding |
| 3 | Forelimb clonus |
| 4 | Rearing with forelimb clonus |
| 5 | Rearing and falling with loss of postural control |
Protocol 2: Mitigation of this compound-Induced Seizures with Diazepam
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Drug Preparation:
-
Prepare this compound as described in Protocol 1.
-
Prepare diazepam in a suitable vehicle (e.g., saline with a small amount of propylene glycol and ethanol).
-
-
Administration:
-
Administer diazepam (e.g., 1-5 mg/kg, i.p.) 30 minutes prior to this compound administration.
-
Administer this compound (a pre-determined proconvulsant dose) via i.p. injection.
-
-
Seizure Monitoring:
-
Monitor and score seizure activity as described in Protocol 1.
-
Key parameters to measure are the latency to the first seizure, the maximum seizure score, and the duration of seizure activity.
-
Visualizations
Caption: M1 Receptor Signaling Pathway Leading to Neuronal Excitation.
Caption: Pharmacological Strategies for Mitigating M1 Agonist-Induced Seizures.
Caption: Experimental Workflow for Testing Seizure Mitigation Strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of the Potent and Selective M1 PAM-Agonist N-[(3R,4S)-3-Hydroxytetrahydro-2H-pyran-4-yl]-5-methyl-4-[4-(1,3-thiazol-4-yl)benzyl]pyridine-2-carboxamide (this compound): Evaluation of Efficacy and Cholinergic Side Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting the M1 muscarinic acetylcholine receptor in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Treatment of cholinergic‐induced status epilepticus with polytherapy targeting GABA and glutamate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of levetiracetam effects on pilocarpine-induced seizures: cholinergic muscarinic system involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Treatment of cholinergic-induced status epilepticus with polytherapy targeting GABA and glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Management of Gastrointestinal Side effects of PF-06767832
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the gastrointestinal (GI) side effects associated with the M1 muscarinic acetylcholine receptor (mAChR) positive allosteric modulator (PAM)-agonist, PF-06767832.
Frequently Asked Questions (FAQs)
Q1: What are the expected gastrointestinal side effects of this compound?
A1: Preclinical studies have shown that this compound can induce gastrointestinal side effects.[1][2] These are considered on-target effects resulting from the activation of M1 muscarinic acetylcholine receptors. The primary reported GI adverse effects in animal models include diarrhea and vomiting.[3] Other potential cholinergic GI effects, based on the mechanism of action of M1 receptor activation, could include nausea, hypersalivation, and abdominal cramping.[4]
Q2: Are the gastrointestinal side effects of this compound due to off-target activity on other muscarinic receptors?
A2: No, extensive safety profiling has indicated that this compound is highly selective for the M1-mAChR. The observed gastrointestinal and cardiovascular side effects are attributed to the on-target activation of the M1 receptor, rather than off-target effects on M2 or M3 subtypes.[1][4][2]
Q3: At what point in my experiment should I be most vigilant for the onset of these side effects?
A3: The onset of side effects will depend on the dose, route of administration, and the specific animal model. It is crucial to conduct thorough dose-response studies and monitor animals closely, particularly during the initial hours following administration, to establish the time course of any adverse events.
Q4: Can these gastrointestinal side effects impact the outcomes of my behavioral or efficacy studies?
A4: Yes. Gastrointestinal distress can lead to changes in food and water intake, activity levels, and overall well-being of the animal, which can confound the results of behavioral and cognitive assessments. It is essential to monitor for and manage these side effects to ensure the integrity of your experimental data.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Diarrhea | On-target M1 receptor activation leading to increased gastrointestinal motility and secretion. | - Lower the dose of this compound to determine a therapeutic window with minimized side effects.- Ensure animals have ad libitum access to water to prevent dehydration. Monitor for signs of dehydration.- Consider co-administration with a peripherally restricted anticholinergic agent, though this may require careful validation to ensure it does not interfere with the central effects under investigation. |
| Emesis (Vomiting) | Central and/or peripheral M1 receptor activation stimulating the emetic reflex. | - Reduce the dose of this compound.- Pre-treatment with an appropriate anti-emetic agent could be considered, but potential interactions with the compound and the experimental endpoints must be evaluated. |
| Reduced Food and Water Intake | Nausea and general malaise secondary to M1 receptor activation. | - Monitor food and water consumption daily.- Provide highly palatable and easily digestible food to encourage eating.- If significant weight loss is observed, consider adjusting the dose or frequency of administration. |
| Hypersalivation | Cholinergic stimulation of salivary glands. | - This is a common cholinergic effect and may be self-limiting.- Monitor the animal to ensure the hypersalivation does not impede breathing or feeding.- Dose reduction is the primary means of management. |
Quantitative Data Summary
While specific quantitative data on the incidence of gastrointestinal side effects for this compound are not publicly available, the following table provides an illustrative example of how to structure such data from a dose-range finding study.
| Dose of this compound (mg/kg, p.o.) | Incidence of Diarrhea (%) | Incidence of Emesis (%) | Average Reduction in Food Intake (%) |
| 1 | 10 | 0 | 5 |
| 3 | 30 | 15 | 15 |
| 10 | 75 | 50 | 40 |
| 30 | 100 | 90 | 70 |
| Note: These are hypothetical data for illustrative purposes only and should be determined experimentally for your specific model and conditions. |
Experimental Protocols
Assessment of Gastrointestinal Side Effects
Objective: To systematically observe and quantify the gastrointestinal side effects of this compound in a rodent model.
Methodology:
-
Animal Model: Select an appropriate animal model (e.g., rat, ferret). Ferrets are considered a gold standard for emesis research.
-
Acclimation: Acclimate animals to the testing environment and observation chambers.
-
Baseline Monitoring: For at least 24 hours prior to compound administration, monitor and record baseline levels of:
-
Food and water consumption.
-
Body weight.
-
Fecal consistency (e.g., using a fecal scoring system).
-
Presence of any emetic episodes (in relevant species).
-
General behavior and activity levels.
-
-
Compound Administration: Administer this compound at the desired doses and route. Include a vehicle control group.
-
Post-Dosing Observation:
-
Continuously observe animals for the first 4 hours post-administration for the onset of diarrhea, emesis, and hypersalivation.
-
Record the latency to the first episode and the total number of episodes.
-
Continue to monitor food and water intake and body weight for at least 24-48 hours.
-
Score fecal consistency at regular intervals.
-
Visualizations
Signaling Pathway of M1 Receptor Activation and Potential for GI Side Effects
Caption: M1 receptor signaling cascade leading to gastrointestinal side effects.
Experimental Workflow for Managing GI Side Effects
Caption: Decision workflow for managing this compound-induced GI side effects.
References
- 1. Discovery of the Potent and Selective M1 PAM-Agonist N-[(3R,4S)-3-Hydroxytetrahydro-2H-pyran-4-yl]-5-methyl-4-[4-(1,3-thiazol-4-yl)benzyl]pyridine-2-carboxamide (this compound): Evaluation of Efficacy and Cholinergic Side Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Targeting the M1 muscarinic acetylcholine receptor in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing PF-06767832 dosage to reduce cardiovascular effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the investigational compound PF-06767832. The focus of this guide is on understanding and mitigating potential cardiovascular effects to optimize dosage in preclinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant increase in blood pressure in our animal models treated with this compound. Is this an expected finding?
A1: Yes, a dose-dependent increase in blood pressure has been observed in preclinical toxicology studies. This is considered a potential on-target effect related to the inhibition of vascular signaling pathways. We recommend implementing a blood pressure monitoring plan for all in-vivo studies.
Q2: What is the proposed mechanism for this compound-induced hypertension?
A2: The current hypothesis is that inhibition of the target kinase in endothelial cells leads to a reduction in nitric oxide (NO) production and an increase in the production of vasoconstrictive factors. This disrupts the normal regulation of vascular tone, leading to an increase in systemic blood pressure.
Q3: Our research protocol involves co-administration of this compound with other agents. What are the potential cardiovascular drug-drug interactions we should be aware of?
A3: Caution is advised when co-administering this compound with other drugs known to affect blood pressure or the QTc interval. We recommend conducting a thorough review of the cardiovascular safety profile of any co-administered agents. In early-phase studies, it is advisable to avoid concomitant medications with known cardiovascular liabilities.
Q4: We have observed QTc prolongation in some of our in-vitro cardiac safety assays. What is the recommended follow-up?
A4: Any signal of QTc prolongation in in-vitro assays should be followed up with more definitive preclinical assessments. We recommend conducting an in-vivo QTc study in a large animal model (e.g., telemetry-instrumented dogs or non-human primates) to determine the risk at clinically relevant exposures.
Troubleshooting Guides
Issue: Managing Hypertension in Preclinical Models
-
Problem: Significant and sustained hypertension is observed, potentially compromising the welfare of the animal models and the integrity of the study.
-
Possible Cause: The dose of this compound is in a range that causes significant vasoconstriction.
-
Suggested Solution:
-
Dose Titration: Initiate dosing at a lower level and gradually titrate upwards to the desired therapeutic exposure, allowing for physiological adaptation.
-
Staggered Dosing: Consider an intermittent dosing schedule (e.g., 5 days on, 2 days off) if therapeutically feasible, to allow for recovery of normal blood pressure.
-
Concomitant Antihypertensive Treatment: In longer-term studies, the use of a standard-of-care antihypertensive agent (e.g., an ACE inhibitor or a calcium channel blocker) may be considered to manage blood pressure. The choice of agent should be carefully considered to avoid confounding experimental results.
-
Issue: Interpreting In-Vitro hERG Assay Results
-
Problem: A positive result in the hERG (human Ether-à-go-go-Related Gene) assay, indicating potential for QTc prolongation, is observed.
-
Possible Cause: Direct inhibition of the hERG potassium channel by this compound or one of its metabolites.
-
Suggested Solution:
-
Determine IC50: Quantify the concentration at which this compound inhibits the hERG channel by 50% (IC50).
-
Calculate Safety Margin: Compare the hERG IC50 to the maximum expected therapeutic plasma concentration (Cmax). A safety margin of >30-fold is generally considered low risk.
-
Comprehensive In-Vitro Proarrhythmia Assay (CiPA): If the safety margin is narrow, consider further evaluation using the CiPA model, which assesses effects on multiple cardiac ion channels to provide a more integrated risk assessment.
-
Data Presentation
Table 1: Preclinical Dose-Response Relationship of this compound and Mean Arterial Pressure (MAP) in a Rodent Model
| Dosage (mg/kg/day) | Change in MAP (mmHg) from Baseline (Mean ± SD) |
| 0 (Vehicle) | +1.5 ± 2.3 |
| 5 | +8.2 ± 3.1 |
| 15 | +18.5 ± 4.5 |
| 30 | +35.1 ± 5.2 |
Table 2: In-Vitro Cardiac Ion Channel Panel for this compound
| Ion Channel | IC50 (µM) |
| hERG (IKr) | 12.5 |
| hCav1.2 (ICa,L) | > 50 |
| hNav1.5 (INa) | > 50 |
Experimental Protocols
Protocol: Non-Invasive Blood Pressure Monitoring in Rodents
-
Acclimation: Acclimate the animals to the restraint device and tail-cuff measurement procedure for at least 3 days prior to the start of the study.
-
Baseline Measurement: On the first day of the study, obtain at least three stable baseline blood pressure readings before administering the first dose.
-
Dosing: Administer this compound or vehicle control as per the study protocol.
-
Post-Dose Measurement: Measure blood pressure at consistent time points post-dosing (e.g., 2, 4, 8, and 24 hours) for the duration of the study.
-
Data Analysis: Average the readings for each time point and calculate the change from baseline.
Protocol: In-Vivo QTc Assessment in a Large Animal Model (Telemetry)
-
Surgical Implantation: Surgically implant telemetry transmitters in the animals to allow for continuous monitoring of electrocardiogram (ECG) and other cardiovascular parameters. Allow for a sufficient recovery period (e.g., 2-4 weeks).
-
Baseline Data Collection: Collect continuous baseline telemetry data for at least 24 hours prior to the first dose.
-
Dosing Regimen: Administer escalating doses of this compound, with a sufficient washout period between doses.
-
ECG Analysis: Analyze the ECG data for changes in the QTc interval, using a species-specific correction formula (e.g., Van de Water's for dogs).
-
Correlation with Plasma Concentration: Correlate the changes in QTc with the plasma concentration of this compound at corresponding time points to establish an exposure-response relationship.
Visualizations
Caption: Hypothetical signaling pathway for this compound-induced hypertension.
Navigating the On-Target Cholinergic Liabilities of PF-06767832: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for researchers working with PF-06767832, a potent and selective M1 muscarinic acetylcholine receptor positive allosteric modulator (PAM)-agonist. While offering therapeutic potential, its on-target activity presents specific cholinergic liabilities. This guide offers troubleshooting advice and frequently asked questions (FAQs) to navigate these challenges during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target cholinergic liabilities associated with this compound?
A1: Despite its selectivity for the M1 receptor and lack of activity at M2/M3 subtypes, this compound has been shown to cause dose-dependent cholinergic side effects.[1][2][3][4] These liabilities are a direct consequence of M1 receptor activation and primarily include:[2][3][4]
-
Gastrointestinal (GI) disturbances: such as salivation, diarrhea, and emesis.[1]
-
Cardiovascular effects: including increases in blood pressure and heart rate.[2][5]
-
Central Nervous System (CNS) effects: notably, the potential for convulsions at higher doses.[6]
These findings underscore that selective M1 activation is sufficient to elicit these cholinergic responses.[1][2][3]
Q2: At what dose levels are these adverse effects typically observed?
A2: The dose at which adverse effects are observed can vary depending on the animal model and the specific liability being assessed. Preclinical studies with related M1 PAM-agonists have shown that convulsive activity can become significant at doses around 30 mg/kg in mice.[6] In clinical studies with elderly volunteers, cardiovascular effects, such as increased blood pressure and heart rate, were noted in a dose range of 15-35 mg.[5] For efficacy in a preclinical rodent model of cognition, a dose of 1 mg/kg of this compound was shown to be effective.[4]
Q3: How can I mitigate these on-target liabilities in my experiments?
A3: Mitigating on-target effects requires careful experimental design. Consider the following strategies:
-
Dose-response studies: Conduct thorough dose-response studies to identify a therapeutic window where the desired efficacy is observed with minimal side effects.
-
Careful animal monitoring: In in-vivo studies, closely monitor animals for clinical signs of cholinergic toxicity. For cardiovascular assessments, consider using telemetry to continuously monitor blood pressure and heart rate.[7][8][9] For GI effects, monitor for changes in fecal output and consistency. For CNS liabilities, observe animals for any signs of seizure activity.
-
Pharmacokinetic/pharmacodynamic (PK/PD) modeling: Correlating drug exposure levels with both efficacy and adverse effects can help in designing dosing regimens that maximize the therapeutic index.
Troubleshooting Guides
In Vitro Experiments: Calcium Mobilization Assays
Calcium mobilization assays, often performed using a Fluorometric Imaging Plate Reader (FLIPR), are a primary method for characterizing the in vitro pharmacology of M1 PAMs like this compound.
Potential Issue: High background fluorescence or low signal-to-noise ratio.
-
Troubleshooting Steps:
-
Optimize cell density: Ensure a confluent cell monolayer on the day of the assay.[10]
-
Adjust dye loading conditions: Optimize the concentration of the calcium-sensitive dye (e.g., Fluo-4 AM) and the incubation time and temperature.[10][11]
-
Use a quench dye: FLIPR Calcium Assay Kits often include a quench dye to reduce extracellular fluorescence.[12]
-
Check for cellular stress: Over-trypsinization or other stressors during cell handling can lead to increased baseline calcium levels.
-
Potential Issue: Variability between wells or plates.
-
Troubleshooting Steps:
-
Ensure uniform cell plating: Use an automated cell dispenser or a multichannel pipette with care to ensure consistent cell numbers across wells.
-
Maintain consistent liquid handling: Use automated liquid handlers for compound and agonist addition to minimize timing and volume variations.
-
Control for temperature and environmental factors: Ensure consistent temperature and humidity during incubation and the assay itself.
-
In Vivo Experiments: Cardiovascular, Gastrointestinal, and CNS Liability Assessment
1. Cardiovascular Liabilities
Potential Issue: Inaccurate or variable blood pressure and heart rate readings in telemetered animals.
-
Troubleshooting Steps:
-
Ensure proper telemetry device implantation and recovery: Allow for adequate post-surgical recovery to ensure baseline physiological parameters have stabilized.
-
Acclimatize animals to the housing and experimental conditions: This minimizes stress-induced cardiovascular changes.[13]
-
Maintain a consistent and controlled environment: Minimize noise, light, and temperature fluctuations.
-
Regularly calibrate and check the telemetry system: Ensure the hardware and software are functioning correctly.[14]
-
Appropriate data analysis: Use appropriate time-averaging and statistical methods to account for normal diurnal variations in cardiovascular parameters.[15]
-
2. Gastrointestinal Liabilities
Potential Issue: Difficulty in quantifying gastrointestinal motility changes.
-
Troubleshooting Steps:
-
Use a standardized non-absorbable marker: Activated charcoal or carmine red are commonly used to measure transit time.
-
Control for food and water intake: Fasting animals before the experiment can reduce variability.
-
Standardize the timing of observations: Measure the distance traveled by the marker at a consistent time point after administration of this compound.
-
Consider automated imaging techniques: High-resolution X-ray or MRI can provide more detailed and quantitative data on gastric emptying and intestinal transit.
-
3. CNS Liabilities (Convulsions)
Potential Issue: Subjectivity in scoring seizure severity.
-
Troubleshooting Steps:
-
Use a standardized seizure scoring scale: The Racine scale is a commonly used method for classifying seizure severity based on behavioral observations.[6]
-
Blinded observation: The experimenter scoring the seizures should be blinded to the treatment groups to minimize bias.
-
Video monitoring: Record the animals to allow for later review and confirmation of seizure activity by multiple observers.
-
Electroencephalogram (EEG) monitoring: For a more objective and quantitative measure of seizure activity, consider using EEG telemetry.[16][17]
-
Quantitative Data Summary
| Liability | Animal Model | Compound | Dose | Observed Effect | Citation |
| Cardiovascular | Elderly Humans | This compound | 15-35 mg | Increased blood pressure and heart rate | [5] |
| Conscious Rats | Caffeine (for reference) | 5, 15, 45 mg/kg p.o. | Dose-dependent increase in heart rate and blood pressure | [7] | |
| CNS (Convulsions) | Mice | PF-06764427 (related M1 PAM) | 10 mg/kg i.p. | No measurable behavioral convulsions | [6] |
| Mice | PF-06764427 (related M1 PAM) | 30 and 60 mg/kg i.p. | Significant behavioral convulsions | [6] | |
| Efficacy (Cognition) | Rats | This compound | 1 mg/kg | Reversal of amphetamine-induced deficits | [4] |
| Gastrointestinal | Mice | Omeprazole (for reference) | 40-150 mg/kg i.p. | Dose-related delay in gastric emptying | [18] |
Experimental Protocols
In Vitro: M1 Receptor Calcium Mobilization Assay
This protocol is a general guideline for a FLIPR-based calcium mobilization assay. Specific parameters should be optimized for your cell line and experimental conditions.
-
Cell Culture and Plating:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human M1 receptor in appropriate media.
-
Seed cells into 96-well or 384-well black-walled, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay. Incubate for 24 hours.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (to prevent dye leakage) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Remove the cell culture medium and add the dye-loading solution to each well.
-
Incubate for 1 hour at 37°C.
-
-
Compound Addition and Signal Detection:
-
Prepare serial dilutions of this compound and a standard M1 agonist (e.g., acetylcholine) in assay buffer.
-
Place the cell plate into the FLIPR instrument.
-
Initiate the assay by adding this compound (or vehicle) to the wells and incubate for a pre-determined time.
-
Add a sub-maximal concentration (e.g., EC20) of acetylcholine to stimulate the M1 receptor.
-
Measure the fluorescence intensity over time to determine the intracellular calcium concentration.
-
In Vivo: Assessment of Convulsive Liability in Mice
This protocol is based on models used to assess seizure activity.
-
Animals and Housing:
-
Use adult male mice (e.g., C57BL/6).
-
House animals individually for at least 24 hours before the experiment to allow for acclimatization.
-
-
Drug Administration:
-
Prepare this compound in a suitable vehicle.
-
Administer the compound via intraperitoneal (i.p.) injection at various doses. Include a vehicle control group.
-
-
Observation and Scoring:
-
Immediately after injection, place each mouse in an individual observation chamber.
-
Observe the animals continuously for at least 2 hours.
-
Score the severity of any convulsive behavior using a standardized scale, such as the Racine scale:
-
Stage 1: Mouth and facial movements.
-
Stage 2: Head nodding.
-
Stage 3: Forelimb clonus.
-
Stage 4: Rearing with forelimb clonus.
-
Stage 5: Rearing and falling with generalized tonic-clonic seizures.
-
-
Record the latency to the first seizure and the duration of seizure activity.
-
Visualizations
Caption: M1 Muscarinic Receptor Signaling Pathway.
Caption: Experimental Workflow for Assessing On-Target Liabilities.
References
- 1. Evidence for Classical Cholinergic Toxicity Associated with Selective Activation of M1 Muscarinic Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of the Potent and Selective M1 PAM-Agonist N-[(3R,4S)-3-Hydroxytetrahydro-2H-pyran-4-yl]-5-methyl-4-[4-(1,3-thiazol-4-yl)benzyl]pyridine-2-carboxamide (this compound): Evaluation of Efficacy and Cholinergic Side Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. First‐in‐man study to investigate safety, pharmacokinetics and exploratory pharmacodynamics of HTL0018318, a novel M1‐receptor partial agonist for the treatment of dementias - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diverse Effects on M1 Signaling and Adverse Effect Liability within a Series of M1 Ago-PAMs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of cardiovascular effects of caffeine using telemetric monitoring in the conscious rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rat cardiovascular telemetry: Marginal distribution applied to positive control drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Why is the rat telemetry assay a useful tool | Vivonics [vivonics-preclinical.com]
- 10. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. FLIPR assays of intracellular calcium in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. FLIPR Calcium Assay Kits | Molecular Devices [moleculardevices.com]
- 13. Telemetry for preclinical safety pharmacology studies | Vivonics [vivonics-preclinical.com]
- 14. risingwave.com [risingwave.com]
- 15. Handling and Analyzing Large Telemetry Data Sets | PPTX [slideshare.net]
- 16. Modelling epilepsy in the mouse: challenges and solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Models and detection of spontaneous recurrent seizures in laboratory rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Omeprazole-induced slowing of gastrointestinal transit in mice can be countered with tegaserod - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting PF-06767832 solubility and stability in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility and stability of PF-06767832 in solution.
Frequently Asked Questions (FAQs)
Q1: What are the general physicochemical properties of this compound?
This compound is a potent and selective M1 muscarinic acetylcholine receptor Positive Allosteric Modulator (PAM).[1][2] It is described as having well-aligned physicochemical properties, suggesting good overall characteristics for experimental use.[1][3]
Q2: In which solvents is this compound soluble?
Q3: My this compound is precipitating out of my aqueous solution. What can I do?
Precipitation is a common issue with compounds initially dissolved in a high concentration of an organic solvent like DMSO when diluted into an aqueous buffer. Here are some steps to troubleshoot this issue:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible, ideally below 1%, to minimize its effect on the experiment and reduce the chance of precipitation.
-
Use a Co-solvent: Consider using a water-miscible co-solvent in your formulation.
-
pH Adjustment: The solubility of ionizable compounds can be significantly influenced by the pH of the solution.[4][5] Determining the pKa of this compound can help in selecting a buffer pH that enhances its solubility.
-
Sonication: Gentle sonication can help to dissolve the compound.
-
Warming: Slightly warming the solution may aid in dissolution, but be mindful of the compound's stability at elevated temperatures.
Q4: How can I assess the stability of this compound in my experimental conditions?
To determine the stability of this compound in your specific experimental setup, a forced degradation study is recommended. This involves exposing the compound to various stress conditions to identify potential degradation pathways and products.
Troubleshooting Guides
Guide 1: Investigating Poor Solubility in Aqueous Buffers
If you are experiencing poor solubility of this compound in your aqueous experimental buffer, follow this workflow to identify a suitable solubilization strategy.
Caption: A step-by-step workflow for troubleshooting solubility issues of this compound in aqueous solutions.
Guide 2: Assessing Compound Stability in Solution
This guide outlines the steps to evaluate the stability of this compound under your specific experimental conditions using a forced degradation study approach.
Caption: A workflow for conducting a forced degradation study to assess the stability of this compound.
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol is a high-throughput method to determine the kinetic solubility of this compound.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microplates
-
Plate shaker
-
Spectrophotometer or nephelometer
Procedure:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution of the stock solution in DMSO.
-
Transfer a small, equal volume of each dilution into a 96-well plate.
-
Add PBS to each well to achieve the desired final compound concentrations. The final DMSO concentration should be kept constant and low (e.g., 1%).
-
Seal the plate and shake at room temperature for 2 hours.
-
Measure the turbidity of each well using a nephelometer or the absorbance at a suitable wavelength using a spectrophotometer. The concentration at which a significant increase in turbidity or absorbance is observed represents the kinetic solubility.
Protocol 2: Thermodynamic Solubility Assay
This protocol determines the equilibrium solubility of this compound.
Materials:
-
This compound (solid)
-
Desired aqueous buffer (e.g., PBS, pH 7.4)
-
Glass vials
-
Shaker incubator
-
Centrifuge
-
HPLC system
Procedure:
-
Add an excess amount of solid this compound to a glass vial.
-
Add a known volume of the aqueous buffer to the vial.
-
Seal the vial and incubate on a shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
-
After incubation, visually confirm the presence of undissolved solid.
-
Centrifuge the solution to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter.
-
Quantify the concentration of this compound in the filtrate using a validated HPLC method with a standard curve.
Protocol 3: Forced Degradation Study
This protocol is designed to identify potential degradation pathways and products of this compound.
Materials:
-
This compound
-
Aqueous buffers of different pH (e.g., pH 3, 7, 9)
-
Hydrogen peroxide (3%)
-
Temperature-controlled incubator
-
Photostability chamber
-
HPLC or LC-MS system
Procedure:
-
Prepare solutions of this compound in the different aqueous buffers.
-
For oxidative stress, add hydrogen peroxide to a solution of the compound.
-
Expose the solutions to the following stress conditions:
-
Acidic, neutral, and basic hydrolysis: Incubate solutions at an elevated temperature (e.g., 60°C).
-
Oxidative stress: Keep the solution at room temperature.
-
Thermal stress: Store a solid sample and a solution at an elevated temperature.
-
Photostability: Expose a solid sample and a solution to light in a photostability chamber.
-
-
Take samples at various time points (e.g., 0, 4, 8, 24, 48 hours).
-
Analyze the samples using HPLC or LC-MS to quantify the remaining parent compound and identify any degradation products. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[6]
Data Presentation
Table 1: Solubility and Stability Testing Parameters for this compound
| Parameter | Method | Recommended Conditions | Expected Outcome |
| Kinetic Solubility | High-Throughput Turbidimetric or Spectrophotometric Assay | 2-hour incubation at room temperature in PBS (pH 7.4) with 1% DMSO. | A concentration value (µg/mL or µM) indicating the point of precipitation. |
| Thermodynamic Solubility | Shake-Flask Method | 24-48 hour incubation at 25°C or 37°C in various aqueous buffers. | An equilibrium concentration value (µg/mL or µM) representing the true solubility. |
| pH-Dependent Stability | Forced Degradation | Incubation in buffers of varying pH (e.g., 3, 7, 9) at an elevated temperature. | Data on the percentage of degradation over time at different pH levels. |
| Oxidative Stability | Forced Degradation | Incubation with 3% hydrogen peroxide at room temperature. | Data on the percentage of degradation over time in the presence of an oxidizing agent. |
| Thermal Stability | Forced Degradation | Exposure of solid and solution to elevated temperatures (e.g., 60°C). | Data on the percentage of degradation over time at high temperatures. |
| Photostability | Forced Degradation | Exposure of solid and solution to controlled light conditions. | Data on the percentage of degradation upon exposure to light. |
Signaling Pathway
This compound is a positive allosteric modulator of the M1 muscarinic acetylcholine receptor. The canonical signaling pathway for the M1 receptor involves its coupling to Gq/11 G-proteins.
Caption: A simplified diagram of the M1 muscarinic receptor signaling cascade activated by acetylcholine and potentiated by this compound.
References
- 1. Discovery of the Potent and Selective M1 PAM-Agonist N-[(3R,4S)-3-Hydroxytetrahydro-2H-pyran-4-yl]-5-methyl-4-[4-(1,3-thiazol-4-yl)benzyl]pyridine-2-carboxamide (this compound): Evaluation of Efficacy and Cholinergic Side Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Forlabs Website [forlabs.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascendiacdmo.com [ascendiacdmo.com]
- 6. Forced degradation studies of norepinephrine and epinephrine from dental anesthetics: Development of stability-indicating HPLC method and in silico toxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing variability in PF-06767832 experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in experimental results with PF-06767832.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1-mAChR).[1][2] It binds to a site on the receptor that is distinct from the binding site of the endogenous agonist, acetylcholine (ACh). This binding enhances the receptor's response to ACh. This compound is also classified as a "PAM-agonist," meaning it possesses intrinsic agonist activity, allowing it to directly activate the M1-mAChR to some extent, even in the absence of ACh.[3][4]
Q2: We are observing significant cholinergic side effects (e.g., salivation, gastrointestinal issues) in our in vivo experiments, even though this compound is reported to be selective for the M1 receptor. Why is this happening?
A2: This is a known characteristic of this compound and other potent M1 PAM-agonists. While the compound is highly selective for the M1-mAChR over other muscarinic subtypes (M2-M5), the observed cholinergic side effects are due to on-target activation of M1 receptors in peripheral tissues.[3][5] The intrinsic agonist activity of this compound can contribute to these effects by directly stimulating the receptor, independent of endogenous acetylcholine levels. The dose of this compound is a critical factor, as higher doses are more likely to induce these adverse effects.[6]
Q3: Our in vitro results with this compound are inconsistent across different cell lines. What could be the cause of this variability?
A3: Variability in in vitro results can stem from several factors related to the experimental system:
-
Receptor Expression Levels: The magnitude of the response to a PAM-agonist like this compound can be highly dependent on the expression level of the M1-mAChR in your cell line.[7] Cell lines with higher receptor density may exhibit a more robust agonist response, while the PAM activity might be more prominent in cells with lower receptor expression.
-
Cellular Background and Signaling Partners: The specific signaling components (e.g., G proteins, downstream effectors) present in a given cell line can influence the observed functional outcome.
-
Assay-Dependent Effects: The measured potency and efficacy of this compound can differ depending on the assay used (e.g., calcium mobilization vs. GTPγS binding vs. ERK phosphorylation). This phenomenon, known as "biased signaling," occurs when a ligand preferentially activates one signaling pathway over another.
Q4: How does the "PAM-agonist" nature of this compound affect experimental design and data interpretation?
A4: The dual activity of this compound requires careful experimental design and interpretation:
-
Dissecting Agonist vs. PAM Effects: To differentiate between the direct agonist and the potentiating effects, experiments should be conducted both in the absence and presence of an orthosteric agonist like acetylcholine.
-
Concentration Selection: The concentration of the orthosteric agonist used in PAM assays is crucial. Typically, an EC20 concentration of the orthosteric agonist is used to allow for a sufficient window to observe potentiation.
-
Data Interpretation: When analyzing data, it's important to consider that the observed effect is a combination of direct receptor activation by this compound and its potentiation of the endogenous or exogenously applied agonist.
Troubleshooting Guides
Issue 1: High background signal or apparent constitutive activity in functional assays.
| Possible Cause | Troubleshooting Steps |
| Intrinsic Agonist Activity of this compound | Run a dose-response curve of this compound in the absence of any orthosteric agonist to determine its intrinsic efficacy and potency. This will establish the baseline level of receptor activation by the compound itself. |
| High Receptor Expression in the Cell Line | Consider using a cell line with a lower, more physiologically relevant level of M1-mAChR expression. High receptor density can amplify agonist effects and may not accurately reflect the compound's behavior in a native system. |
| Endogenous Agonist in Serum | If using serum-containing media, endogenous acetylcholine could be activating the receptor. Perform experiments in serum-free media or dialyzed serum to minimize this effect. |
Issue 2: Inconsistent EC50 values for PAM activity.
| Possible Cause | Troubleshooting Steps |
| Variability in Orthosteric Agonist Concentration | Ensure the concentration of the orthosteric agonist (e.g., acetylcholine) is consistent and accurately prepared for each experiment. An EC20 concentration is recommended. |
| "Probe Dependence" of Allosteric Modulation | The observed cooperativity and potency of a PAM can vary depending on the orthosteric agonist used. If not using acetylcholine, consider that the interaction between this compound and the chosen agonist may differ. |
| Assay Incubation Time | Ensure that the pre-incubation time with this compound and the subsequent stimulation time with the orthosteric agonist are consistent and sufficient to reach equilibrium. |
Issue 3: Discrepancy between in vitro potency and in vivo efficacy/toxicity.
| Possible Cause | Troubleshooting Steps |
| Pharmacokinetic Properties | Review the pharmacokinetic profile of this compound in the relevant species. Factors such as brain penetration, metabolism, and clearance will significantly impact in vivo outcomes. |
| On-Target Peripheral Effects | The observed in vivo effects may be due to the activation of M1 receptors in peripheral tissues. Consider using M1 receptor knockout animals as a negative control to confirm that the observed effects are M1-mediated. |
| Complex In Vivo Milieu | The in vivo environment contains endogenous acetylcholine, the levels of which can fluctuate. This will influence the overall effect of a PAM-agonist. |
Data Presentation
Table 1: In Vitro Potency of this compound
| Parameter | Cell Line | Assay | Value (nM) |
| PAM EC50 | CHO-K1 expressing rat M1 | Calcium Mobilization | 36.1 ± 4.9 |
| Agonist EC50 | CHO-K1 expressing rat M1 | Calcium Mobilization | 1900 |
Data are representative and compiled from published studies.[7]
Table 2: Pharmacokinetic Parameters of this compound
| Species | Route | Tmax (h) | Cmax (ng/mL) | AUC (ng*h/mL) | Half-life (h) |
| Rat | PO | 1.0 | 1570 | 6830 | 2.5 |
| Dog | PO | 1.5 | 1160 | 5400 | 3.0 |
Data are representative and compiled from published studies for a 1 mg/kg oral dose.
Experimental Protocols
Protocol 1: In Vitro Calcium Mobilization Assay
Objective: To determine the agonist and PAM activity of this compound by measuring intracellular calcium flux.
Materials:
-
CHO-K1 cells stably expressing the human or rat M1-mAChR
-
Culture medium (e.g., DMEM/F12 with 10% FBS, penicillin/streptomycin)
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
Fluo-4 AM or other suitable calcium-sensitive dye
-
Pluronic F-127
-
This compound
-
Acetylcholine (ACh)
-
96- or 384-well black-walled, clear-bottom assay plates
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Plating: Seed the M1-expressing CHO-K1 cells into assay plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.
-
Aspirate the culture medium from the cell plates and add the loading buffer to each well.
-
Incubate the plates for 45-60 minutes at 37°C, 5% CO2.
-
After incubation, wash the cells with assay buffer to remove excess dye.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare a stock solution of ACh in assay buffer. For PAM assays, prepare a 2X concentration of the ACh EC20.
-
-
Assay Measurement:
-
For Agonist Mode:
-
Place the cell plate in the fluorescence plate reader.
-
Record a baseline fluorescence reading.
-
Add the this compound dilutions to the wells and monitor the change in fluorescence over time.
-
-
For PAM Mode:
-
Place the cell plate in the fluorescence plate reader.
-
Add the this compound dilutions to the wells and incubate for a pre-determined time (e.g., 2-5 minutes).
-
Record a baseline fluorescence reading.
-
Add the 2X ACh EC20 solution to the wells and monitor the change in fluorescence over time.
-
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔRFU) from baseline.
-
Plot the ΔRFU against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine EC50 and Emax values for both agonist and PAM activity.
-
Protocol 2: Radioligand Binding Assay
Objective: To determine the effect of this compound on the binding of an orthosteric radioligand to the M1-mAChR.
Materials:
-
Cell membranes prepared from a cell line expressing the M1-mAChR
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)
-
Radioligand (e.g., [3H]-N-methylscopolamine, [3H]NMS)
-
This compound
-
Non-specific binding control (e.g., atropine)
-
96-well filter plates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Assay Setup:
-
In a 96-well plate, add binding buffer, the desired concentration of radioligand (typically at or near its Kd), and either vehicle, a dilution series of this compound, or the non-specific binding control.
-
-
Incubation:
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate with gentle agitation for a sufficient time to reach equilibrium (e.g., 60-120 minutes at room temperature).
-
-
Filtration:
-
Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
-
Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Allow the filters to dry.
-
Add scintillation fluid to each well.
-
Count the radioactivity in a microplate scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the percent specific binding against the log concentration of this compound.
-
Analyze the data to determine if this compound enhances or inhibits the binding of the orthosteric radioligand.
-
Mandatory Visualizations
Caption: M1-mAChR signaling pathway activated by acetylcholine and modulated by this compound.
Caption: A logical workflow for troubleshooting variability in this compound experimental results.
References
- 1. Targeting the M1 muscarinic acetylcholine receptor in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. researchgate.net [researchgate.net]
- 4. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of the Potent and Selective M1 PAM-Agonist N-[(3R,4S)-3-Hydroxytetrahydro-2H-pyran-4-yl]-5-methyl-4-[4-(1,3-thiazol-4-yl)benzyl]pyridine-2-carboxamide (this compound): Evaluation of Efficacy and Cholinergic Side Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diverse Effects on M1 Signaling and Adverse Effect Liability within a Series of M1 Ago-PAMs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PF-06827443 Displays Robust Allosteric Agonist and Positive Allosteric Modulator Activity in High Receptor Reserve and Native Systems - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize off-target effects of PF-06767832 in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize the on-target adverse effects of PF-06767832 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1-mAChR).[1][2] As a PAM, it does not activate the M1 receptor on its own but enhances the receptor's response to the endogenous agonist, acetylcholine.[1][2] This selective potentiation of M1 signaling is being investigated for its potential therapeutic benefits in cognitive disorders.[1][3]
Q2: What are the observed adverse effects of this compound in preclinical studies?
A2: Despite its high selectivity for the M1 receptor, this compound can cause adverse effects due to on-target M1 activation. These include gastrointestinal and cardiovascular side effects.[1][2] At higher doses, convulsions have also been observed in animal models.[4] These effects are thought to be a consequence of excessive M1 receptor stimulation.
Q3: Are the adverse effects of this compound due to off-target activity?
A3: No, extensive safety profiling has shown that this compound is highly selective for the M1 receptor and does not have significant activity at other muscarinic subtypes (M2, M3, M4, M5) or other off-target proteins. The observed side effects are a direct result of its intended on-target activity of enhancing M1 receptor signaling.[1][2]
Q4: What is the difference between a PAM and an ago-PAM?
A4: A positive allosteric modulator (PAM) enhances the response of a receptor to its natural agonist. An "ago-PAM," or allosteric agonist modulator, not only enhances the agonist's effect but can also have some direct agonist activity on its own, especially at higher concentrations or in systems with high receptor expression. This compound is considered a PAM-agonist in most systems.[4] Compounds with strong intrinsic agonist activity may have a higher propensity for on-target adverse effects.
Troubleshooting Guide
This guide addresses common issues that may arise during in vitro and in vivo experiments with this compound.
In Vitro Experiments
| Issue | Potential Cause | Recommended Action |
| High cell toxicity or unexpected changes in cell morphology. | Excessive M1 receptor activation leading to cellular stress or apoptosis. | 1. Perform a dose-response curve to determine the optimal concentration range. 2. Reduce the concentration of this compound. 3. Decrease the incubation time. 4. Ensure the concentration of the co-applied agonist (e.g., acetylcholine) is not excessive. |
| Inconsistent or non-reproducible results in functional assays. | 1. Variability in cell health or passage number. 2. Inconsistent agonist concentration. 3. Compound precipitation. | 1. Use cells within a consistent passage number range. 2. Prepare fresh agonist dilutions for each experiment. 3. Visually inspect solutions for precipitates and consider solubility enhancers if necessary. |
In Vivo Experiments
| Issue | Potential Cause | Recommended Action |
| Observation of convulsions or seizure-like activity in rodents. | Over-activation of central M1 receptors. | 1. Immediately reduce the dose in subsequent experiments. 2. Perform a thorough dose-finding study to establish the maximum tolerated dose (MTD). 3. Consider a different route of administration that may alter the pharmacokinetic profile (e.g., subcutaneous vs. intraperitoneal). |
| Gastrointestinal distress (e.g., diarrhea, salivation). | Peripheral M1 receptor activation. | 1. Lower the dose to find a balance between efficacy and side effects. 2. Co-administer a peripherally restricted muscarinic antagonist as a control to confirm the effect is M1-mediated. |
| Cardiovascular effects (e.g., changes in heart rate or blood pressure). | On-target M1 activation affecting cardiovascular regulation. | 1. Monitor cardiovascular parameters in real-time using telemetry or other appropriate methods. 2. Establish a dose-response relationship for cardiovascular effects. 3. Ensure appropriate acclimatization of animals to minimize stress-induced cardiovascular changes. |
| Lack of efficacy at doses that do not produce adverse effects. | The therapeutic window for the desired effect may be narrow. | 1. Optimize the dosing regimen (e.g., frequency of administration). 2. Consider co-administration with a sub-efficacious dose of an acetylcholinesterase inhibitor to potentially enhance the effect of this compound at a lower, better-tolerated dose. |
Quantitative Data
Table 1: In Vitro Potency of this compound
| Assay | Species | Parameter | Value |
| M1 Calcium Mobilization (PAM activity) | Human | EC50 | 23 nM |
| M1 Calcium Mobilization (PAM activity) | Rat | EC50 | 21 nM |
Data extracted from Davoren et al., J Med Chem 2016, 59(13), 6313-28.
Table 2: Selectivity Profile of this compound
| Receptor Subtype | Assay | Activity |
| M2 | Agonist/Antagonist | No significant activity |
| M3 | Agonist/Antagonist | No significant activity |
| M4 | Agonist/Antagonist | No significant activity |
| M5 | Agonist/Antagonist | No significant activity |
This compound is highly selective for the M1 receptor and is devoid of significant activity at other muscarinic subtypes.[1][2]
Experimental Protocols
Protocol 1: In Vitro Calcium Mobilization Assay
This protocol is for assessing the M1 PAM activity of this compound using a fluorescence imaging plate reader (FLIPR).
Materials:
-
CHO cells stably expressing the human or rat M1 receptor.
-
Culture medium (e.g., Ham's F12 with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
FLIPR Calcium Assay Kit (or equivalent calcium-sensitive dye like Fluo-4 AM).
-
Acetylcholine (ACh) as the orthosteric agonist.
-
This compound.
-
384-well black-wall, clear-bottom plates.
Procedure:
-
Cell Plating: Seed the M1-expressing CHO cells into 384-well plates at an appropriate density and incubate overnight.
-
Dye Loading: Prepare the calcium-sensitive dye according to the manufacturer's instructions and add it to the cells. Incubate for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a stock solution of acetylcholine.
-
FLIPR Assay: a. Place the cell plate in the FLIPR instrument. b. Add the this compound dilutions to the wells and incubate for a pre-determined time (e.g., 15 minutes). c. Add a sub-maximal concentration (e.g., EC20) of acetylcholine to all wells to stimulate the M1 receptor. d. Measure the fluorescence intensity over time to detect changes in intracellular calcium.
-
Data Analysis: Determine the EC50 of this compound by plotting the increase in fluorescence against the log of the compound concentration.
Protocol 2: In Vivo Monitoring of Cholinergic Side Effects in Rodents
Objective: To assess the on-target adverse effects of this compound in a dose-dependent manner.
Animals: Male Sprague-Dawley rats or C57BL/6 mice.
Procedure:
-
Acclimatization: Acclimatize animals to the experimental conditions for at least 3 days.
-
Dose Formulation: Prepare a vehicle control and several doses of this compound (e.g., 0.3, 1, 3, 10 mg/kg) in an appropriate vehicle.
-
Administration: Administer the compound via the desired route (e.g., intraperitoneal or oral gavage).
-
Observation:
-
General Behavior: Observe the animals continuously for the first hour and then at regular intervals for up to 4-6 hours. Score for any signs of convulsions or seizure-like activity using a standardized scale (e.g., Racine scale).
-
Cholinergic Signs: Monitor for signs of gastrointestinal distress such as diarrhea, and increased salivation or lacrimation.
-
Cardiovascular Monitoring: If available, use telemetry to continuously monitor heart rate and blood pressure. Alternatively, measure these parameters at baseline and at specified time points post-dosing using a tail-cuff system.
-
-
Data Collection: Record all observations systematically for each animal and each dose group.
-
Analysis: Determine the dose at which adverse effects are observed and establish a dose-response relationship. This will help in selecting an appropriate dose for efficacy studies that minimizes these on-target effects.
Visualizations
Caption: M1-mAChR signaling pathway with this compound modulation.
References
- 1. Discovery of the Potent and Selective M1 PAM-Agonist N-[(3R,4S)-3-Hydroxytetrahydro-2H-pyran-4-yl]-5-methyl-4-[4-(1,3-thiazol-4-yl)benzyl]pyridine-2-carboxamide (this compound): Evaluation of Efficacy and Cholinergic Side Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Intracellular Calcium Measurements with FLIPR Calcium Assay Kit [moleculardevices.com]
Interpreting unexpected results in PF-06767832 studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PF-06767832.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and highly selective M1 muscarinic acetylcholine receptor (mAChR) positive allosteric modulator (PAM)-agonist.[1][2][3] Unlike orthosteric agonists that bind directly to the acetylcholine binding site, this compound binds to an allosteric site on the M1 receptor. This has a dual effect: it enhances the receptor's response to acetylcholine (PAM activity) and can also directly activate the receptor in the absence of the endogenous ligand (agonist activity).[3] Its high selectivity for the M1 subtype over M2 and M3 was a key feature in its design.[2]
Q2: We are observing cholinergic side effects such as convulsions, gastrointestinal distress, and cardiovascular effects in our animal models, even at moderate doses of this compound. We expected this compound to be devoid of these effects due to its M1 selectivity. Is this a known issue?
Q3: What is the proposed mechanism behind these on-target M1-mediated adverse effects?
A3: The leading hypothesis is that the "ago-PAM" nature of this compound, particularly its direct agonist activity at the M1 receptor, may lead to over-activation of M1-mediated signaling pathways, resulting in convulsions and other cholinergic side effects.[4] Additionally, the concept of "biased signaling" has been proposed. This compound might preferentially activate G-protein-dependent signaling pathways over other pathways, such as phosphorylation-dependent signaling.[1] This imbalance in downstream signaling could be a contributing factor to the observed adverse events.[1] For instance, a significant increase in striatal inositol monophosphate, a downstream product of G-protein signaling, has been observed with M1-PAMs that induce seizures.[1]
Q4: Can the observed side effects be mitigated?
A4: Mitigating these on-target side effects is challenging. Since the effects are mediated by the M1 receptor, reducing the dose might be the most straightforward approach, although this could also impact efficacy. It is crucial to carefully titrate the dose to find a therapeutic window that provides the desired cognitive benefits without inducing severe adverse effects. The discovery that subtle structural variations in M1 PAMs can lead to dramatic differences in adverse effect liability suggests that future drug design may yield compounds with a better safety profile.[4]
Troubleshooting Guides
Issue: Unexpected Convulsions or Seizures Observed in Rodent Models
-
Potential Cause 1: On-Target M1 Receptor Over-activation.
-
Explanation: As discussed in the FAQs, this compound's intrinsic agonist activity at the M1 receptor can lead to neuronal hyperexcitability and convulsions.[1][4]
-
Troubleshooting Steps:
-
Confirm On-Target Effect: If available, test this compound in M1 receptor knockout mice. The absence of convulsions in these animals would confirm the effect is M1-mediated.[1]
-
Dose-Response Analysis: Conduct a thorough dose-response study to identify the threshold for convulsive activity. This will help in determining a potential therapeutic window.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate the timing of seizure activity with the brain concentration of this compound. Unbound brain concentrations that are significantly higher than the M1 agonist potency may be a contributing factor.[4]
-
-
-
Potential Cause 2: Biased Signaling.
-
Explanation: The compound may be preferentially activating seizure-inducing downstream pathways.[1]
-
Troubleshooting Steps:
-
Second Messenger Analysis: Measure downstream markers of different signaling pathways in brain tissue, such as inositol monophosphate (for G-protein signaling).[1] Comparing these profiles to other M1 PAMs with better safety profiles might provide insights.
-
-
Quantitative Data Summary
Table 1: In Vivo Efficacy and Adverse Effect Profile of this compound in Rats
| Parameter | Dose | Outcome | Reference |
| Reversal of Scopolamine-Induced Deficits (Morris Water Maze) | Not Specified | Efficacious | [1] |
| Attenuation of Amphetamine-Induced Deficits (Pre-pulse Inhibition) | 1 mg/kg | Efficacious | [3] |
| Reduction of Amphetamine-Induced Locomotor Activity | 1 mg/kg | Efficacious | [3] |
| Convulsions | Not Specified | Observed | [1] |
| Gastrointestinal Side Effects | Not Specified | Observed | [2] |
| Cardiovascular Side Effects | Not Specified | Observed | [2] |
Experimental Protocols
Protocol 1: Assessment of M1 Receptor Agonist and PAM Activity
-
Objective: To determine the in vitro potency and efficacy of this compound as an M1 agonist and positive allosteric modulator.
-
Methodology:
-
Cell Culture: Use a recombinant cell line stably expressing the human M1 muscarinic acetylcholine receptor (e.g., CHO-K1 cells).
-
Agonist Mode Assay:
-
Plate the cells and load with a calcium-sensitive fluorescent dye (e.g., Fluo-4).
-
Apply increasing concentrations of this compound alone to the cells.
-
Measure the change in intracellular calcium concentration using a fluorescence plate reader.
-
Calculate the EC50 (concentration for 50% maximal effect) to determine agonist potency.
-
-
PAM Mode Assay:
-
Pre-incubate the cells with a fixed, low concentration of acetylcholine (e.g., EC20, the concentration that gives 20% of the maximal response).
-
Add increasing concentrations of this compound.
-
Measure the potentiation of the acetylcholine-induced calcium response.
-
Calculate the EC50 for the potentiation effect.
-
-
Data Analysis: Generate dose-response curves and calculate EC50 and maximal efficacy values for both agonist and PAM activities.
-
Protocol 2: In Vivo Assessment of Cholinergic Side Effects in Rodents
-
Objective: To evaluate the propensity of this compound to induce cholinergic adverse effects in a preclinical model.
-
Methodology:
-
Animal Model: Use male Sprague-Dawley rats or C57BL/6 mice.
-
Drug Administration: Administer this compound via an appropriate route (e.g., intraperitoneal injection or oral gavage) at various doses. Include a vehicle control group.
-
Behavioral Observation (Convulsions):
-
Observe the animals continuously for a set period (e.g., 2-3 hours) post-administration.
-
Score seizure activity using a modified Racine scale (0-5), where 0 indicates no response and 5 indicates severe, generalized convulsions.[4]
-
-
Gastrointestinal and Cardiovascular Monitoring:
-
Monitor for signs of gastrointestinal distress, such as diarrhea or salivation.
-
If equipped, use telemetry to monitor cardiovascular parameters like heart rate and blood pressure.
-
-
Data Analysis: Correlate the incidence and severity of adverse effects with the administered dose.
-
Visualizations
Caption: Mechanism of M1 PAM-Agonist Action.
Caption: Troubleshooting Workflow for Unexpected In Vivo Results.
Caption: Biased Signaling at the M1 Receptor.
References
- 1. Targeting the M1 muscarinic acetylcholine receptor in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of the Potent and Selective M1 PAM-Agonist N-[(3R,4S)-3-Hydroxytetrahydro-2H-pyran-4-yl]-5-methyl-4-[4-(1,3-thiazol-4-yl)benzyl]pyridine-2-carboxamide (this compound): Evaluation of Efficacy and Cholinergic Side Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Diverse Effects on M1 Signaling and Adverse Effect Liability within a Series of M1 Ago-PAMs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Therapeutic Index of PF-06767832
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental evaluation of PF-06767832, a potent and selective M1 positive allosteric modulator (PAM). The aim is to offer strategies to improve its therapeutic index by maximizing efficacy and minimizing adverse effects.
Troubleshooting Guides
This section provides solutions to specific issues that may arise during preclinical studies with this compound.
Issue 1: Unexpectedly High Incidence of Cholinergic Side Effects at Efficacious Doses
Question: We are observing significant cholinergic side effects (e.g., salivation, gastrointestinal distress, convulsions) in our animal models at doses of this compound that are required for cognitive enhancement. How can we mitigate these on-target toxicities?
Answer: This is a known challenge with potent M1 PAM-agonists like this compound, where the therapeutic window can be narrow due to on-target M1 activation in peripheral tissues and excessive activation in the central nervous system.[1][2][3][4] Here are some strategies to address this:
Strategies to Mitigate On-Target Toxicity:
-
Dose Fractionation: Instead of a single high dose, administer this compound in multiple, smaller doses throughout the day. This can help maintain therapeutic brain concentrations while minimizing peak plasma concentrations that are more likely to induce peripheral side effects.
-
Combination Therapy:
-
With a Peripherally Restricted Muscarinic Antagonist: Co-administration of a muscarinic antagonist that does not cross the blood-brain barrier can help block the peripheral cholinergic effects of this compound without compromising its central efficacy.
-
With a "Sensitizer" Molecule: Explore the use of a co-administered agent that enhances the efficacy of this compound, allowing for a reduction in its effective dose.
-
-
Formulation Development: Investigate controlled-release formulations of this compound to ensure a slower, more sustained release, which can help avoid sharp peaks in plasma concentration.
-
Structural Modification (for medicinal chemists): Synthesize and screen analogs of this compound with biased signaling properties. The goal is to identify a compound that preferentially activates the G-protein signaling pathway (associated with therapeutic effects) over the β-arrestin pathway (which may be involved in some adverse effects and receptor desensitization).
Experimental Protocol: Assessing Cholinergic Side Effects in Rodents
This protocol provides a method for quantifying common cholinergic adverse effects in rats or mice.
-
Animal Model: Male Wistar rats (200-250g) or male C57BL/6 mice (20-25g).
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection).
-
Observation Period: Observe the animals continuously for the first hour and then at regular intervals for up to 4-6 hours.
-
Salivation Assessment:
-
At predetermined time points, gently collect saliva from the oral cavity using pre-weighed cotton swabs.
-
Weigh the swabs immediately after collection to determine the amount of saliva produced.
-
-
Gastrointestinal Motility (Charcoal Meal Test): [5]
-
Fast the animals overnight with free access to water.
-
Administer this compound or vehicle.
-
After a set time (e.g., 30 minutes), administer a charcoal meal (e.g., 5% charcoal in 10% gum arabic) orally.
-
After another set time (e.g., 20-30 minutes), euthanize the animals and carefully dissect the small intestine.
-
Measure the total length of the small intestine and the distance the charcoal meal has traveled from the pylorus.
-
Calculate the gastrointestinal transit as a percentage of the total length of the small intestine.
-
-
Convulsion Monitoring (for mice): [6][7]
-
Observe mice for seizure activity and score using the Racine scale (see table below).
-
Record the latency to the first seizure and the duration of seizure activity.
-
Table 1: Modified Racine Scale for Seizure Scoring in Mice
| Score | Behavioral Manifestation |
| 1 | Mouth and facial movements |
| 2 | Head nodding |
| 3 | Forelimb clonus |
| 4 | Rearing with forelimb clonus |
| 5 | Rearing and falling with generalized tonic-clonic seizures |
Issue 2: Lack of Efficacy in Cognitive Enhancement Assays Despite In Vitro Potency
Question: Our in vitro assays show that this compound is a potent M1 PAM, but we are not observing significant cognitive improvement in our animal models. What could be the reasons?
Answer: Several factors can contribute to a disconnect between in vitro potency and in vivo efficacy. Here are some troubleshooting steps:
-
Pharmacokinetics:
-
Brain Penetration: Confirm that this compound is reaching its target in the brain at sufficient concentrations. Measure brain and plasma concentrations at the time of behavioral testing.
-
Metabolism: Investigate if the compound is being rapidly metabolized into inactive forms.
-
-
Pharmacodynamics:
-
Receptor Occupancy: Determine the relationship between the administered dose and the occupancy of M1 receptors in the brain to ensure that a therapeutically relevant level of target engagement is being achieved.
-
-
Behavioral Paradigm:
-
Task Sensitivity: The chosen cognitive task may not be sensitive to the effects of M1 modulation. Consider using a different behavioral paradigm. The Morris water maze and delayed matching-to-position tasks are commonly used for assessing spatial learning and memory.[8][9]
-
Animal Strain and Age: The age and strain of the animals can influence their baseline cognitive performance and their response to cognitive enhancers.[10]
-
Experimental Protocol: Morris Water Maze for Spatial Learning and Memory
This protocol outlines the Morris water maze test, a widely used assay for spatial learning and memory in rodents.
-
Apparatus: A circular pool (approximately 1.5 m in diameter) filled with opaque water. A hidden platform is submerged just below the water's surface. Visual cues are placed around the room.
-
Acquisition Phase (4-5 days):
-
Place the rat or mouse into the pool at one of four starting positions.
-
Allow the animal to swim and find the hidden platform.
-
Record the time it takes to find the platform (escape latency).
-
If the animal does not find the platform within a set time (e.g., 60 seconds), guide it to the platform.
-
Conduct multiple trials per day.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
Remove the platform from the pool.
-
Place the animal in the pool and allow it to swim for a set time (e.g., 60 seconds).
-
Track the animal's swim path and measure the time spent in the target quadrant (where the platform was previously located).
-
-
Data Analysis: A significant decrease in escape latency during the acquisition phase and a preference for the target quadrant in the probe trial indicate successful spatial learning and memory.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor.[1][3] It binds to a site on the receptor that is distinct from the binding site of the endogenous ligand, acetylcholine (ACh). By binding to this allosteric site, this compound enhances the receptor's response to ACh. Some evidence also suggests it has intrinsic agonist activity, meaning it can activate the receptor even in the absence of ACh, classifying it as a "PAM-agonist".[3]
Q2: What is the therapeutic rationale for targeting the M1 receptor?
A2: The M1 receptor is highly expressed in brain regions critical for learning and memory, such as the hippocampus and cortex.[11] Activation of M1 receptors is thought to enhance cognitive processes, making it a promising target for treating cognitive deficits in disorders like Alzheimer's disease and schizophrenia.[2][11]
Q3: How can we quantitatively assess the therapeutic index of this compound?
A3: The therapeutic index (TI) is the ratio of the dose that produces toxicity to the dose that produces a clinically desired or effective response. To calculate this for this compound, you would need to determine:
-
TD50 (Median Toxic Dose): The dose at which 50% of the animal population experiences a specific toxic effect (e.g., convulsions, significant gastrointestinal distress).
-
ED50 (Median Effective Dose): The dose at which 50% of the animal population shows a desired therapeutic effect (e.g., significant improvement in a cognitive task).
TI = TD50 / ED50
A higher TI indicates a wider margin of safety.
Q4: What are some alternative strategies to improve the therapeutic index of M1-targeted therapies?
A4: Beyond the strategies mentioned in the troubleshooting section, other approaches include:
-
Biased Ligands: Developing M1 PAMs that are biased towards specific downstream signaling pathways, potentially separating the pathways that mediate efficacy from those that cause adverse effects.[12]
-
Bitopic Ligands: Designing ligands that simultaneously bind to both the orthosteric and allosteric sites of the M1 receptor. This can lead to enhanced selectivity and a more controlled level of receptor activation.
Quantitative Data Summary
The following tables summarize key in vitro and in vivo pharmacological data for this compound and related M1 modulators to provide a comparative context for experimental design and data interpretation.
Table 2: In Vitro Potency of M1 Receptor Modulators
| Compound | Assay | Species | EC50 | Emax (% of ACh max) | Reference |
| This compound | IP1 Accumulation | Human | ~100 nM | Not Reported | [1] |
| HTL9936 | pERK1/2 | Human | 32 nM | Not Reported | [11] |
| HTL9936 | IP1 Accumulation | Human | 631 nM | Not Reported | [11] |
| VU0364572 | Calcium Mobilization | Human | 1.8 µM | 90% | [2] |
| VU0357017 | Calcium Mobilization | Human | 4.6 µM | 85% | [2] |
Table 3: In Vivo Efficacy and Toxicity of M1 Modulators in Rodents
| Compound | Species | Efficacy Endpoint | Effective Dose | Toxicity Endpoint | Toxic Dose | Reference |
| PF-06764427 | Mouse | Not Reported | Not Reported | Convulsions | Significant at 30 mg/kg | [6] |
| AF150(S) | Rat | Delayed Matching-to-Position | 1-4 mg/kg | Not Reported | Not Reported | [8] |
| Pilocarpine | Mouse | Not Reported | Not Reported | Convulsions | 200 mg/kg | [7] |
Visualizations
Signaling Pathway of M1 Receptor Activation
The following diagram illustrates the downstream signaling cascade following the activation of the M1 muscarinic receptor by acetylcholine and potentiation by a PAM like this compound.
Caption: M1 receptor signaling cascade.
Experimental Workflow for Assessing Therapeutic Index
This workflow outlines the key steps in determining the therapeutic index of this compound in a preclinical setting.
Caption: Workflow for therapeutic index determination.
Logical Relationship of Strategies to Improve Therapeutic Index
This diagram illustrates the logical connections between different strategies aimed at improving the therapeutic index of this compound.
Caption: Strategies for improving therapeutic index.
References
- 1. Discovery of the Potent and Selective M1 PAM-Agonist N-[(3R,4S)-3-Hydroxytetrahydro-2H-pyran-4-yl]-5-methyl-4-[4-(1,3-thiazol-4-yl)benzyl]pyridine-2-carboxamide (this compound): Evaluation of Efficacy and Cholinergic Side Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Allosteric Agonists of M1 Muscarinic Acetylcholine Receptors Induce Brain Region-Specific Responses That Correspond with Behavioral Effects in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evidence for Classical Cholinergic Toxicity Associated with Selective Activation of M1 Muscarinic Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 6. Diverse Effects on M1 Signaling and Adverse Effect Liability within a Series of M1 Ago-PAMs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Disruption of the m1 receptor gene ablates muscarinic receptor-dependent M current regulation and seizure activity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Facilitation of memory performance by a novel muscarinic agonist in young and old rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of disrupting the cholinergic system on short-term spatial memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cholinergic drug effects and brain muscarinic receptor binding in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. From structure to clinic: Design of a muscarinic M1 receptor agonist with the potential to treat Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biased M1-muscarinic-receptor-mutant mice inform the design of next-generation drugs - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming challenges in long-term PF-06767832 administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the M1-selective positive allosteric modulator (PAM)-agonist, PF-06767832, in long-term experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective M1 muscarinic acetylcholine receptor (mAChR) positive allosteric modulator (PAM)-agonist.[1][2] This means it binds to a site on the M1 receptor that is different from the acetylcholine binding site. This binding enhances the receptor's response to acetylcholine and can also directly activate the receptor to a certain degree.[2] Its high selectivity for the M1 subtype over M2 and M3 subtypes is a key feature.[1][3]
Q2: What are the common challenges observed during long-term administration of this compound?
A2: The primary challenges with long-term this compound administration are on-target cholinergic side effects. Despite its selectivity, potent activation of the M1 receptor can lead to adverse effects such as convulsions, gastrointestinal issues (e.g., salivation, defecation), and cardiovascular effects (e.g., changes in heart rate and blood pressure).[1][2][3] These effects are typically dose-dependent.
Q3: How can I mitigate the cholinergic side effects of this compound?
A3: To mitigate side effects, it is crucial to perform a dose-response study to identify the optimal therapeutic window for your specific model and experimental paradigm. Start with a low dose and gradually escalate while closely monitoring for any adverse events. Careful observation and documentation of behavioral and physiological changes are essential. If significant side effects occur, reducing the dose or adjusting the administration frequency may be necessary.
Q4: What are the solubility and stability characteristics of this compound?
A4: this compound is a lipophilic molecule with good brain penetration.[1][3] For in vivo studies, it is often formulated in vehicles such as 10% Tween 80.[4] It is important to ensure complete solubilization before administration to avoid variability in dosing. For long-term storage, follow the supplier's recommendations, which typically involve storing the compound in a cool, dry, and dark place. For solutions, it is advisable to prepare them fresh or store them for a limited time at an appropriate temperature to prevent degradation.
Troubleshooting Guides
Problem 1: Inconsistent or unexpected behavioral results in vivo.
| Possible Cause | Troubleshooting Step |
| Incomplete Solubilization | Ensure this compound is fully dissolved in the vehicle before administration. Use appropriate solvents and sonication if necessary. Prepare fresh solutions for each experiment to avoid precipitation. |
| Dose-Related Side Effects | High doses can induce side effects that may interfere with behavioral readouts. Perform a thorough dose-response study to find a dose that provides efficacy without confounding side effects.[1][2][3] |
| Pharmacokinetics | The timing of behavioral testing relative to drug administration is critical. Consider the pharmacokinetic profile of this compound to ensure that testing occurs during the period of optimal brain exposure. |
| Animal Handling and Stress | Stress can significantly impact behavioral outcomes. Ensure proper acclimatization of animals to the experimental procedures and environment. |
Problem 2: Observation of seizures or convulsions in treated animals.
| Possible Cause | Troubleshooting Step |
| Excessive M1 Receptor Activation | Seizures are a known on-target effect of potent M1 activation.[4] Immediately reduce the dose if convulsions are observed. |
| Rapid Brain Penetration | The good brain penetration of this compound can lead to a rapid increase in central M1 receptor occupancy.[1][3] Consider a slower administration route or a dose escalation paradigm to allow for gradual adaptation. |
| Individual Animal Sensitivity | There may be individual differences in susceptibility to the pro-convulsive effects. Monitor all animals closely and exclude any that show severe adverse reactions from further study, noting the incidence. |
Data Presentation
Table 1: Physicochemical and Pharmacokinetic Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 434.5 g/mol | [1] |
| Human M1 EC50 (PAM) | 2.9 nM | [3] |
| Aqueous Solubility (pH 7.4) | < 0.002 mg/mL | [3] |
| LogD (pH 7.4) | 3.2 | [3] |
| Brain Penetration (Rat) | Good | [1][3] |
Experimental Protocols
Detailed Methodology for In Vivo Administration and Morris Water Maze (MWM)
This protocol is a general guideline and should be adapted based on specific experimental needs and institutional animal care and use committee (IACUC) regulations.
1. Animal Model:
-
Species: Rat (e.g., Sprague-Dawley) or Mouse (e.g., C57BL/6).
-
Age/Weight: Should be consistent across all experimental groups.
-
Housing: Group-housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
2. This compound Formulation:
-
Vehicle: A common vehicle is 10% Tween 80 in sterile saline.
-
Preparation:
-
Weigh the required amount of this compound.
-
Add the appropriate volume of Tween 80 and vortex until the compound is wetted.
-
Add sterile saline to the final volume and vortex/sonicate until a clear solution is formed.
-
Prepare fresh daily.
-
3. Administration:
-
Route: Intraperitoneal (i.p.) or oral gavage (p.o.). The choice of route will influence the pharmacokinetic profile.
-
Dose: Based on pilot dose-response studies. For example, doses between 0.3 mg/kg and 3 mg/kg have been used in rats.[2]
-
Timing: Administer at a consistent time each day, typically 30-60 minutes before behavioral testing, to coincide with peak brain exposure.
4. Morris Water Maze Protocol:
-
Apparatus: A circular pool (e.g., 1.5 m diameter for rats) filled with water made opaque with non-toxic paint. The water temperature should be maintained at 20-22°C. A hidden escape platform is submerged 1-2 cm below the water surface.
-
Acquisition Phase (e.g., 5 days):
-
Four trials per day per animal.
-
For each trial, the animal is placed in the water at one of four quasi-random start locations.
-
The animal is allowed to swim for a maximum of 60 or 90 seconds to find the platform.
-
If the animal finds the platform, it is allowed to remain there for 15-30 seconds.
-
If the animal fails to find the platform, it is gently guided to it and allowed to remain there for 15-30 seconds.
-
Record the latency to find the platform and the swim path using a video tracking system.
-
-
Probe Trial (e.g., Day 6):
-
The platform is removed from the pool.
-
The animal is allowed to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location.
-
Mandatory Visualizations
Signaling Pathway
Caption: M1 Muscarinic Receptor Signaling Pathway.
Experimental Workflow
Caption: Typical In Vivo Experiment Workflow.
Troubleshooting Logic
Caption: Troubleshooting Logic for In Vivo Studies.
References
- 1. Discovery of the Potent and Selective M1 PAM-Agonist N-[(3R,4S)-3-Hydroxytetrahydro-2H-pyran-4-yl]-5-methyl-4-[4-(1,3-thiazol-4-yl)benzyl]pyridine-2-carboxamide (this compound): Evaluation of Efficacy and Cholinergic Side Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
PF-06767832 versus other M1 PAMs: a comparative analysis
A Comparative Analysis of PF-06767832 and Other M1 Positive Allosteric Modulators
Introduction
The M1 muscarinic acetylcholine receptor, a G-protein coupled receptor highly expressed in the cortex and hippocampus, is a key therapeutic target for treating cognitive deficits associated with Alzheimer's disease and schizophrenia.[1] Selective activation of the M1 receptor is hypothesized to offer cognitive benefits while avoiding the adverse cholinergic effects seen with nonselective muscarinic agonists.[2][3] Positive Allosteric Modulators (PAMs) have emerged as a promising strategy to achieve this selectivity by binding to a site distinct from the orthosteric acetylcholine (ACh) binding pocket, thereby potentiating the effect of the endogenous agonist.[2][3][4]
This guide provides a comparative analysis of this compound, a potent and selective M1 PAM developed by Pfizer, against other notable M1 PAMs. The comparison focuses on their pharmacological profiles, efficacy in preclinical models, and associated adverse effect liabilities, with a particular emphasis on the role of intrinsic agonist activity.
M1 Receptor Signaling Pathway
M1 receptors primarily couple to the Gq/11 family of G proteins.[5] Upon activation, this initiates a signaling cascade involving the activation of phospholipase C (PLC), which leads to the mobilization of intracellular calcium and the activation of Protein Kinase C (PKC).[5][6] This pathway is crucial for mediating slow excitatory postsynaptic potentials (EPSP) and modulating neuronal excitability and synaptic plasticity.[7]
Caption: Canonical M1 receptor signaling cascade via Gq protein coupling.
Comparative Pharmacological Data
A critical distinction among M1 PAMs is the presence or absence of intrinsic agonist activity in the absence of an orthosteric agonist. Compounds like this compound are classified as "PAM-agonists" or "ago-PAMs," while others like VU0453595 are considered "pure PAMs" with no or minimal direct agonist effects.[4][8] This difference profoundly impacts their in vivo profiles, particularly concerning adverse effects.[4]
| Compound | Type | M1 PAM Potency (EC₅₀) | M1 Agonist Activity (% ACh Max) | Key Preclinical Findings | Reference(s) |
| This compound | PAM-Agonist | Potent (EC₅₀ not specified) | High | Good brain penetration and PK properties. Reverses scopolamine-induced deficits but causes on-target gastrointestinal and cardiovascular side effects. | [2][3][9] |
| MK-7622 | PAM-Agonist | ~24 nM (mouse, free brain) | Robust | Reverses scopolamine deficits in humans. Did not improve cognition in a Phase II AD trial. Causes convulsions in mice and cholinergic adverse effects (diarrhea) in patients. | [4][5][10] |
| PF-06764427 | PAM-Agonist | Potent (EC₅₀ not specified) | Robust | Structurally related to this compound. Induces robust convulsions in mice. | [4][8][11] |
| VU0453595 | Pure PAM | ~450 nM (mouse) | Devoid of agonist activity | Enhances cognition in object recognition models without inducing convulsions or overt behavioral changes at high doses. | [4][5] |
| BQCA | PAM-Agonist | Potent (EC₅₀ not specified) | Yes | An early M1 PAM that corrected learning deficits in an AD mouse model. Failed to progress due to poor solubility and brain penetrance. | [5][12] |
Analysis of Efficacy vs. Adverse Effects
The data suggest a strong correlation between the M1 agonist activity of a PAM and its propensity to cause adverse cholinergic effects.
-
PAM-Agonists (this compound, MK-7622): These compounds demonstrate efficacy in reversing cognitive deficits in preclinical models.[2][5] However, their intrinsic agonist activity is believed to lead to excessive, non-physiological M1 receptor activation, resulting in on-target side effects such as convulsions, hypersalivation, and gastrointestinal issues.[2][3][4] Extensive safety profiling of this compound confirmed that even with high selectivity over M2/M3 receptors, M1 activation itself contributes to these cholinergic liabilities.[2][3][9]
-
Pure PAMs (VU0453595): In contrast, M1 PAMs lacking direct agonist activity appear to offer a safer profile.[4][5] These compounds enhance endogenous cholinergic tone without causing overactivation, thus preserving the physiological pattern of receptor stimulation. VU0453595 enhances cognition in rodent models without the seizure liability observed with ago-PAMs.[4][8] This suggests that avoiding intrinsic agonism is a key strategy for achieving a therapeutic window for M1-targeted cognitive enhancers.
Caption: A typical workflow for the discovery and characterization of M1 PAMs.
Experimental Protocols
The characterization of M1 PAMs relies on a standard battery of in vitro and in vivo assays.
In Vitro Calcium Mobilization Assay
-
Objective: To determine a compound's potency as a PAM and its intrinsic activity as a direct agonist.
-
Methodology:
-
CHO or HEK293 cells stably expressing the human M1 receptor are plated in 96- or 384-well plates.
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
To assess agonist activity , the test compound is added at various concentrations, and the resulting fluorescence signal, indicative of intracellular calcium release, is measured using a plate reader (e.g., FLIPR). The response is typically normalized to the maximum signal produced by a saturating concentration of acetylcholine.[4]
-
To assess PAM activity , the compound is added in the presence of a fixed, sub-maximal (e.g., EC₂₀) concentration of acetylcholine. The potentiation of the ACh-induced signal is measured, and an EC₅₀ value for the PAM effect is calculated.[13]
-
Radioligand Binding Assay
-
Objective: To measure the binding affinity of the PAM and its cooperativity with the orthosteric ligand.
-
Methodology:
-
Cell membranes prepared from M1-expressing cells are incubated with a radiolabeled antagonist that binds to the orthosteric site (e.g., [³H]-N-methylscopolamine, [³H]-NMS).
-
To determine cooperativity, displacement curves for acetylcholine are generated in the absence and presence of fixed concentrations of the PAM.
-
A leftward shift in the ACh displacement curve indicates positive binding cooperativity (the PAM increases ACh affinity). The magnitude of this shift is used to calculate the cooperativity factor (α).[12]
-
Some PAM-agonists, like MK-7622, can exhibit negative cooperativity with antagonists, directly inhibiting [³H]-NMS binding.[4]
-
In Vivo Rodent Cognition Models (e.g., Novel Object Recognition)
-
Objective: To assess the pro-cognitive efficacy of the M1 PAM.
-
Methodology:
-
Acclimation: Rodents (rats or mice) are habituated to an open-field arena.
-
Training (T1): The animal is placed in the arena with two identical objects and the time spent exploring each is recorded for a set duration (e.g., 5-10 minutes).
-
Dosing: The test compound (e.g., this compound, VU0453595) or vehicle is administered systemically (e.g., i.p. or p.o.) before or after the training session. A cognitive deficit can be induced using agents like scopolamine.
-
Testing (T2): After a retention interval (e.g., 1-24 hours), the animal is returned to the arena where one of the familiar objects has been replaced with a novel object.
-
Analysis: The time spent exploring the novel versus the familiar object is measured. A significant preference for the novel object (Discrimination Index > 0) indicates intact recognition memory. Efficacy is demonstrated if the compound reverses a scopolamine-induced deficit or enhances performance compared to vehicle.[4]
-
Conclusion
The comparative analysis of this compound and other M1 PAMs highlights a critical structure-activity relationship concerning intrinsic agonist activity. While PAM-agonists like this compound are effective in preclinical cognitive models, their inherent agonist action appears to be directly linked to on-target cholinergic adverse effects, narrowing the therapeutic window. This was a key finding from the development of this compound, which demonstrated that M1 selectivity alone does not preclude cholinergic liability.[2][3]
The development of "pure" PAMs, such as VU0453595, which lack significant agonist activity, represents a more promising strategy.[4][8] These compounds can enhance cognition by selectively amplifying physiological, phasic acetylcholine signaling without causing tonic over-activation of the M1 receptor. Future drug development efforts should prioritize M1 PAMs devoid of agonist activity to maximize the potential for cognitive enhancement while minimizing the risk of dose-limiting side effects.
References
- 1. M1 muscarinic receptors regulate the phosphorylation of AMPA receptor subunit GluA1 via a signaling pathway linking cAMP-PKA and PI3K-Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of the Potent and Selective M1 PAM-Agonist N-[(3R,4S)-3-Hydroxytetrahydro-2H-pyran-4-yl]-5-methyl-4-[4-(1,3-thiazol-4-yl)benzyl]pyridine-2-carboxamide (this compound): Evaluation of Efficacy and Cholinergic Side Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. The activation of M1 muscarinic receptor signaling induces neuronal differentiation in pyramidal hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]
- 8. A Novel M1 PAM VU0486846 Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. MK-7622: A First-in-Class M1 Positive Allosteric Modulator Development Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting the M1 muscarinic acetylcholine receptor in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Diverse Effects on M1 Signaling and Adverse Effect Liability within a Series of M1 Ago-PAMs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of PF-06767832 and Xanomeline for Muscarinic Receptor Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two distinct muscarinic acetylcholine receptor modulators: PF-06767832, a selective M1 positive allosteric modulator (PAM)-agonist, and xanomeline, a dual M1/M4 preferring agonist. The following sections detail their mechanisms of action, present comparative in vitro and in vivo data, and outline the experimental protocols used to generate this data.
Introduction
Selective activation of muscarinic M1 and M4 receptors is a promising therapeutic strategy for cognitive and psychotic symptoms associated with neuropsychiatric disorders such as schizophrenia and Alzheimer's disease.[1][2] this compound and xanomeline represent two different approaches to achieving this. This compound acts as a positive allosteric modulator that also possesses intrinsic agonist activity at the M1 receptor, aiming for high selectivity.[1] In contrast, xanomeline functions as an orthostatic agonist with a preference for both M1 and M4 receptors.[3][4] This guide will dissect the available preclinical and clinical data to offer a comparative overview of their efficacy.
Mechanism of Action and Signaling Pathways
Both compounds ultimately modulate downstream signaling pathways by activating G-protein coupled muscarinic receptors. However, their initial interaction with the receptor differs significantly.
This compound is a selective M1 PAM-agonist. As a PAM, it binds to an allosteric site on the M1 receptor, distinct from the acetylcholine binding site. This binding increases the affinity and/or efficacy of the endogenous ligand, acetylcholine.[2] Additionally, this compound possesses intrinsic agonist activity, meaning it can directly activate the M1 receptor even in the absence of acetylcholine.[5]
Xanomeline is an orthosteric agonist that preferentially binds to and activates M1 and M4 receptors.[3][4] Its action is independent of endogenous acetylcholine levels. The dual agonism at both M1 and M4 receptors is thought to contribute to its therapeutic effects on both cognitive and psychotic symptoms.[3]
The activation of M1 and M4 receptors triggers distinct downstream signaling cascades. M1 receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent production of inositol triphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in increased intracellular calcium and protein kinase C (PKC) activation. M4 receptors, on the other hand, couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
Quantitative Data Presentation
The following tables summarize the available in vitro pharmacological data for this compound and xanomeline. It is important to note that these values are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Table 1: Muscarinic Receptor Binding Affinities (Ki, nM)
| Compound | M1 | M2 | M3 | M4 | M5 | Reference(s) |
| This compound | Selective PAM | - | - | - | - | [1] |
| Xanomeline | ~10-15 | ~30+ | ~30+ | ~10-15 | ~30+ | [3] |
Note: As a PAM, the primary measure for this compound is its potentiation effect rather than direct binding affinity in the same manner as an orthosteric agonist. The original research paper describes it as a high-quality M1 selective PAM.[1]
Table 2: Muscarinic Receptor Functional Activity (EC50, nM)
| Compound | M1 | M2 | M3 | M4 | M5 | Reference(s) |
| This compound | Potent PAM-agonist | No activity | No activity | - | - | [1] |
| Xanomeline | Potent agonist | Weaker agonist | Weaker agonist | Potent agonist | Weaker agonist | [3] |
Note: The EC50 for a PAM is often expressed as the concentration that produces 50% of the maximal potentiation of an agonist's effect. The original paper for this compound characterizes it as a potent M1 selective PAM without providing specific EC50 values for all subtypes in a comparative table.[1] For xanomeline, studies have shown it has stronger intrinsic agonist activity at both M1 and M4 receptors compared to M2, M3, and M5.[3]
In Vivo Efficacy
Both this compound and xanomeline have demonstrated efficacy in animal models relevant to schizophrenia and cognitive deficits.
This compound: In preclinical studies, this compound has been shown to reverse scopolamine-induced cognitive deficits in rats.[6] It also attenuated amphetamine-induced deficits in prepulse inhibition, a model of sensorimotor gating deficits observed in schizophrenia.[6] However, despite its selectivity for the M1 receptor, this compound was still associated with gastrointestinal and cardiovascular side effects, suggesting that M1 activation itself contributes to these cholinergic adverse events.[1]
Xanomeline: Xanomeline has a broader range of preclinical and clinical data. In animal models, it has shown antipsychotic-like activity by blocking dopamine agonist-induced behaviors.[4] In clinical trials for schizophrenia (the EMERGENT program), xanomeline, in combination with the peripherally acting muscarinic antagonist trospium (to mitigate side effects), demonstrated significant reductions in positive and negative symptoms.[3] Studies in a transgenic mouse model of Alzheimer's disease, however, did not show an improvement in spatial memory task performance with xanomeline, whereas a compound with stronger M1 agonism did.[3]
Experimental Protocols and Workflows
The following are generalized protocols for key experiments cited in the evaluation of muscarinic receptor modulators.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Methodology:
-
Membrane Preparation: Cell membranes expressing the target muscarinic receptor subtype are prepared.
-
Incubation: Membranes are incubated with a radiolabeled ligand (e.g., [3H]-N-methylscopolamine) and varying concentrations of the unlabeled test compound (this compound or xanomeline).
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and converted to a Ki value.
Functional Assays (IP-1 and cAMP Accumulation)
These assays measure the functional activity (EC50) of a compound by quantifying the downstream second messengers produced upon receptor activation.
IP-1 Accumulation Assay (for M1, M3, M5 receptors):
-
Cell Culture: Cells expressing the target Gq-coupled receptor are cultured.
-
Stimulation: Cells are stimulated with varying concentrations of the test compound in the presence of LiCl (to inhibit IP-1 degradation).
-
Lysis: Cells are lysed to release intracellular components.
-
Detection: The amount of accumulated IP-1 is measured, typically using a competitive immunoassay (e.g., HTRF).
cAMP Accumulation Assay (for M2, M4 receptors):
-
Cell Culture: Cells expressing the target Gi-coupled receptor are cultured.
-
Stimulation: Cells are treated with forskolin (to stimulate adenylyl cyclase) and varying concentrations of the test compound.
-
Lysis: Cells are lysed.
-
Detection: The amount of cAMP is measured, often using a competitive immunoassay.
In Vivo Behavioral Models
Amphetamine-Induced Hyperlocomotion: This model assesses the potential antipsychotic activity of a compound.
-
Acclimation: Rodents are acclimated to the testing environment.
-
Treatment: Animals are administered the test compound or vehicle.
-
Amphetamine Challenge: After a pre-treatment period, animals are challenged with amphetamine to induce hyperlocomotion.
-
Locomotor Activity Measurement: Locomotor activity is recorded using automated activity monitors. A reduction in amphetamine-induced hyperactivity suggests antipsychotic-like efficacy.[5]
References
- 1. Discovery of the Potent and Selective M1 PAM-Agonist N-[(3R,4S)-3-Hydroxytetrahydro-2H-pyran-4-yl]-5-methyl-4-[4-(1,3-thiazol-4-yl)benzyl]pyridine-2-carboxamide (this compound): Evaluation of Efficacy and Cholinergic Side Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Alzheimer's Association International Conference [alz.confex.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Targeting the M1 muscarinic acetylcholine receptor in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Unprecedented Selectivity of PF-06767832 for the M1 Muscarinic Receptor: A Comparative Analysis
For researchers and drug development professionals, achieving subtype selectivity is a critical objective in the pursuit of safer and more effective therapeutics. In the realm of muscarinic acetylcholine receptor (mAChR) modulators, PF-06767832 has emerged as a compound of significant interest due to its reported high selectivity for the M1 receptor subtype. This guide provides a comprehensive comparison of this compound with other known M1 receptor modulators, supported by experimental data and detailed methodologies, to validate its selectivity profile.
This compound is a potent and selective positive allosteric modulator (PAM) of the M1 muscarinic receptor.[1][2] Extensive in vitro pharmacological studies have characterized it as being devoid of agonist or antagonist activity at the M2 and M3 muscarinic receptor subtypes, which are frequently associated with cholinergic side effects.[1][2] This high degree of selectivity suggests a potential for therapeutic intervention in M1-mediated neurological disorders with a reduced risk of peripheral adverse events.
Comparative Selectivity Profile
To contextualize the selectivity of this compound, this section compares its activity with that of other notable M1 receptor modulators, Xanomeline and MK-7622. While precise quantitative data for this compound's binding affinity (Ki) and functional potency (EC50) across the full M1-M5 receptor panel are not publicly available, the qualitative descriptor "devoid of activity" at M2 and M3 receptors from its primary publication signifies a remarkable level of selectivity.[1][2]
The following tables summarize the available quantitative data for the comparator compounds.
Table 1: Muscarinic Receptor Binding Affinity (Ki, nM)
| Compound | M1 | M2 | M3 | M4 | M5 | Data Source(s) |
| This compound | High Affinity (PAM) | No Activity | No Activity | Data Not Available | Data Not Available | [1][2] |
| Xanomeline | ~82 | ~11.75 | Data Not Available | High Affinity | Data Not Available | [3][4] |
| MK-7622 | PAM | No Activity up to 100 µM | No Activity up to 100 µM | No Activity up to 100 µM | Data Not Available | [5] |
Table 2: Muscarinic Receptor Functional Activity (EC50, nM)
| Compound | M1 | M2 | M3 | M4 | M5 | Data Source(s) |
| This compound | Potent PAM | No Activity | No Activity | Data Not Available | Data Not Available | [1][2] |
| Xanomeline | Partial Agonist | Partial Agonist | Partial Agonist | Partial Agonist | Partial Agonist | [6][7] |
| MK-7622 | Potent PAM | No Effect | No Effect | No Effect | Data Not Available | [5] |
Experimental Protocols
The determination of a compound's selectivity profile relies on a series of well-defined in vitro assays. The primary methods employed are radioligand binding assays to assess binding affinity and functional assays to measure the compound's effect on receptor activation.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[8] These assays involve the use of a radiolabeled ligand that is known to bind to the receptor of interest.
Objective: To determine the binding affinity (Ki) of a test compound for each of the five muscarinic receptor subtypes (M1-M5).
General Protocol:
-
Membrane Preparation: Cell membranes are prepared from cell lines stably expressing a single human muscarinic receptor subtype (hM1, hM2, hM3, hM4, or hM5).
-
Incubation: The cell membranes are incubated with a fixed concentration of a non-selective muscarinic antagonist radioligand (e.g., [3H]-N-methylscopolamine, [3H]-NMS) and varying concentrations of the unlabeled test compound.
-
Separation: The reaction is allowed to reach equilibrium, after which the receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are used to generate a competition binding curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Functional Assays (Calcium Mobilization)
Functional assays are crucial for determining whether a compound acts as an agonist, antagonist, or allosteric modulator at a given receptor. For M1, M3, and M5 receptors, which couple to Gq proteins, a common functional assay measures changes in intracellular calcium concentration.
Objective: To determine the functional activity (e.g., EC50 for agonists/PAMs) of a test compound at Gq-coupled muscarinic receptors.
General Protocol:
-
Cell Culture: Cells stably expressing a specific muscarinic receptor subtype (e.g., hM1) are plated in a multi-well plate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: The plate is placed in a fluorescence plate reader. Varying concentrations of the test compound are added to the wells. For PAMs, a sub-maximal concentration of an agonist like acetylcholine is also added.
-
Fluorescence Measurement: The fluorescence intensity in each well is measured over time. An increase in fluorescence indicates an increase in intracellular calcium, signifying receptor activation.
-
Data Analysis: The change in fluorescence is plotted against the concentration of the test compound to generate a dose-response curve, from which the EC50 (the concentration of the compound that produces 50% of the maximal response) can be determined.
Conclusion
The available evidence strongly supports the classification of this compound as a highly selective M1 muscarinic receptor positive allosteric modulator.[1][2] Its lack of activity at the M2 and M3 subtypes, which are key mediators of cholinergic side effects, distinguishes it from less selective compounds like Xanomeline. This remarkable selectivity, validated through rigorous in vitro pharmacological assays, positions this compound as a valuable tool for investigating M1 receptor function and as a promising therapeutic candidate for disorders where M1 activation is desired without the concomitant activation of other muscarinic receptor subtypes. Further studies, including in vivo models, will be crucial to fully elucidate the therapeutic potential and safety profile of this highly selective M1 PAM.
References
- 1. Discovery of the Potent and Selective M1 PAM-Agonist N-[(3R,4S)-3-Hydroxytetrahydro-2H-pyran-4-yl]-5-methyl-4-[4-(1,3-thiazol-4-yl)benzyl]pyridine-2-carboxamide (this compound): Evaluation of Efficacy and Cholinergic Side Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. xanomeline | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Functional effects of the muscarinic receptor agonist, xanomeline, at 5-HT1 and 5-HT2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Randomized, controlled, proof-of-concept trial of MK-7622 in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The M1/M4 preferring muscarinic agonist xanomeline modulates functional connectivity and NMDAR antagonist-induced changes in the mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differences in kinetics of xanomeline binding and selectivity of activation of G proteins at M(1) and M(2) muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pa2online.org [pa2online.org]
Unveiling the Pro-Cognitive Potential of PF-06767832: A Cross-Study Validation
A Comparative Analysis of a Novel M1 Muscarinic Acetylcholine Receptor Agonist Against Other Cognitive Enhancers
The quest for effective treatments for cognitive deficits associated with neuropsychiatric and neurodegenerative disorders has led to the exploration of various therapeutic targets. One promising avenue is the modulation of the M1 muscarinic acetylcholine receptor (M1 mAChR), a key player in learning and memory processes.[1] PF-06767832, a potent and selective M1 mAChR positive allosteric modulator (PAM) with agonist activity, has emerged as a significant candidate in this domain. This guide provides a comprehensive cross-study validation of the pro-cognitive effects of this compound, comparing its performance with other M1-targeting compounds and cognitive enhancers based on available preclinical and clinical data.
Executive Summary
This compound has demonstrated pro-cognitive efficacy in preclinical rodent models, effectively reversing induced cognitive deficits. However, its therapeutic window is a critical consideration due to on-target cholinergic side effects. This guide presents a comparative analysis of this compound against other M1 modulators, including MK-7622, TAK-071, and the M1/M4 agonist xanomeline, to provide researchers and drug development professionals with a clear perspective on its potential and challenges.
Comparative Efficacy and Safety Profile
The following tables summarize the quantitative data on the pro-cognitive effects and adverse event profiles of this compound and its comparators.
Table 1: Preclinical Pro-Cognitive Efficacy
| Compound | Model | Assay | Dose Range | Key Findings |
| This compound | Scopolamine-induced amnesia (Rats) | Morris Water Maze | 0.32 - 1 mg/kg | Dose-dependent reversal of scopolamine-induced deficits in spatial learning and memory. |
| This compound | Amphetamine-induced sensorimotor gating deficit (Rats) | Prepulse Inhibition | 0.32 - 1 mg/kg | Attenuation of amphetamine-induced deficits, suggesting antipsychotic-like potential.[2] |
| TAK-071 | Scopolamine-induced cognitive deficit (Rats) | qEEG | 0.3 mg/kg | Ameliorated scopolamine-induced cognitive deficits.[3] |
| MK-7622 | Scopolamine-challenged or cholinergic-depleted animals | Not Specified | Not Specified | Restored cognitive function in preclinical models.[4] |
| Xanomeline | Not Specified | Not Specified | Not Specified | Improved cognitive function in preclinical models.[5] |
Table 2: Clinical Efficacy in Cognitive Enhancement
| Compound | Population | Primary Endpoint | Dose | Outcome |
| MK-7622 | Mild-to-moderate Alzheimer's Disease | ADAS-Cog11 | 45 mg | No significant improvement in cognition.[4][6][7][8] |
| TAK-071 | Parkinson's Disease with cognitive impairment | Global Cognition Score | Age-adjusted | Significant improvement in global cognition.[9][10][11] |
| Xanomeline | Mild-to-moderate Alzheimer's Disease | ADAS-Cog | 225 mg/day | Significant improvement in ADAS-Cog scores.[12] |
| Xanomeline/ Trospium (KarXT) | Schizophrenia with cognitive impairment | Cognitive Composite Score | Not Specified | Significant cognitive improvement in patients with baseline impairment.[13][14][15] |
Table 3: Comparative Adverse Effect Profile
| Compound | Preclinical/Clinical | Key Adverse Events |
| This compound | Preclinical (Rats) | Convulsions, gastrointestinal and cardiovascular side effects (on-target M1 activation). |
| MK-7622 | Clinical | Higher incidence of cholinergic-related adverse events (21% vs 8% placebo), including diarrhea.[4][6][7][8] |
| TAK-071 | Clinical | Generally safe and well-tolerated; some mild gastrointestinal adverse events.[9] |
| Xanomeline | Clinical | High discontinuation rate (52%) due to gastrointestinal issues (nausea, vomiting) and syncope.[1][12] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings.
Morris Water Maze (MWM)
The MWM is a widely used behavioral test to assess spatial learning and memory in rodents.[16][17][18][19][20]
-
Apparatus: A circular pool (typically 1.5-2 meters in diameter) filled with opaque water. A hidden escape platform is submerged just below the water surface. The room contains various distal visual cues.
-
Procedure:
-
Acquisition Phase: Rodents are placed in the pool from different starting positions and must find the hidden platform. The latency to find the platform and the path taken are recorded. This is repeated for several trials over multiple days.
-
Probe Trial: The platform is removed, and the rodent is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.
-
-
Scopolamine-Induced Deficit Model: To model cognitive deficits, a non-selective muscarinic receptor antagonist like scopolamine is administered prior to testing, inducing a temporary amnesic state. The ability of the test compound to reverse these deficits is then evaluated.
Prepulse Inhibition (PPI) of the Acoustic Startle Response
PPI is a neurological phenomenon where a weaker prestimulus (prepulse) inhibits the reaction to a subsequent strong, startling stimulus (pulse). It is used to measure sensorimotor gating, which is often deficient in psychiatric disorders like schizophrenia.[21][22][23][24][25]
-
Apparatus: A startle chamber equipped with a speaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response of the animal.
-
Procedure:
-
Animals are placed in the chamber and allowed to acclimatize.
-
A series of trials are presented, including:
-
Pulse-alone trials: A loud acoustic stimulus (e.g., 120 dB) is presented.
-
Prepulse-pulse trials: A weaker acoustic stimulus (e.g., 5-15 dB above background) precedes the loud pulse by a short interval (e.g., 100 ms).
-
No-stimulus trials: Only background noise is present.
-
-
The startle amplitude is measured for each trial. PPI is calculated as the percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials.
-
-
Amphetamine-Induced Deficit Model: Amphetamine is administered to disrupt PPI, and the ability of the test compound to restore normal PPI is assessed.
Signaling Pathways and Experimental Workflows
Visualizing the underlying mechanisms and experimental processes can provide a clearer understanding of the scientific rationale and study design.
Caption: M1 mAChR signaling pathway activated by this compound.
Caption: Workflow for preclinical evaluation of this compound.
Conclusion
This compound shows clear pro-cognitive potential in preclinical models, consistent with its mechanism as an M1 mAChR PAM-agonist. However, the translation of this efficacy to the clinic must be carefully weighed against its on-target cholinergic side effect profile. The comparative data presented here highlights a recurring challenge for M1-targeted therapies: achieving a sufficient therapeutic index. While compounds like TAK-071 appear to have a more favorable safety profile in early clinical studies, the robust preclinical efficacy of this compound warrants further investigation, potentially exploring formulation strategies or co-therapies to mitigate adverse effects. This guide underscores the importance of comprehensive cross-study validation in prioritizing candidates for further development in the challenging but critical area of cognitive enhancement.
References
- 1. Targeting the M1 muscarinic acetylcholine receptor in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. TAK-071, a muscarinic M1 receptor positive allosteric modulator, attenuates scopolamine-induced quantitative electroencephalogram power spectral changes in cynomolgus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Randomized, controlled, proof-of-concept trial of MK-7622 in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
- 6. Randomized, controlled, proof-of-concept trial of MK-7622 in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. researchgate.net [researchgate.net]
- 9. mdsabstracts.org [mdsabstracts.org]
- 10. Population Pharmacokinetic and Exposure‐Response Analysis of the Cognitive Effects of TAK‐071 in Participants With Parkinson Disease and Cognitive Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. emjreviews.com [emjreviews.com]
- 12. researchgate.net [researchgate.net]
- 13. The Impact of Xanomeline and Trospium Chloride on Cognitive Impairment in Acute Schizophrenia: Replication in Pooled Data From Two Phase 3 Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Effectiveness of KarXT (xanomeline-trospium) for cognitive impairment in schizophrenia: post hoc analyses from a randomised, double-blind, placebo-controlled phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Morris water maze: procedures for assessing spatial and related forms of learning and memory | Springer Nature Experiments [experiments.springernature.com]
- 18. Morris Water Maze Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mmpc.org [mmpc.org]
- 21. Modulation of prepulse inhibition through both M1 and M4 muscarinic receptors in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Robust and replicable measurement for prepulse inhibition of the acoustic startle response - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Prepulse inhibition of the acoustic startle response of rats is reduced by 6-hydroxydopamine lesions of the medial prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Prepulse Inhibition of the Auditory Startle Reflex Assessment as a Hallmark of Brainstem Sensorimotor Gating Mechanisms [mdpi.com]
- 25. Prepulse inhibition of the acoustic startle reflex and P50 gating in aging and alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of PF-06767832 and Traditional M1 Agonists
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel M1 positive allosteric modulator (PAM)-agonist, PF-06767832, with traditional M1 muscarinic receptor agonists. This document synthesizes experimental data on their distinct mechanisms of action, selectivity profiles, and functional activities, offering insights into their therapeutic potential and limitations.
The M1 muscarinic acetylcholine receptor, a G-protein coupled receptor predominantly expressed in the central nervous system, is a key target for therapeutic intervention in cognitive disorders such as Alzheimer's disease and schizophrenia.[1] While traditional M1 agonists aim to directly stimulate this receptor, their clinical utility has been hampered by a lack of subtype selectivity, leading to a range of cholinergic side effects.[2][3] In contrast, this compound represents a newer class of compounds, acting as a positive allosteric modulator (PAM) with intrinsic agonist activity, designed to offer a more selective and potentially better-tolerated approach to M1 activation.[2][4][5]
Mechanism of Action: A Tale of Two Binding Sites
Traditional M1 agonists, such as carbachol, oxotremorine-M, and xanomeline, are orthosteric ligands. They bind to the same site as the endogenous neurotransmitter, acetylcholine, to directly activate the receptor. This direct agonism, however, is often not specific to the M1 subtype, leading to the activation of other muscarinic receptors (M2-M5) and subsequent undesirable side effects.[2]
This compound, on the other hand, is classified as a PAM-agonist.[5] It binds to a distinct allosteric site on the M1 receptor. This binding has a dual effect: it enhances the affinity and/or efficacy of acetylcholine at the orthosteric site and also possesses intrinsic agonist activity, meaning it can activate the receptor even in the absence of the endogenous ligand.[3] This allosteric modulation is a key differentiator, offering the potential for greater M1 receptor selectivity.
Quantitative Comparison of In Vitro Pharmacology
The following tables summarize the available quantitative data for this compound and representative traditional M1 agonists. It is important to note that these values are compiled from various studies and may not be directly comparable due to differences in experimental conditions.
Table 1: M1 Receptor Functional Activity
| Compound | Assay Type | Cell Line | Parameter | Value |
| This compound | Calcium Mobilization | CHO-K1 | EC50 (PAM activity with EC20 ACh) | 16 nM |
| Calcium Mobilization | CHO-K1 | EC50 (Agonist activity) | 2930 nM | |
| Xanomeline | Phosphoinositide Hydrolysis | CHO (hM1) | EC50 | ~100 nM |
| Carbachol | Phosphatidylinositide Hydrolysis | B82 (m1 gene transfected) | EC50 | ~10 µM |
| Oxotremorine-M | Phosphatidylinositide Hydrolysis | B82 (m1 gene transfected) | EC50 | ~1 µM |
Table 2: Muscarinic Receptor Subtype Selectivity (Binding Affinity, Ki in nM)
| Compound | M1 | M2 | M3 | M4 | M5 |
| This compound | >10,000 (no significant activity) | >10,000 (no significant activity) | Not Reported | Not Reported | Not Reported |
| Xanomeline | 2.5 | 13 | 17 | 3.2 | 1.8 |
| Carbachol | 2,300 | 160 | 250 | 490 | Not Reported |
| Oxotremorine-M | 2.2 (High affinity) | 16 | 13 | 11 | Not Reported |
| 360 (Low affinity) |
Note: Data for this compound reflects its lack of direct binding to the orthosteric site, showcasing its allosteric nature. Its functional selectivity is a more relevant measure of its M1 preference.
Signaling Pathways and Experimental Workflows
The activation of the M1 muscarinic receptor by both traditional agonists and PAM-agonists like this compound primarily initiates the Gq/11 signaling cascade.
Figure 1: M1 Muscarinic Receptor Signaling Pathway.
A common method to assess the functional activity of these compounds is the calcium mobilization assay.
Figure 2: Experimental Workflow for Calcium Mobilization Assay.
Experimental Protocols
Radioligand Binding Assay (for Traditional Agonists)
This assay measures the ability of a compound to displace a radiolabeled ligand from the muscarinic receptors.
-
Membrane Preparation: Membranes from cells or tissues expressing muscarinic receptors are prepared by homogenization and centrifugation.[6]
-
Incubation: Membranes are incubated with a constant concentration of a radiolabeled antagonist (e.g., [3H]N-methylscopolamine) and varying concentrations of the unlabeled test compound.[7][8]
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.[7]
-
Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
Calcium Mobilization Assay (for Functional Activity)
This assay measures the increase in intracellular calcium concentration following receptor activation.
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human M1 receptor are cultured in appropriate media.[4][9]
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-5) for a specific duration.[4][9][10] Probenecid may be included to prevent dye leakage.[10]
-
Compound Addition: The test compound (this compound or a traditional M1 agonist) is added to the cells at various concentrations.
-
Signal Detection: The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured over time using a fluorescence plate reader (e.g., FLIPR or FlexStation).[9]
-
Data Analysis: Dose-response curves are generated by plotting the fluorescence signal against the compound concentration, and the EC50 value (the concentration that elicits 50% of the maximal response) is calculated.
In Vivo Implications and Side Effect Profile
While traditional M1 agonists have shown some efficacy in preclinical and clinical studies, their use is often limited by cholinergic side effects such as nausea, vomiting, and diarrhea, which are attributed to the lack of selectivity and activation of peripheral M2 and M3 receptors.[3]
This compound, being highly selective for the M1 receptor, was developed with the hypothesis that it would minimize these side effects.[2][4] However, extensive safety profiling revealed that despite being devoid of significant M2/M3 subtype activity, this compound still produced gastrointestinal and cardiovascular side effects in preclinical models.[2][4] This suggests that even selective M1 activation can contribute to cholinergic adverse effects, a crucial finding for future drug development in this area.[2][4] In vivo studies in rats demonstrated that this compound could reverse scopolamine-induced cognitive deficits, but it also induced convulsions at higher doses.[3][11]
Conclusion
This compound represents a significant advancement in the quest for selective M1-targeting therapeutics. Its unique PAM-agonist mechanism offers a distinct pharmacological profile compared to traditional orthosteric M1 agonists. The primary advantage of this compound lies in its high selectivity for the M1 receptor, which was anticipated to translate into a better side effect profile. However, preclinical data indicates that on-target M1 activation itself can lead to cholinergic adverse events. This highlights the complexity of targeting the M1 receptor and underscores the need for careful dose selection and further investigation into biased agonism, where ligands preferentially activate specific downstream signaling pathways, to potentially separate therapeutic effects from adverse reactions. For drug development professionals, the story of this compound provides valuable lessons in the pursuit of safer and more effective treatments for cognitive disorders.
References
- 1. Functional effects of the muscarinic receptor agonist, xanomeline, at 5-HT1 and 5-HT2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of the Potent and Selective M1 PAM-Agonist N-[(3R,4S)-3-Hydroxytetrahydro-2H-pyran-4-yl]-5-methyl-4-[4-(1,3-thiazol-4-yl)benzyl]pyridine-2-carboxamide (this compound): Evaluation of Efficacy and Cholinergic Side Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. eprints.usm.my [eprints.usm.my]
- 7. merckmillipore.com [merckmillipore.com]
- 8. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 10. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 11. Targeting the M1 muscarinic acetylcholine receptor in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of PF-06767832 and TAK-071: M1 Receptor Positive Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two investigational positive allosteric modulators (PAMs) of the muscarinic acetylcholine M1 receptor: PF-06767832, developed by Pfizer, and TAK-071, developed by Takeda. The M1 receptor is a key target in the central nervous system for potential therapeutic intervention in cognitive disorders. This comparison synthesizes available preclinical and clinical data to offer an objective overview of their pharmacological profiles, efficacy, and safety.
Mechanism of Action
Both this compound and TAK-071 are positive allosteric modulators of the M1 muscarinic acetylcholine receptor. As PAMs, they do not directly activate the receptor but bind to a site distinct from the orthosteric binding site of the endogenous ligand, acetylcholine (ACh). This binding induces a conformational change in the receptor that enhances its response to ACh.[1]
A key distinction lies in their specific modulatory properties. This compound is classified as a PAM-agonist, indicating that it possesses some intrinsic agonist activity at the M1 receptor, in addition to its potentiating effects on ACh.[2] In contrast, TAK-071 is described as an M1-selective PAM with low cooperativity, suggesting it has minimal to no intrinsic agonist activity and primarily acts to amplify the signal of the endogenous neurotransmitter.[3]
Signaling Pathway and Experimental Workflow
The M1 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Upon activation by acetylcholine, the receptor stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling cascade is crucial for various neuronal functions, including learning and memory.[4]
A general experimental workflow for evaluating these compounds involves a multi-tiered approach, starting from in vitro characterization to in vivo animal models and culminating in human clinical trials.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and TAK-071. It is important to note that direct head-to-head comparative studies are not publicly available, and the data presented are from separate studies.
Table 1: In Vitro Pharmacology
| Parameter | This compound | TAK-071 | Reference |
| Mechanism | M1 PAM-Agonist | M1 PAM (low cooperativity) | [2][3] |
| M1 Agonist Activity (EC50) | Not explicitly reported, but has agonist properties | 520 nM | [5][6] |
| M1 PAM Activity (Inflection Point) | Not explicitly reported | 2.7 nM | [7] |
| M1 Receptor Selectivity | Highly selective for M1 over M2/M3 | >370-fold selective for M1 over M2-M5 | [7][8] |
Table 2: Preclinical In Vivo Efficacy
| Model | This compound | TAK-071 | Reference |
| Scopolamine-induced Cognitive Deficit (Rats) | Reverses deficits in Morris water maze | Improves cognitive deficits at 0.3 mg/kg | [2][7] |
| Amphetamine-induced Deficits (Rats) | Attenuates deficits in prepulse inhibition | Not reported | [2] |
| Quantitative EEG (Cynomolgus Monkeys) | Not reported | Suppresses scopolamine-induced increases in alpha and theta power bands (1-3 mg/kg) | [9] |
Table 3: Clinical Trial Data (TAK-071 in Parkinson's Disease - NCT04334317)
| Outcome | TAK-071 | Placebo | p-value | Reference |
| Primary Endpoint: Change in Stride Time Variability | No significant improvement | No significant improvement | 0.78 | [10] |
| Secondary Endpoint: Change in Cognitive Composite Score | Significant improvement | - | 0.01 | [10] |
| Treatment-Emergent Adverse Events | 36% (19 of 53 participants) | 37% (18 of 49 participants) | - | [10] |
| Adverse Events Leading to Withdrawal | 8% (4 participants) | Not explicitly reported | - | [10] |
Experimental Protocols
In Vitro Receptor Activity Assays (General)
-
Cell Lines: Chinese Hamster Ovary (CHO-K1) cells stably expressing human M1-M5 muscarinic receptors.
-
Assay Principle: Measurement of intracellular calcium mobilization (for Gq-coupled receptors like M1) using a fluorescent calcium indicator.
-
Procedure:
-
Cells are plated in multi-well plates and incubated.
-
Cells are loaded with a calcium-sensitive fluorescent dye.
-
Compounds (this compound or TAK-071) are added at various concentrations, either alone (to assess agonist activity) or in the presence of a fixed concentration of acetylcholine (to assess PAM activity).
-
Changes in fluorescence, indicative of intracellular calcium levels, are measured using a plate reader.
-
Data are analyzed to determine EC50 (for agonist activity) or inflection points (for PAM activity).[7]
-
Scopolamine-Induced Cognitive Deficit Model in Rats (General)
-
Animals: Male Sprague-Dawley rats.
-
Procedure:
-
Rats are administered the test compound (this compound or TAK-071) or vehicle orally.
-
After a set pre-treatment time, scopolamine (a muscarinic antagonist) is administered to induce cognitive impairment.
-
Cognitive function is assessed using behavioral tests such as the Morris water maze (for spatial learning and memory) or the novel object recognition test.
-
Performance metrics (e.g., escape latency in the water maze, discrimination index in the novel object recognition test) are recorded and compared between treatment groups.[2][7]
-
Phase 2 Clinical Trial of TAK-071 in Parkinson's Disease (NCT04334317)
-
Study Design: A randomized, double-blind, placebo-controlled, 2-period crossover study.[11][12]
-
Participants: 54 individuals with Parkinson's disease, a history of falls, and cognitive impairment.[10]
-
Intervention: Participants received once-daily oral TAK-071 or placebo for 6 weeks, followed by a washout period and then crossover to the other treatment for 6 weeks.[10]
-
Primary Outcome: Change from baseline in gait variability (stride time variability) during a 2-minute walk test.[10]
-
Secondary Outcome: Change from baseline in a cognitive composite score assessing attention, executive function, and memory.[10]
-
Safety Assessments: Monitoring of treatment-emergent adverse events, laboratory parameters, and electrocardiograms.[11]
Summary and Conclusion
Both this compound and TAK-071 are selective M1 muscarinic receptor positive allosteric modulators with demonstrated pro-cognitive effects in preclinical models. A key difference lies in their intrinsic activity, with this compound being a PAM-agonist and TAK-071 being a PAM with low cooperativity and minimal agonist properties.
TAK-071 has progressed further in clinical development, with Phase 2 data in Parkinson's disease patients showing a significant improvement in cognitive function, although the primary endpoint related to gait was not met. The safety profile of TAK-071 in this study was comparable to placebo.[10]
Preclinical data for this compound also indicate potent M1 activation and efficacy in animal models of cognitive impairment. However, reports also highlight potential on-target cholinergic side effects, including gastrointestinal and cardiovascular effects, as well as convulsions at higher doses in animal studies.[8]
References
- 1. Allosteric modulator - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. labs.penchant.bio [labs.penchant.bio]
- 7. TAK-071, a novel M1 positive allosteric modulator with low cooperativity, improves cognitive function in rodents with few cholinergic side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of the Potent and Selective M1 PAM-Agonist N-[(3R,4S)-3-Hydroxytetrahydro-2H-pyran-4-yl]-5-methyl-4-[4-(1,3-thiazol-4-yl)benzyl]pyridine-2-carboxamide (this compound): Evaluation of Efficacy and Cholinergic Side Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. TAK-071, a muscarinic M1 receptor positive allosteric modulator, attenuates scopolamine-induced quantitative electroencephalogram power spectral changes in cynomolgus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Acetylcholine M1 Receptor-Positive Allosteric Modulator (TAK-071) in Parkinson Disease With Cognitive Impairment: A Phase 2 Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
Replicating key findings from the original PF-06767832 publication
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the key findings from the original publication of PF-06767832, a potent and selective M1 positive allosteric modulator (PAM) and agonist (ago-PAM), with data from subsequent or comparable studies. The information is intended to assist researchers in replicating and building upon the initial discoveries related to this compound.
Summary of Key Findings
This compound emerged from a series of M1-selective pyridone and pyridine amides as a promising candidate for treating cognitive deficits associated with disorders like Alzheimer's disease and schizophrenia.[1] The primary publication by Davoren et al. in 2016 highlighted its high selectivity for the M1 muscarinic acetylcholine receptor, good brain penetration, and efficacy in rodent models. However, the study also identified significant on-target cholinergic side effects, providing crucial evidence that selective M1 activation can still lead to the adverse effects previously attributed to non-selective muscarinic agonists.[1][2]
Data Presentation
In Vitro M1 Receptor Activity
| Compound | M1 PAM EC50 (nM) | M1 Agonist EC50 (nM) | M2/M3 Activity | Reference |
| This compound | Data not available in abstract | Data not available in abstract | Devoid of significant activity | --INVALID-LINK--[1] |
| Alternative M1 PAMs | ||||
| MK-7622 | Low nanomolar | Robust intrinsic agonist activity | Selective for M1 | --INVALID-LINK-- |
| PF-06827443 | Low nanomolar | Robust agonist activity | Highly selective for M1 | --INVALID-LINK-- |
| BQCA | 845 nM (inflection point) | Potentiator, not direct agonist | No activity on other mAChRs up to 100 µM | --INVALID-LINK--[3] |
In Vivo Efficacy in Rodent Models
| Model | Compound | Dose | Effect | Reference |
| Scopolamine-Induced Deficits in Morris Water Maze | This compound | Not specified in abstracts | Reversal of deficits | --INVALID-LINK--[1] |
| Amphetamine-Induced Deficits in Prepulse Inhibition (PPI) | This compound | 1 mg/kg | Attenuation of deficits | --INVALID-LINK--[4] |
| Amphetamine-Induced Hyperlocomotion | This compound | 1 mg/kg | Reversal of hyperlocomotion | --INVALID-LINK--[4] |
Cholinergic Side Effect Profile
| Side Effect | Compound | Species | Observation | Reference |
| Convulsions | This compound | Rats | Induced convulsions | --INVALID-LINK-- |
| Gastrointestinal | This compound | Rats | Observed | --INVALID-LINK--[1] |
| Cardiovascular | This compound | Rats | Observed | --INVALID-LINK--[1] |
| Salivation, Diarrhea, Emesis | Other selective M1 ago-PAMs | Rats, Dogs, Monkeys | Elicited | --INVALID-LINK--[5] |
Experimental Protocols
M1 Receptor Functional Assays (General Protocol)
A common method to assess the functional activity of compounds at the M1 receptor is through a calcium mobilization assay in a cell line stably expressing the human M1 receptor (e.g., CHO-hM1).
Protocol Outline:
-
Cell Culture: CHO-hM1 cells are cultured in appropriate media and seeded into 96- or 384-well plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution.
-
Compound Addition: Test compounds (like this compound) are added at various concentrations. To assess PAM activity, compounds are added in the presence of a sub-maximal concentration of acetylcholine (ACh). To assess agonist activity, compounds are added in the absence of ACh.
-
Signal Detection: Changes in intracellular calcium are measured as changes in fluorescence intensity using a plate reader (e.g., FLIPR or FlexStation).
-
Data Analysis: Dose-response curves are generated to determine EC50 values.
Scopolamine-Induced Deficits in the Morris Water Maze
This model is used to evaluate the pro-cognitive effects of a compound.
Protocol Outline:
-
Apparatus: A circular pool filled with opaque water containing a hidden escape platform.
-
Animals: Typically male Sprague-Dawley rats.
-
Acclimation: Animals are habituated to the testing room and handled for several days before the experiment.
-
Training: Rats are trained to find the hidden platform over several days.
-
Test Day:
-
Scopolamine (a muscarinic antagonist) is administered to induce a cognitive deficit.
-
The test compound (this compound) is administered at a specified time before the trial.
-
The latency to find the platform and the path length are recorded.
-
-
Data Analysis: Comparison of escape latencies and path lengths between treatment groups.
Amphetamine-Induced Deficits in Prepulse Inhibition (PPI)
PPI is a measure of sensorimotor gating, which is often impaired in schizophrenia.
Protocol Outline:
-
Apparatus: A startle chamber equipped to deliver acoustic stimuli and measure the startle response.
-
Animals: Typically male Wistar or Sprague-Dawley rats.
-
Acclimation: Animals are habituated to the startle chambers.
-
Test Session:
-
Amphetamine is administered to disrupt PPI.
-
The test compound (this compound) is administered prior to amphetamine.
-
A series of trials are presented, including pulse-alone trials (startle stimulus) and prepulse-pulse trials (a weak prepulse preceding the startle stimulus).
-
-
Data Analysis: PPI is calculated as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials.
Assessment of Cholinergic Side Effects
Protocol Outline:
-
Animals: Rats or other relevant species.
-
Dosing: The test compound is administered, often at multiple dose levels.
-
Observation: Animals are closely observed for a defined period for signs of cholinergic activation, which can include:
-
Salivation: Scored based on the extent of wetness around the mouth.
-
Diarrhea: Scored based on the presence and consistency of feces.
-
Tremors/Convulsions: Scored based on severity and duration using a scale like the modified Racine scale.[6]
-
Other signs: Lacrimation, chromodacryorrhea, changes in body temperature, and cardiovascular parameters (measured via telemetry).
-
-
Data Analysis: The incidence and severity of each sign are recorded and compared across dose groups.
Mandatory Visualization
Caption: M1 Receptor Signaling Pathway Activated by this compound.
Caption: Workflow for In Vivo Cognition and Sensorimotor Gating Assays.
Caption: Workflow for Assessing Cholinergic Side Effects.
References
- 1. Discovery of the Potent and Selective M1 PAM-Agonist N-[(3R,4S)-3-Hydroxytetrahydro-2H-pyran-4-yl]-5-methyl-4-[4-(1,3-thiazol-4-yl)benzyl]pyridine-2-carboxamide (this compound): Evaluation of Efficacy and Cholinergic Side Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Evidence for Classical Cholinergic Toxicity Associated with Selective Activation of M1 Muscarinic Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diverse Effects on M1 Signaling and Adverse Effect Liability within a Series of M1 Ago-PAMs - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of PF-06767832's Mechanism of Action: A Comparative Guide for Researchers
For researchers and drug development professionals, this guide provides an objective comparison of the M1 muscarinic acetylcholine receptor (mAChR) positive allosteric modulator (PAM) PF-06767832, with a focus on independent validation of its mechanism of action and performance against alternative compounds. The information is supported by experimental data from independent research institutions, offering a comprehensive overview for informed decision-making in neuroscience research.
This compound, developed by Pfizer, is a potent and selective positive allosteric modulator of the M1 muscarinic acetylcholine receptor, with additional agonist properties, classifying it as a "PAM-agonist".[1][2] Its primary mechanism of action is to enhance the receptor's response to the endogenous neurotransmitter, acetylcholine. This has positioned it as a potential therapeutic agent for cognitive deficits in disorders such as Alzheimer's disease and schizophrenia. However, independent research has highlighted important nuances in its pharmacological profile, particularly concerning its intrinsic agonist activity and the associated risk of adverse effects.
Comparative Analysis of M1 Allosteric Modulators
The central point of differentiation among M1 PAMs lies in their degree of intrinsic agonist activity. While all PAMs potentiate the effect of acetylcholine, some, like this compound and the related compound PF-06764427, also activate the M1 receptor directly, even in the absence of the natural ligand.[3][4] This "ago-PAM" activity has been a subject of extensive independent investigation.
In contrast, other M1 PAMs, such as VU0453595 and VU0486846, are considered "pure PAMs" with minimal to no intrinsic agonist activity.[3][4] This distinction is critical as it appears to correlate with the therapeutic window of these compounds.
Quantitative Data Summary
The following tables summarize the comparative in vitro and in vivo data for this compound and its alternatives.
| Compound | Classification | In Vitro M1 PAM Potency (EC50) | Intrinsic Agonist Activity | In Vivo Seizure Liability | Efficacy in Cognition Models (e.g., Novel Object Recognition) | Key References |
| This compound | Ago-PAM | Potent (nanomolar range) | Yes | Yes, at higher doses | Mixed results, potential for impairment at higher doses | [1][2] |
| PF-06764427 | Ago-PAM | Potent (nanomolar range) | Yes, robust | Yes, dose-dependent | Fails to improve performance | [3][5] |
| MK-7622 | Ago-PAM | Potent (nanomolar range) | Yes, robust | Yes | Fails to improve performance | [3][6] |
| VU0453595 | Pure PAM | Modest (micromolar range) | No | No | Robust efficacy | [3] |
| VU0486846 | Pure PAM | Modest (micromolar range) | Weak to none in native tissues | No | Robust efficacy | [4] |
| Xanomeline | M1/M4 Agonist | N/A (Orthosteric Agonist) | Yes (Partial Agonist) | Lower risk than potent ago-PAMs | Efficacious | [7][8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the independent characterization of M1 PAMs.
In Vitro Validation of M1 PAM Activity
Calcium Mobilization Assay: This assay is a primary method for determining the potency and intrinsic agonist activity of M1 PAMs.
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human or rat M1 receptor are cultured in appropriate media.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specified period.
-
Compound Addition: Test compounds (e.g., this compound, VU0453595) are added at varying concentrations. To assess PAM activity, compounds are added in the presence of a sub-maximal concentration (EC20) of acetylcholine. To assess agonist activity, compounds are added alone.
-
Signal Detection: Changes in intracellular calcium levels are measured using a fluorescence plate reader.
-
Data Analysis: Dose-response curves are generated to calculate EC50 values for PAM and agonist activity.[9]
Electrophysiology in Prefrontal Cortex (PFC) Slices: This technique provides a measure of compound activity in a native brain circuit.
-
Slice Preparation: Acute brain slices containing the prefrontal cortex are prepared from rodents.
-
Recording: Whole-cell patch-clamp recordings are performed on pyramidal neurons.
-
Compound Application: Test compounds are bath-applied to the slices.
-
Measurement: Changes in neuronal firing rate and synaptic currents (e.g., spontaneous excitatory postsynaptic currents, sEPSCs) are recorded and analyzed.[3][10]
In Vivo Assessment of Efficacy and Side Effects
Novel Object Recognition (NOR) Task: This is a widely used behavioral assay to assess learning and memory in rodents.
-
Habituation: Animals are habituated to an open-field arena.
-
Training Phase: Two identical objects are placed in the arena, and the animal is allowed to explore for a set period.
-
Test Phase: After a retention interval, one of the familiar objects is replaced with a novel object.
-
Data Analysis: The time spent exploring the novel object versus the familiar object is measured. A preference for the novel object indicates successful memory.[3][11]
Seizure Monitoring: This is a critical safety assessment for M1-targeting compounds.
-
Compound Administration: Animals are administered a range of doses of the test compound.
-
Observation: Animals are observed for a period of several hours for behavioral signs of seizures.
-
Scoring: Seizure severity is scored using a standardized scale (e.g., the modified Racine scale).[3][5]
Visualizations
Signaling Pathway of an M1 Ago-PAM
References
- 1. Discovery of the Potent and Selective M1 PAM-Agonist N-[(3R,4S)-3-Hydroxytetrahydro-2H-pyran-4-yl]-5-methyl-4-[4-(1,3-thiazol-4-yl)benzyl]pyridine-2-carboxamide (this compound): Evaluation of Efficacy and Cholinergic Side Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel M1 PAM VU0486846 Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diverse Effects on M1 Signaling and Adverse Effect Liability within a Series of M1 Ago-PAMs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Alzheimer's Association International Conference [alz.confex.com]
- 8. Xanomeline and the Antipsychotic Potential of Muscarinic Receptor Subtype Selective Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and development of a second highly selective M1 Positive Allosteric Modulator (PAM) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Biased M1 receptor–positive allosteric modulators reveal role of phospholipase D in M1-dependent rodent cortical plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Novel M1 PAM VU0486846 Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: Proper Disposal of PF-06767832
For researchers and scientists in the dynamic field of drug development, the lifecycle of a chemical compound extends beyond its experimental use. The proper disposal of research chemicals like PF-06767832 is a critical final step, ensuring the safety of laboratory personnel and the protection of our environment. This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound, fostering a culture of safety and responsibility in the laboratory.
Core Principles of Chemical Waste Management
The disposal of any chemical waste, including this compound, is governed by stringent regulations. A fundamental principle is that hazardous wastes must never be disposed of via standard laboratory sinks, drains, or in the regular trash.[1][2][3] Evaporation of chemical waste is also strictly prohibited.[2][3] All chemical waste should be treated as hazardous unless confirmed to be non-hazardous by your institution's Environmental Health and Safety (EHS) department.[2]
Step-by-Step Disposal Protocol for this compound
1. Waste Identification and Classification:
The first crucial step is to determine if the waste is hazardous. Hazardous wastes typically exhibit one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[2][4] Given that this compound is a research compound, it should be handled as hazardous waste unless specific information from a Safety Data Sheet (SDS) indicates otherwise.
2. Waste Segregation and Containerization:
Proper segregation of chemical waste is paramount to prevent dangerous reactions.[1][5]
-
Do not mix incompatible wastes. For instance, acids should be stored separately from bases, and oxidizing agents should be kept away from organic compounds.[5]
-
Use appropriate, sturdy, and chemically resistant containers for waste collection.[1] Whenever possible, use the original container, provided it is in good condition.
-
Containers must be securely capped at all times, except when adding waste.[1][3][5]
3. Labeling of Waste Containers:
Accurate and thorough labeling of waste containers is a regulatory requirement and essential for safety.[3][4] The label should include:
-
The words "Hazardous Waste."
-
The full chemical name(s) of the contents (e.g., "Waste this compound in methanol"). Avoid using abbreviations or chemical formulas.
-
The approximate percentages of each chemical constituent.
-
The name of the Principal Investigator (PI) and the laboratory location (building and room number).[3]
-
The date when waste was first added to the container.
4. Storage in a Satellite Accumulation Area (SAA):
Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory where it is generated.[4][5]
-
The SAA must be at or near the point of generation.[4]
-
There are limits on the amount of waste that can be stored in an SAA (typically up to 55 gallons of hazardous waste or 1 quart of acutely toxic waste).[4]
-
Secondary containment, such as a tray or bin, should be used for all liquid hazardous waste to contain potential spills.[1]
5. Arranging for Disposal:
Once the waste container is full or you are ready to dispose of it, you must contact your institution's EHS or a designated hazardous waste management office to arrange for pickup.[3][4] Do not transport hazardous waste outside of your laboratory.[3]
Disposal of Empty Containers
Empty containers that held this compound must also be handled with care.
-
A container is considered "empty" only when all possible contents have been removed.[2]
-
For containers that held acutely hazardous waste, they must be triple-rinsed with a suitable solvent.[2] The rinsate (the liquid from rinsing) must be collected and disposed of as hazardous waste.[1][2]
-
After proper rinsing, labels on the empty container must be defaced or removed before it can be disposed of as regular solid waste or recycled.[1][2]
Quantitative Data Summary
| Parameter | Guideline | Citations |
| pH Range for Drain Disposal | Between 5.5 and 10.5 (for dilute, non-hazardous aqueous solutions only) | [6] |
| SAA Storage Limit | Maximum of 55 gallons of hazardous waste | [4] |
| SAA Acutely Toxic Waste Limit | Maximum of 1 quart of liquid or 1 kilogram of solid | [4] |
| Container Headspace | Leave at least one inch of headroom to allow for expansion | [5] |
Experimental Workflow for Waste Disposal
Logical Relationship of Disposal Decisions
References
Essential Safety and Logistical Information for Handling PF-06767832
This document provides crucial guidance for the safe handling and disposal of PF-06767832, a potent and selective M1 muscarinic acetylcholine receptor Positive Allosteric Modulator (PAM) developed for neuroscience research.[1][2] Due to the limited availability of a specific Safety Data Sheet (SDS), this guide is based on general laboratory safety principles for handling potent research compounds with unknown comprehensive toxicity.
Researchers must consult their institution's Environmental Health and Safety (EHS) department and review any information provided by the supplier before commencing work.
Hazard Identification and Risk Assessment
This compound is a bioactive molecule designed to have specific physiological effects.[2] While a comprehensive toxicological profile is not publicly available, related M1-PAMs have been associated with gastrointestinal and cardiovascular side effects, and some have induced seizures in animal studies.[3] Therefore, it is prudent to handle this compound as a potent compound with potential for adverse health effects upon exposure.
Potential Routes of Exposure:
-
Inhalation of aerosolized powder
-
Dermal contact
-
Ocular contact
-
Ingestion
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to minimize exposure.
| PPE Category | Required Equipment | Specifications and Use |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory where this compound is handled. |
| Hand Protection | Nitrile gloves | Double-gloving is recommended, especially when handling the pure compound or concentrated solutions. Change gloves immediately if contaminated. |
| Body Protection | Laboratory coat | Should be fully buttoned. A disposable gown is recommended when handling larger quantities. |
| Respiratory Protection | N95 respirator or higher | Recommended when handling the powder form outside of a certified chemical fume hood to prevent inhalation. |
Operational Plan: Safe Handling Procedures
Adherence to a strict operational plan is critical for minimizing the risk of exposure during routine laboratory procedures.
Engineering Controls:
-
Ventilation: All handling of powdered this compound and preparation of stock solutions should be performed in a certified chemical fume hood or a powder containment hood.
-
Weighing: Use an analytical balance within a ventilated enclosure to prevent dissemination of the powder.
Procedural Steps:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area within the fume hood by lining it with absorbent, disposable bench paper.
-
Weighing and Solubilization:
-
Carefully weigh the required amount of this compound in the ventilated enclosure.
-
Use a spatula to transfer the powder to a tared vial.
-
Add the solvent dropwise to the powder to minimize aerosolization.
-
Cap the vial securely before vortexing or sonicating to dissolve.
-
-
Dilutions: Perform all serial dilutions within the chemical fume hood.
-
Post-Handling:
-
Wipe down the work surface in the fume hood with an appropriate cleaning agent (e.g., 70% ethanol).
-
Carefully doff PPE, removing gloves last.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
| Waste Stream | Disposal Procedure |
| Solid Waste | All contaminated solid waste (e.g., pipette tips, microfuge tubes, gloves, bench paper) must be collected in a dedicated, clearly labeled hazardous waste bag. |
| Liquid Waste | All solutions containing this compound must be collected in a sealed, labeled, and appropriate hazardous waste container. Do not dispose of down the drain. |
| Sharps Waste | Needles and other contaminated sharps must be disposed of in a designated sharps container for hazardous chemical waste. |
Emergency Procedures
| Emergency Situation | First Aid and Response |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for hazardous waste disposal. For larger spills, evacuate the area and contact your institution's EHS department. |
Visual Guidance
Below are diagrams illustrating the recommended workflow and logical relationships for safely handling this compound.
Caption: Sequential workflow for handling this compound from preparation to cleanup.
Caption: Hierarchy of required PPE for handling this compound.
References
- 1. This compound - Forlabs Website [forlabs.co.uk]
- 2. Discovery of the Potent and Selective M1 PAM-Agonist N-[(3R,4S)-3-Hydroxytetrahydro-2H-pyran-4-yl]-5-methyl-4-[4-(1,3-thiazol-4-yl)benzyl]pyridine-2-carboxamide (this compound): Evaluation of Efficacy and Cholinergic Side Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting the M1 muscarinic acetylcholine receptor in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
